molecular formula C42H82NO8P B15575886 (Rac)-POPC CAS No. 26662-91-9

(Rac)-POPC

Número de catálogo: B15575886
Número CAS: 26662-91-9
Peso molecular: 760.1 g/mol
Clave InChI: WTJKGGKOPKCXLL-MRCUWXFGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

RN given refers to (Z)-isomer

Propiedades

Número CAS

26662-91-9

Fórmula molecular

C42H82NO8P

Peso molecular

760.1 g/mol

Nombre IUPAC

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-

Clave InChI

WTJKGGKOPKCXLL-MRCUWXFGSA-N

Origen del producto

United States

Foundational & Exploratory

(Rac)-POPC: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-POPC , a racemic mixture of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, is a pivotal phospholipid in the study of biological membranes and the development of advanced drug delivery systems. As a key component of eukaryotic cell membranes, its synthetic counterpart provides a robust and versatile tool for creating model lipid bilayers and liposomal formulations. This guide offers a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols, and its role in cellular signaling, tailored for researchers, scientists, and drug development professionals.

Core Concepts: Understanding this compound

This compound is a glycerophospholipid containing a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated oleic acid (18:1) at the sn-2 position of the glycerol (B35011) backbone. The designation "(Rac)" indicates that it is a racemic mixture, meaning it contains equal amounts of the sn-1 and sn-3 stereoisomers. This is in contrast to the naturally occurring and more commonly studied 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (sn-POPC). While the stereochemistry can influence enzyme interactions, for many biophysical applications involving model membranes, the racemic mixture provides a cost-effective and functionally similar alternative.

The amphipathic nature of this compound, with its hydrophilic phosphocholine (B91661) headgroup and hydrophobic acyl chains, drives its self-assembly into bilayer structures in aqueous environments, forming liposomes or planar lipid bilayers. These structures serve as excellent mimics of biological membranes, enabling detailed studies of membrane protein function, lipid-drug interactions, and the physical properties of cell membranes.

Physicochemical Properties of POPC Bilayers

The biophysical characteristics of POPC membranes are crucial for their application in research and drug development. The following tables summarize key quantitative data for POPC lipid bilayers, often in comparison with other membrane components like cholesterol.

PropertyValueNotes
Molar Mass 760.08 g/mol
Phase Transition Temp (Tm) -2 °CBelow this temperature, the lipid bilayer is in a gel phase; above, it is in a more fluid liquid-crystalline phase.
Area per Lipid (Pure POPC) ~64.3 ŲThis value can be influenced by simulation parameters and experimental conditions. The presence of other lipids, such as cholesterol, will alter this value.[1]
Bilayer Thickness (Pure POPC) ~37.5 ÅMeasured as the distance between the phosphate (B84403) groups in the opposing leaflets of the bilayer.[1]

Table 1: Intrinsic Properties of POPC

Cholesterol Concentration (mol%)Average Area per POPC (Ų)Bilayer Thickness (Å)
064.337.5
10~63.2Increased
25~61.5Increased
40~61.0Increased

Table 2: Influence of Cholesterol on POPC Bilayer Properties. The inclusion of cholesterol generally decreases the area per lipid and increases the thickness and order of the POPC bilayer. Data is derived from molecular dynamics simulations and experimental studies.[1]

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are protocols for the preparation of POPC liposomes and a general method for studying drug-liposome interactions.

Protocol 1: Preparation of this compound Unilamellar Vesicles (Liposomes) by Thin-Film Hydration and Extrusion

This method is widely used to produce unilamellar vesicles of a defined size.

Materials:

  • This compound powder

  • Chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Extruder device with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation: a. Dissolve a known amount of this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask. b. Evaporate the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the Tm of POPC (e.g., 25-30°C) to ensure an even lipid film. c. After the bulk solvent is removed, dry the thin lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. b. Hydrate the lipid film by gentle rotation for 1-2 hours at a temperature above the Tm. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: a. To obtain unilamellar vesicles of a uniform size, the MLV suspension is subjected to extrusion. b. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Transfer the MLV suspension to the extruder syringe. d. Pass the suspension through the membrane multiple times (typically 11-21 passes). This process disrupts the multilamellar structure and forces the lipids to reassemble into unilamellar vesicles with a diameter close to the pore size of the membrane.

  • Storage: a. Store the resulting liposome (B1194612) suspension at 4°C. For long-term storage, the liposomes can be stored under an inert gas (like argon or nitrogen) to prevent lipid oxidation.

Protocol 2: Studying Drug-Liposome Interactions using Dialysis

This protocol provides a method to determine the extent of drug encapsulation within POPC liposomes.

Materials:

  • This compound liposome suspension encapsulating the drug of interest

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass but retains the liposomes

  • Buffer (the same as the external buffer for the liposomes)

  • Stir plate and stir bar

  • Method for quantifying the drug (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, HPLC)

Procedure:

  • Preparation: a. Prepare drug-loaded POPC liposomes using the protocol described above, with the drug dissolved in the hydration buffer. b. Remove the non-encapsulated drug by a preliminary purification step like size exclusion chromatography if necessary.

  • Dialysis: a. Place a known volume of the drug-loaded liposome suspension into the dialysis tubing and seal it. b. Submerge the dialysis bag in a large volume of buffer and stir gently at a controlled temperature. c. At predetermined time points, take aliquots from the external buffer to measure the concentration of the released drug.

  • Quantification: a. After the dialysis reaches equilibrium (or at the final time point), measure the drug concentration inside and outside the dialysis bag. b. To determine the total drug concentration, lyse a sample of the original liposome suspension with a detergent (e.g., Triton X-100) and measure the drug concentration.

  • Calculation of Encapsulation Efficiency:

    • Encapsulation Efficiency (%) = (Amount of drug encapsulated / Total amount of drug) x 100

Signaling Pathways and Experimental Workflows

While POPC itself is not typically considered a primary signaling molecule, its oxidized derivatives can initiate potent signaling cascades. Furthermore, the composition of membranes, including the presence of POPC, is crucial for the function of membrane-bound proteins involved in signaling.

Signaling Pathway: Oxidized Phospholipid-Induced Endothelial Barrier Protection

Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OxPAPC), a related oxidized phospholipid, has been shown to activate signaling pathways that lead to the protection of the endothelial barrier. This serves as a relevant example of how a modified phosphatidylcholine can trigger intracellular signaling.[2]

Oxidized_Phospholipid_Signaling OxPAPC OxPAPC Receptor Unknown Receptor(s) OxPAPC->Receptor PKA Protein Kinase A Receptor->PKA PKC Protein Kinase C Receptor->PKC Src_Kinases Src Family Kinases Receptor->Src_Kinases Rac_GTPases Rac GTPases PKA->Rac_GTPases PKC->Rac_GTPases Src_Kinases->Rac_GTPases Cytoskeletal_Remodeling Cytoskeletal Remodeling Rac_GTPases->Cytoskeletal_Remodeling Endothelial_Barrier_Protection Endothelial Barrier Protection Cytoskeletal_Remodeling->Endothelial_Barrier_Protection

Caption: Signaling cascade initiated by oxidized PAPC leading to endothelial barrier protection.

Experimental Workflow: Assessing Drug Permeability Across a POPC Bilayer

This workflow outlines the steps to investigate the ability of a drug to cross a model membrane composed of this compound.

Drug_Permeability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare_Liposomes Prepare this compound Liposomes (Thin-film hydration & Extrusion) Encapsulate_Marker Encapsulate Fluorescent Marker Prepare_Liposomes->Encapsulate_Marker Purify_Liposomes Purify Liposomes (Size Exclusion Chromatography) Encapsulate_Marker->Purify_Liposomes Add_Drug Incubate Liposomes with Drug Purify_Liposomes->Add_Drug Monitor_Fluorescence Monitor Fluorescence Leakage Over Time Add_Drug->Monitor_Fluorescence Plot_Data Plot Fluorescence vs. Time Monitor_Fluorescence->Plot_Data Calculate_Permeability Calculate Permeability Coefficient Plot_Data->Calculate_Permeability

Caption: Workflow for assessing drug-induced permeability of POPC liposomes.

Conclusion

This compound is an indispensable tool in membrane biophysics and pharmaceutical sciences. Its ability to form stable, well-defined model membranes provides a powerful platform for a wide range of applications, from fundamental studies of lipid bilayer properties to the development and characterization of novel drug delivery systems. This guide has provided a technical overview of its properties, experimental use, and relevance in cellular processes to aid researchers in leveraging this versatile phospholipid in their work.

References

(Rac)-POPC structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Rac)-POPC: Structure, Properties, and Experimental Analysis

Introduction

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a zwitterionic, diacylglycerol phospholipid that serves as a fundamental component of eukaryotic cell membranes.[1][2] Its structure, featuring one saturated (palmitoyl) and one unsaturated (oleoyl) acyl chain, provides a realistic model for the fluidity and biophysical characteristics of natural biological membranes. The term "this compound" refers to a racemic mixture of the stereoisomers at the glycerol (B35011) backbone.[3] However, the specific stereoisomer, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, is most commonly utilized in research. Due to its biomimetic properties, POPC is extensively used in biophysical experiments to study lipid bilayers, lipid rafts, and membrane-protein interactions.[1] It is a critical tool in the development of model membrane systems such as liposomes and nanodiscs for drug delivery research and structural biology.[1][4]

Chemical Structure and Core Properties

POPC consists of a central glycerol backbone esterified to a saturated palmitic acid at the sn-1 position and an unsaturated oleic acid at the sn-2 position.[2] The sn-3 position is linked to a phosphate (B84403) group, which is further esterified to a choline (B1196258) headgroup.[2] This amphipathic structure, with its hydrophilic head and hydrophobic tails, dictates its self-assembly into bilayer structures in aqueous environments.

cluster_0 Hydrophobic Tails cluster_1 Backbone cluster_2 Hydrophilic Head Palmitic Acid (C16:0) Palmitic Acid (C16:0) Glycerol Glycerol Palmitic Acid (C16:0)->Glycerol sn-1 Oleic Acid (C18:1) Oleic Acid (C18:1) Oleic Acid (C18:1)->Glycerol sn-2 Phosphate Phosphate Glycerol->Phosphate sn-3 Choline Choline Phosphate->Choline

Core molecular components of a POPC lipid.
Biophysical Data

The following table summarizes key quantitative properties of POPC, which are essential for its application in biophysical and pharmaceutical research.

PropertyValueReferences
Molecular Formula C₄₂H₈₂NO₈P[1]
Molar Mass 760.09 g/mol [1]
Main Phase Transition (Tm) -5°C to -2°C[5][6]
Critical Micelle Concentration (CMC) Extremely low, estimated in the nanomolar (nM) range. Monomeric concentration is often considered negligible.[7]
Area per Lipid (APL) 62.7 - 65.5 Ų (in a pure bilayer at ~20-25°C)[8][9]
Bilayer Thickness (d_HH) ~36.7 Å (headgroup to headgroup distance in a pure bilayer)[10]

Experimental Protocols for Characterization

The analysis of POPC and its formulations requires precise and validated methodologies. High-Performance Liquid Chromatography, Mass Spectrometry, and Nuclear Magnetic Resonance spectroscopy are cornerstone techniques for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the simultaneous quantification of phosphatidylcholine and its primary degradation products, lysophosphatidylcholine (B164491) (LPC) and free fatty acids (FFA).[11]

Methodology: Normal-Phase HPLC with Evaporative Light Scattering Detection (ELSD)

  • Principle: This method separates lipids based on the polarity of their headgroups. The ELSD detector is utilized as it does not require a chromophore, making it ideal for lipid analysis.[11]

  • Apparatus:

    • HPLC system with a gradient pump.

    • Allsphere Silica (B1680970) analytical column (or equivalent).

    • Evaporative Light Scattering Detector (ELSD).

  • Reagents:

    • Mobile Phase A: Chloroform / Methanol (70:30, v/v).

    • Mobile Phase B: Chloroform / Methanol / Water / Ammonia (45:45:9.5:0.5, v/v/v/v).

  • Procedure:

    • Prepare lipid samples by dissolving them in a suitable organic solvent (e.g., chloroform/methanol).

    • Equilibrate the silica column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Elute the lipids using a gradient program that transitions from a less polar (Mobile Phase A-rich) to a more polar (Mobile Phase B-rich) solvent system.

    • The typical run time is approximately 25 minutes to resolve PC, LPC, and FFA.[11]

    • Quantify the analytes using an external standard method with known concentrations of pure lipids.[11]

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection & Analysis prep Dissolve Lipid Film in Mobile Phase inject Inject Sample prep->inject column Normal-Phase Silica Column inject->column gradient Gradient Elution (Polarity Increase) column->gradient elsd ELSD Detector (Nebulize, Evaporate, Detect) gradient->elsd data Data Acquisition (Chromatogram) elsd->data quant Quantification (External Standards) data->quant

Workflow for HPLC-ELSD analysis of POPC lipids.
Mass Spectrometry (MS)

MS is indispensable for confirming the molecular weight of POPC and identifying chemical modifications, such as oxidation products.[12]

Methodology: High-Resolution Mass Spectrometry (HR-MS)

  • Principle: This technique measures the mass-to-charge ratio (m/z) of ionized molecules with high accuracy, allowing for unambiguous identification.

  • Apparatus:

    • A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Electrospray Ionization (ESI) source.

  • Procedure:

    • Prepare a dilute solution of the POPC sample in a solvent compatible with ESI (e.g., methanol/chloroform).

    • Infuse the sample directly into the ESI source at a constant flow rate.

    • Acquire mass spectra in positive ion mode.

    • Identify the protonated molecule [POPC + H]⁺ at m/z 760.6 and the sodium adduct [POPC + Na]⁺ at m/z 782.6.[12]

    • Analyze the spectra for additional peaks corresponding to potential oxidation products, such as LysoPC ([LysoPC + H]⁺, m/z 496.3), PoxnoPC, or POPC hydroperoxides.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful, non-invasive technique used to obtain detailed information on the structure, dynamics, and orientation of POPC molecules within a lipid bilayer.[14][15]

Methodology: High Resolution-Magic Angle Spinning (HR-MAS) NMR of Liposomes

  • Principle: HR-MAS averages out anisotropic interactions by spinning the sample at the "magic angle" (54.7°), yielding solution-like high-resolution spectra from semi-solid samples like liposomes.[16]

  • Apparatus:

    • NMR spectrometer (e.g., 600 MHz) equipped with an HR-MAS probe.

  • Procedure:

    • Prepare POPC liposomes (e.g., Multilamellar Vesicles, MLVs) by hydrating a thin lipid film with a buffer (e.g., D₂O for deuterium (B1214612) lock).

    • Transfer the liposome (B1194612) suspension to an HR-MAS rotor.

    • Place the rotor in the probe and spin at a high rate (e.g., 6-12 kHz) at a controlled temperature (e.g., 314-320 K).[16]

    • Acquire ¹H NMR spectra to observe the well-resolved signals from different parts of the POPC molecule.

    • Perform 2D experiments like ¹H-¹H COSY and NOESY to assign specific resonances to the glycerol backbone, choline headgroup, and acyl chains, providing insights into their conformation and proximity.[16]

Role in Cellular Signaling

While POPC is not a direct signaling molecule like diacylglycerol (DAG) or inositol (B14025) trisphosphate (IP₃), it is a major constituent of the plasma membrane where crucial signaling events are initiated.[2] The lipid bilayer provides the essential two-dimensional environment for membrane receptors and enzymes. A canonical example is the Phospholipase C (PLC) signaling pathway.

Upon binding of an extracellular ligand (e.g., a hormone) to a G protein-coupled receptor (GPCR), the associated Gαq subunit activates PLC.[17] PLC then cleaves a minor membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂), into two second messengers: IP₃ and DAG.[17][18] IP₃ diffuses into the cytoplasm to trigger calcium release from the endoplasmic reticulum, while DAG remains in the membrane to activate Protein Kinase C (PKC).[17] This entire cascade occurs within the lipid matrix, for which POPC serves as a primary building block in experimental models.

cluster_membrane Plasma Membrane (POPC Environment) cluster_cytosol Cytosol GPCR GPCR Gq Gαq Protein GPCR->Gq 2. Activation PLC Phospholipase C (PLC) Gq->PLC 3. Activation PIP2 PIP₂ PLC->PIP2 4. Cleavage DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC_act PKC (active) DAG->PKC_act 7. Activation PKC_mem PKC (inactive) PKC_mem->PKC_act Response Cellular Response PKC_act->Response 8. Phosphorylation Ligand Extracellular Ligand Ligand->GPCR 1. Binding ER Endoplasmic Reticulum IP3->ER 5. Binds Receptor Ca Ca²⁺ Release ER->Ca 6. Ca->PKC_act 7. Activation Ca->Response

The Phospholipase C (PLC) signaling pathway.

References

An In-depth Technical Guide to 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphocholine (POPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, experimental methodologies, and biological relevance of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a pivotal phospholipid in membrane research and drug delivery applications.

Core Properties of POPC

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a zwitterionic glycerophospholipid with a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated oleic acid (18:1) at the sn-2 position of the glycerol (B35011) backbone.[1] This mixed-chain composition imparts intermediate fluidity and makes it a prevalent component of eukaryotic cell membranes.[1] POPC is widely utilized in the creation of model membranes, such as liposomes and nanodiscs, for biophysical studies of lipid bilayers and membrane proteins.[1]

Physicochemical Properties

The unique structural characteristics of POPC give rise to its distinct physicochemical properties, which are summarized in the table below.

PropertyValueReferences
Molecular Formula C₄₂H₈₂NO₈P[1]
Molecular Weight 760.08 g/mol [1]
Phase Transition Temperature (Tm) -2 °C to -5 °C[2][3]
Area per Lipid (at 25-30 °C) 64.3 - 70.5 Ų[4][5][6]
Bilayer Thickness (at 25-30 °C) 36.7 - 42.1 Å[7][8]
Bending Rigidity (Kc) 25.2 - 42.1 k_B_T[6][9]
Area Compressibility Modulus (KA) ~250 mN/m[3]

Experimental Protocols

Detailed methodologies for the preparation and characterization of POPC-based model membranes are crucial for reproducible research.

Liposome (B1194612) Preparation

POPC liposomes are versatile tools for studying membrane properties and for drug delivery. Common preparation methods include extrusion, sonication, and microfluidics.

This method produces unilamellar vesicles with a defined size.[10]

  • Lipid Film Hydration: A chloroform (B151607) solution of POPC is dried under a stream of nitrogen to form a thin lipid film. Residual solvent is removed under vacuum for at least 2 hours. The lipid film is then hydrated with an appropriate aqueous buffer above the lipid's phase transition temperature (Tm).

  • Freeze-Thaw Cycles: To enhance encapsulation efficiency and create more unilamellar vesicles, the hydrated lipid suspension undergoes several freeze-thaw cycles.[11] This is typically achieved by alternating between liquid nitrogen and a warm water bath.[11]

  • Extrusion: The lipid suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder.[10][12] The number of passes (typically 10-21) influences the size distribution of the resulting liposomes.[12]

Sonication uses sound energy to break down large, multilamellar vesicles into smaller, unilamellar vesicles (SUVs).[13]

  • Lipid Suspension: Prepare a hydrated lipid suspension as described in the extrusion method.

  • Sonication: The suspension is sonicated using a probe sonicator or in a bath sonicator.[13][14] The duration and intensity of sonication determine the final size of the vesicles.[13] It is crucial to perform sonication on ice to prevent lipid degradation due to localized heating.[14]

MHF allows for the continuous and controlled production of liposomes with a narrow size distribution.[15][16]

  • Solution Preparation: POPC is dissolved in an organic solvent, typically isopropanol (B130326) or ethanol.[15] An aqueous buffer is used as the sheath fluid.

  • Microfluidic Device: The lipid solution is injected through a central microchannel, while the aqueous buffer is introduced through two flanking channels.[15]

  • Hydrodynamic Focusing: The flow rates are controlled to create a focused stream of the lipid solution, leading to rapid mixing with the aqueous phase and spontaneous self-assembly of lipids into vesicles.[17] The size of the liposomes can be tuned by adjusting the flow rate ratio (FRR) between the aqueous and organic phases.[17]

Liposome Characterization

DLS is used to determine the size distribution and polydispersity index (PDI) of the liposome suspension.[12]

  • Sample Preparation: A diluted sample of the liposome suspension is placed in a cuvette.

  • Measurement: The sample is illuminated with a laser, and the fluctuations in the scattered light intensity are measured.[15] These fluctuations are correlated to the Brownian motion of the particles, from which the hydrodynamic diameter is calculated.[15]

Zeta potential is a measure of the surface charge of the liposomes and is important for predicting their stability and interaction with biological systems.[18]

  • Sample Preparation: The liposome suspension is diluted in an appropriate buffer.

  • Measurement: An electric field is applied across the sample, and the velocity of the particles is measured.[19] The zeta potential is calculated from the electrophoretic mobility.[19] POPC vesicles in the absence of salt exhibit a weak negative zeta potential.[18]

Analytical Techniques

This method is used for the quantification of POPC and other lipids in a sample.

  • Chromatographic Separation: A reversed-phase C18 column is typically used.[20] The mobile phase often consists of a gradient of methanol (B129727) and water with additives like trifluoroacetic acid (TFA).[20]

  • Detection: The column effluent is nebulized, and the solvent is evaporated. The remaining non-volatile analyte particles scatter a light beam, and the scattered light is detected.[21] The signal is proportional to the mass of the analyte.[21]

LC-MS/MS provides detailed structural information and sensitive quantification of POPC and its metabolites.

  • Chromatographic Separation: Similar to HPLC-ELSD, reversed-phase chromatography is commonly employed.[22]

  • Mass Spectrometry: After separation, the analytes are ionized (e.g., by electrospray ionization) and analyzed by a mass spectrometer.[22] Tandem mass spectrometry (MS/MS) allows for the fragmentation of parent ions to confirm the lipid structure.[22]

Biological and Research Significance

POPC's prevalence in biological membranes and its ideal biophysical properties make it a cornerstone of membrane research.

Role in Signaling Pathways

POPC is a key substrate for enzymes involved in cellular signaling and is a critical component of specialized membrane domains that act as signaling platforms.

Phospholipase D (PLD) is an enzyme that hydrolyzes phosphatidylcholine (PC), including POPC, to produce phosphatidic acid (PA) and choline.[2] PA is a crucial second messenger that regulates a wide array of cellular processes, including cell proliferation, survival, and membrane trafficking.[2] The activation of PLD can be triggered by various stimuli, such as growth factors and neurotransmitters, acting through G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[15]

PhospholipaseD_Signaling Agonist Agonist (e.g., Growth Factor) GPCR GPCR Agonist->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates PLD Phospholipase D (PLD) G_Protein->PLD Activates POPC POPC (in membrane) PLD->POPC Hydrolyzes PA Phosphatidic Acid (PA) POPC->PA Downstream Downstream Signaling PA->Downstream Initiates

Phospholipase D Signaling Pathway

Lipid rafts are dynamic, ordered microdomains within the cell membrane enriched in cholesterol and sphingolipids.[23] While not a canonical raft lipid itself, POPC is a major component of the surrounding liquid-disordered phase and influences the formation and stability of these rafts.[24] Lipid rafts serve as platforms for concentrating signaling molecules, thereby facilitating efficient signal transduction in processes such as immune responses and apoptosis.[11]

Lipid_Raft_Signaling cluster_membrane Cell Membrane cluster_raft Lipid Raft (Lo phase) cluster_nonraft Non-Raft (Ld phase) Receptor Receptor Signaling_Protein Signaling Protein Receptor->Signaling_Protein Signal Transduction Cholesterol Cholesterol Sphingolipid Sphingolipid POPC_lipid POPC Other_Protein Other Protein Liposome_Workflow Start Start: POPC in Organic Solvent Drying Lipid Film Formation (Drying) Start->Drying Hydration Hydration with Aqueous Buffer Drying->Hydration Sizing Sizing Method Hydration->Sizing Extrusion Extrusion Sizing->Extrusion Controlled Size Sonication Sonication Sizing->Sonication Small Vesicles Microfluidics Microfluidics Sizing->Microfluidics Continuous Production Characterization Characterization Extrusion->Characterization Sonication->Characterization Microfluidics->Characterization DLS DLS (Size, PDI) Characterization->DLS Zeta Zeta Potential (Surface Charge) Characterization->Zeta End End: Characterized POPC Liposomes DLS->End Zeta->End Protein_Interaction_Workflow Prepare_Lipo Prepare POPC Liposomes Incubate Incubate Protein with Liposomes Prepare_Lipo->Incubate Prepare_Protein Purify Protein of Interest Prepare_Protein->Incubate Analysis Analysis of Interaction Incubate->Analysis Binding_Assay Binding Assay (e.g., SPR, MST) Analysis->Binding_Assay Structural_Study Structural Study (e.g., Cryo-EM, NMR) Analysis->Structural_Study Functional_Assay Functional Assay (e.g., Enzyme Kinetics) Analysis->Functional_Assay Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Structural_Study->Data_Analysis Functional_Assay->Data_Analysis

References

A Comprehensive Technical Guide to the Physical Properties of 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphocholine (POPC) Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) lipid bilayers. POPC is a widely used zwitterionic phospholipid in the formulation of liposomes and model cell membranes due to its structural similarity to lipids found in biological membranes. Understanding its physical characteristics is paramount for applications in drug delivery, membrane protein studies, and biophysical research. This guide summarizes key quantitative data, details common experimental methodologies, and visualizes the relationships between these properties.

Core Physical Properties of POPC Bilayers

The physical state and behavior of POPC bilayers are defined by several key parameters that are influenced by environmental factors such as temperature. These properties dictate the bilayer's fluidity, stability, and permeability, which are critical for its function as a model membrane and a drug delivery vehicle.

Quantitative Data Summary

The following tables summarize the experimentally and computationally determined physical properties of POPC bilayers. These values represent a consensus from numerous studies and provide a baseline for researchers working with this lipid system.

PropertyValueTemperature (°C)Experimental/Simulation Method(s)
Area per Lipid (AL) 64.3 ± 1.5 Ų30Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS), Molecular Dynamics (MD)
68.3 ± 1.5 Ų30MD Simulations[1]
70.5 Ų48Solid-State ¹³C NMR[2]
~61 ± 2 Ų27MD Simulations[3]
Bilayer Thickness (DHH) 36.7 ± 0.7 Å25SAXS, SANS[4]
46.6 Å48Solid-State ¹³C NMR[2]
~40 Å27MD Simulations[3]
4.21 nm (42.1 Å)Not SpecifiedSAXS[5]
Bending Rigidity (Kc) 34.79 ± 0.81 kBTNot SpecifiedFluctuation Analysis
42.1 ± 3.0 kBT25Flicker Spectroscopy[6]
Phase Transition Temp (Tm) -2 °C to -3.3 °CN/ADifferential Scanning Calorimetry (DSC)
~270 K (-3.15 °C)N/AMD Simulations[1]

Experimental Protocols

The determination of the physical properties of POPC bilayers relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited.

Small-Angle X-ray Scattering (SAXS) for Bilayer Thickness and Area per Lipid

SAXS is a powerful technique for determining the structure of lipid bilayers, including their thickness and the area per lipid molecule. The method involves measuring the scattering pattern of X-rays as they pass through a sample of lipid vesicles.

Methodology:

  • Vesicle Preparation:

    • Dissolve POPC lipid in a chloroform/methanol (2:1, v/v) solvent.

    • Dry the lipid solution under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing vigorously above the lipid's phase transition temperature.

    • To obtain unilamellar vesicles (ULVs), subject the resulting multilamellar vesicle (MLV) suspension to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

  • SAXS Data Acquisition:

    • Load the vesicle suspension into a temperature-controlled sample cell with thin X-ray transparent windows (e.g., mica or quartz).

    • Expose the sample to a collimated monochromatic X-ray beam.

    • Record the scattered X-ray intensity as a function of the scattering angle (2θ) using a 2D detector. The scattering vector, q, is related to the scattering angle and X-ray wavelength (λ) by q = (4π/λ)sin(θ).

    • Collect scattering data for the buffer alone for background subtraction.

  • Data Analysis:

    • Radially average the 2D scattering pattern to obtain a 1D intensity profile (I(q) vs. q).

    • Subtract the buffer scattering from the sample scattering.

    • Model the scattering data using appropriate form factors for unilamellar or multilamellar vesicles. The form factor describes the shape and internal structure of the vesicles.

    • Fit the model to the experimental data to extract structural parameters, including the headgroup-to-headgroup distance (DHH), which represents the bilayer thickness.

    • The area per lipid (AL) can be calculated from the bilayer thickness and the known volume of the lipid molecule (VL) using the formula: AL = 2 * VL / DHH.

Small-Angle Neutron Scattering (SANS) for Detailed Structural Analysis

SANS is complementary to SAXS and is particularly useful for determining the location of specific components within the bilayer by utilizing deuterium (B1214612) labeling.

Methodology:

  • Sample Preparation:

    • Prepare POPC vesicles as described for SAXS. For contrast variation experiments, vesicles are prepared in different mixtures of H₂O and D₂O (e.g., 100% D₂O, 70% D₂O, and 0% D₂O).

    • To highlight specific regions of the lipid, deuterated POPC analogs can be used.

  • SANS Data Acquisition:

    • Load the sample into a quartz cuvette and place it in a temperature-controlled sample holder in the neutron beam.

    • Measure the scattering of neutrons as a function of the scattering vector, q.

    • Collect data for the respective H₂O/D₂O buffers for background subtraction.

  • Data Analysis:

    • Perform data reduction, including background subtraction and normalization, to obtain the scattered intensity I(q).

    • Analyze the data using a model that describes the neutron scattering length density (SLD) profile across the bilayer. The SLD profile is a function of the atomic composition and isotopic labeling.

    • By fitting the model to the data from different contrast conditions simultaneously, a detailed structural model of the bilayer, including the thickness of the headgroup and acyl chain regions, can be obtained.[7]

Molecular Dynamics (MD) Simulations for Atomistic Insights

MD simulations provide a computational approach to study the dynamic behavior of lipid bilayers at an atomic level, offering detailed information on properties like area per lipid, bilayer thickness, and lipid ordering.

Methodology (using GROMACS):

  • System Setup:

    • Obtain a starting structure of a single POPC molecule.

    • Use a tool like gmx insert-molecules or a membrane builder web server (e.g., CHARMM-GUI) to generate a bilayer with a desired number of lipids (e.g., 128 POPC lipids, 64 per leaflet).

    • Solvate the bilayer with water molecules using gmx solvate.

    • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and achieve a desired salt concentration using gmx genion.

  • Energy Minimization:

    • Perform energy minimization using the steepest descent algorithm to remove any steric clashes or unfavorable contacts in the initial configuration. This is done using gmx grompp to create a .tpr file from the structure, topology, and simulation parameter files, followed by gmx mdrun.

  • Equilibration:

    • Perform a two-stage equilibration process.

      • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Run a short simulation (e.g., 1 ns) with position restraints on the lipid heavy atoms to allow the water and ions to equilibrate around the fixed bilayer.

      • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Run a longer simulation (e.g., 10-50 ns) with position restraints on the lipid headgroups, allowing the lipid tails and the simulation box dimensions to relax. This step is crucial for achieving the correct area per lipid.

  • Production Run:

    • Run the production simulation without any position restraints for a sufficient length of time (e.g., 100-500 ns or longer) to sample the equilibrium properties of the bilayer.

  • Analysis:

    • Area per Lipid: Calculate the average area of the simulation box in the x-y plane and divide by the number of lipids per leaflet.

    • Bilayer Thickness: Calculate the average distance between the phosphorus atoms of the two leaflets (P-P distance).

    • Other properties like deuterium order parameters, which reflect the ordering of the acyl chains, can also be calculated and compared with experimental data.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of POPC bilayers.

Experimental_Workflow cluster_prep Vesicle Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis & Property Determination prep1 Lipid Film Formation prep2 Hydration prep1->prep2 prep3 Extrusion (for ULVs) prep2->prep3 saxs SAXS prep3->saxs sans SANS prep3->sans analysis1 Scattering Profile Fitting saxs->analysis1 sans->analysis1 md MD Simulation analysis2 Trajectory Analysis md->analysis2 prop1 Area per Lipid analysis1->prop1 prop2 Bilayer Thickness analysis1->prop2 analysis2->prop1 analysis2->prop2 prop3 Bending Rigidity analysis2->prop3

Caption: Experimental workflow for characterizing POPC bilayer properties.

Property_Relationships temp Temperature area Area per Lipid (A_L) temp->area increases thickness Bilayer Thickness (D_HH) temp->thickness decreases rigidity Bending Rigidity (K_c) temp->rigidity decreases area->thickness inversely related thickness->rigidity directly related

Caption: Interplay of physical properties in POPC bilayers.

Conclusion

This technical guide provides a foundational understanding of the key physical properties of POPC bilayers, essential for their application in research and development. The provided quantitative data serves as a valuable reference, while the detailed experimental protocols offer practical guidance for researchers. The visualizations highlight the interconnectedness of these properties and the workflow for their determination. A thorough understanding of these fundamental characteristics is crucial for the rational design of liposomal drug delivery systems and for the accurate interpretation of biophysical studies involving model membranes.

References

(Rac)-POPC in Membrane Biophysics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a widely utilized phospholipid in the field of membrane biophysics. It serves as a key component in model membrane systems due to its structural resemblance to phospholipids (B1166683) found in eukaryotic cell membranes. POPC possesses a saturated palmitoyl (B13399708) chain at the sn-1 position and an unsaturated oleoyl (B10858665) chain at the sn-2 position, lending it intermediate packing properties and making it an excellent candidate for studies on lipid-protein interactions, membrane dynamics, and drug-membrane permeability.

This guide focuses on "(Rac)-POPC," a racemic mixture of POPC. While the vast majority of published research utilizes the enantiomerically pure form (POPC), the biophysical properties of the racemic mixture are generally considered to be comparable for many applications, particularly those involving bulk membrane properties. This document will synthesize key data and methodologies primarily from studies on POPC, with the understanding that these serve as a robust proxy for this compound.

Quantitative Data on POPC Membrane Properties

The biophysical characteristics of POPC membranes have been extensively studied. The following tables summarize key quantitative data from the literature, providing a valuable resource for researchers designing and interpreting experiments with this compound-containing model membranes.

Table 1: Structural Properties of Pure POPC Bilayers
ParameterValueTemperature (°C)MethodReference
Area per lipid (AL)~64 Ų25SANS/SAXS[1][2]
Bilayer thickness (dL)40.5 Å25SANS/SAXS[1]
Headgroup-to-headgroup thickness (dHH)36.7 Å25SANS/SAXS[1]
Volume per lipid (VL)~1230 ų25Densitometry[1]
Main phase transition temperature (Tm)-3 °C-Calorimetry[2]
Table 2: Influence of Cholesterol on POPC Membrane Properties
Cholesterol (mol%)Area per lipid (Ų)Bilayer Thickness (Å)MethodReference
064.3 ± 0.236.4 ± 0.1MD Simulation[3]
30~0.65 nm² (65 Ų)~3.89 nm (38.9 Å)MD Simulation[4]
4050.1 ± 0.142.1 ± 0.1MD Simulation[3]

Note: The addition of cholesterol generally leads to an increase in acyl chain ordering, an increase in bilayer thickness, and a reduction in the lateral diffusion rate of phospholipids.[5][6]

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility in membrane biophysics research. Below are protocols for common experiments involving POPC, which can be adapted for use with this compound.

Preparation of Unilamellar Vesicles (ULVs) by Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs), depending on the pore size of the filter used.

Materials:

  • This compound in chloroform (B151607)

  • Desired buffer (e.g., HEPES, PBS)

  • Rotary evaporator

  • Extruder device

  • Polycarbonate filters (e.g., 100 nm pore size for LUVs)

  • Nitrogen gas stream

Procedure:

  • A desired amount of this compound in chloroform is dried into a thin film on the wall of a round-bottom flask using a rotary evaporator.

  • The lipid film is further dried under a gentle stream of nitrogen gas, followed by vacuum desiccation for at least 24 hours to remove any residual solvent.[7]

  • The dry lipid film is hydrated with the desired buffer to form multilamellar vesicles (MLVs).

  • The MLV suspension is subjected to several freeze-thaw cycles to enhance lamellarity.

  • The suspension is then extruded through a polycarbonate filter with a defined pore size (e.g., 100 nm) multiple times (e.g., 31 passes) at a temperature above the lipid's main phase transition temperature (-3°C for POPC).[1][2]

  • The resulting solution of unilamellar vesicles is then incubated at room temperature for at least 24 hours to allow for equilibration.[2]

Molecular Dynamics (MD) Simulations of POPC Bilayers

MD simulations provide atomistic-level insights into the structure and dynamics of lipid membranes.

General Workflow:

  • System Setup: A POPC bilayer is constructed using a tool like CHARMM-GUI.[6] The bilayer is then solvated with water molecules (e.g., 50 water molecules per lipid).[5][6]

  • Force Field Selection: A suitable all-atom force field is chosen, such as CHARMM36, AMBER Lipid17, or Slipids.[5][6]

  • Equilibration: The system undergoes a series of equilibration steps, typically involving energy minimization, followed by simulations in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to relax the system.

  • Production Run: A long production run is performed in the NPT ensemble to collect data for analysis.

  • Analysis: Various properties are calculated from the trajectory, including area per lipid, bilayer thickness, order parameters, and lateral diffusion coefficients.[5][6]

Signaling Pathways Involving Phosphatidylcholine

Phosphatidylcholine is not only a structural component of membranes but also a substrate for enzymes involved in signaling pathways. One of the most critical is the phospholipase C (PLC) pathway.

Phospholipase C (PLC) Signaling Pathway

Phospholipase C is an enzyme that cleaves phospholipids just before the phosphate (B84403) group.[8] Specifically, it hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10] While the primary substrate is PIP2, the broader context of membrane composition, including the presence of this compound, influences the activity of membrane-bound enzymes.

The activation of PLC is initiated by various extracellular signals binding to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases.[9] The Gαq subunit of a G protein is a common activator of PLC.[8] The generated IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium into the cytoplasm.[10] DAG remains in the membrane and, in conjunction with the increased calcium concentration, activates protein kinase C (PKC).[10]

PLC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Signal Signal (Hormone, Neurotransmitter) GPCR GPCR Signal->GPCR 1. Binding G_Protein G Protein (Gq) GPCR->G_Protein 2. Activation PLC Phospholipase C (PLC) G_Protein->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Cleavage DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 7. Activation PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response 8. Phosphorylation of target proteins IP3R IP3 Receptor IP3->IP3R 5. Binding ER Endoplasmic Reticulum Ca2 Ca²⁺ IP3R->Ca2 6. Ca²⁺ Release Ca2->PKC_inactive

Phospholipase C Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the interaction of a membrane protein with a this compound-based model membrane.

Experimental_Workflow cluster_preparation Sample Preparation cluster_characterization Biophysical Characterization cluster_analysis Data Analysis and Interpretation Lipid_Prep Prepare this compound Lipid Film Hydration Hydrate Film to form MLVs Lipid_Prep->Hydration Extrusion Extrude to form LUVs Hydration->Extrusion Reconstitution Reconstitute Protein into LUVs (Proteoliposomes) Extrusion->Reconstitution Protein_Prep Purify Membrane Protein Protein_Prep->Reconstitution DLS Dynamic Light Scattering (Size Distribution) Reconstitution->DLS CryoEM Cryo-Electron Microscopy (Vesicle Morphology) Reconstitution->CryoEM Assay Functional Assay (e.g., Transport Assay) Reconstitution->Assay Spectroscopy Spectroscopy (e.g., CD, Fluorescence) Reconstitution->Spectroscopy Data_Processing Process Raw Data DLS->Data_Processing CryoEM->Data_Processing Assay->Data_Processing Spectroscopy->Data_Processing Modeling Structural or Kinetic Modeling Data_Processing->Modeling Conclusion Draw Conclusions Modeling->Conclusion

Workflow for studying membrane protein interactions.

Conclusion

This compound is a valuable tool for creating biologically relevant model membranes. This guide provides a compilation of quantitative data and detailed protocols, primarily derived from studies on enantiomerically pure POPC, to aid researchers in their experimental design and data interpretation. The provided visualizations of a key signaling pathway and a general experimental workflow serve to further contextualize the application of this compound in membrane biophysics. As research in this field continues to evolve, the foundational knowledge presented here will remain a critical resource for scientists and professionals in drug development and related disciplines.

References

Unveiling the Thermal Behavior of POPC: A Technical Guide to its Phase Transition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) is a ubiquitous unsaturated phospholipid, widely employed as a model system for biological membranes in pharmaceutical and biophysical research. Its structural resemblance to the lipids found in cellular membranes makes it an invaluable tool for studying lipid bilayer properties, drug-membrane interactions, and the formulation of lipid-based drug delivery systems. A critical parameter governing the physical state and function of POPC bilayers is its main phase transition temperature (Tm). This guide provides an in-depth exploration of the gel-to-liquid crystalline phase transition of POPC, presenting key quantitative data, detailed experimental methodologies for its determination, and visual representations of the underlying processes.

The Gel-to-Liquid Crystalline Phase Transition of POPC

The main phase transition of a lipid bilayer is the temperature at which it converts from a highly ordered "gel" phase (Lβ') to a more fluid and disordered "liquid crystalline" phase (Lα). This transition is a fundamental property that influences membrane fluidity, permeability, and the function of embedded proteins.

In the gel phase , which occurs at temperatures below the Tm, the saturated palmitoyl (B13399708) and unsaturated oleoyl (B10858665) chains of POPC are more ordered and tightly packed. This results in a thicker and less permeable bilayer.

As the temperature increases and reaches the liquid crystalline phase , the acyl chains become more disordered and motile. This leads to a thinner, more fluid, and more permeable membrane, which is the physiologically relevant state for most biological membranes.

The phase transition of POPC is a crucial consideration in drug delivery applications, as it can affect the stability, encapsulation efficiency, and release profile of liposomal formulations.

Quantitative Data on POPC Phase Transition Temperature

The main phase transition temperature of POPC has been determined by various techniques under different experimental conditions. The following table summarizes the key quantitative data available in the literature.

Phase Transition Temperature (Tm)Experimental MethodExperimental ConditionsReference
-2 °CNot SpecifiedNot Specified[1]
~270 K (-3.15 °C)Molecular Dynamics SimulationFully hydrated bilayer[2][3]
270.5 K (-2.65 °C)Not SpecifiedNot Specified[4]
269.7 K (-3.45 °C)Differential Scanning Calorimetry (DSC)Fully hydrated, in the absence of salt[5]
Increased by up to 29.6 KDifferential Scanning Calorimetry (DSC)In the presence of 3 M and 5 M CaCl2[5]

Experimental Protocol: Determination of POPC Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[6][7] It is a primary method for determining the phase transition temperature of lipid bilayers.[8][9][10][11][12]

Principle

DSC measures the difference in heat required to increase the temperature of a sample and a reference.[6] When the POPC liposome (B1194612) sample undergoes its phase transition, it absorbs heat (an endothermic process), resulting in a detectable peak in the DSC thermogram. The peak of this endotherm corresponds to the main phase transition temperature (Tm).

Materials
  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) powder

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Differential Scanning Calorimeter

  • Hermetic aluminum pans

  • Syringe with a fine-gauge needle

  • Vortex mixer

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology
  • POPC Liposome Preparation:

    • A known quantity of POPC powder is dissolved in a suitable organic solvent (e.g., chloroform).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.

    • The lipid film is hydrated with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • DSC Sample Preparation:

    • A precise volume of the POPC liposome suspension (typically 10-20 µL) is carefully transferred into a hermetic aluminum DSC pan.

    • An empty aluminum pan is used as a reference.

    • Both the sample and reference pans are hermetically sealed.

  • DSC Measurement:

    • The sample and reference pans are placed in the DSC cell.

    • The system is equilibrated at a starting temperature well below the expected Tm of POPC (e.g., -20°C).

    • The temperature is then scanned upwards at a constant heating rate (e.g., 1-2°C/min) to a temperature well above the Tm (e.g., 20°C).

    • The heat flow to the sample is recorded as a function of temperature.

  • Data Analysis:

    • The resulting DSC thermogram will show an endothermic peak.

    • The temperature at the maximum of this peak is determined as the main phase transition temperature (Tm).

    • The area under the peak can be integrated to determine the enthalpy of the transition (ΔH).

Visualizing the POPC Phase Transition and its Determination

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_gel Gel Phase (Lβ') cluster_liquid Liquid Crystalline Phase (Lα) gel_bilayer liquid_bilayer gel_bilayer->liquid_bilayer  Increase Temperature (Tm)   gel_desc Ordered acyl chains Tightly packed Thicker bilayer liquid_bilayer->gel_bilayer  Decrease Temperature   liquid_desc Disordered acyl chains Fluid Thinner bilayer

Figure 1: Schematic representation of the gel-to-liquid crystalline phase transition in a POPC bilayer.

G start POPC Liposome Preparation dsc_sample DSC Sample Preparation start->dsc_sample Extruded Liposomes dsc_measurement DSC Measurement dsc_sample->dsc_measurement Sealed Pans data_analysis Data Analysis dsc_measurement->data_analysis Thermogram end Determination of Tm and ΔH data_analysis->end

Figure 2: Experimental workflow for determining the phase transition temperature of POPC using DSC.

Conclusion

The main phase transition temperature of POPC is a fundamental parameter that dictates the physical properties and behavior of POPC-based lipid bilayers. A thorough understanding of this transition is essential for researchers and professionals in drug development and biomembrane research. Differential Scanning Calorimetry provides a robust and reliable method for determining the Tm of POPC, offering valuable insights into the thermodynamic properties of these model membrane systems. The data and protocols presented in this guide serve as a comprehensive resource for the accurate characterization of POPC and its application in advanced research and formulation development.

References

Chiral Purity in Phospholipid Applications: A Technical Guide to Racemic versus Enantiomerically Pure POPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a cornerstone phospholipid in the formulation of model membranes and lipid-based drug delivery systems. While naturally occurring POPC is enantiomerically pure, synthetic routes can produce either the pure enantiomer or a racemic mixture. The stereochemistry at the sn-2 position of the glycerol (B35011) backbone is a critical determinant of the physicochemical properties and biological interactions of POPC. This technical guide provides an in-depth comparison of racemic and enantiomerically pure POPC, detailing their synthesis, physical properties, and biological implications. Experimental protocols for their synthesis and characterization are provided, alongside a discussion of the stereospecificity of enzyme interactions and the resulting impact on cellular signaling.

Introduction

The chirality of phospholipids (B1166683) plays a pivotal role in the structure and function of biological membranes. The glycerol backbone of glycerophospholipids, such as POPC, possesses a chiral center at the sn-2 position. In nature, these lipids exist almost exclusively as a single enantiomer. However, chemical synthesis can yield either enantiomerically pure forms or a racemic mixture of the two. The choice between using a racemic mixture or a pure enantiomer of POPC can have profound consequences for research and pharmaceutical applications, influencing membrane properties, drug delivery efficacy, and interactions with biological systems.

Synthesis of Racemic and Enantiomerically Pure POPC

The synthesis of POPC can be tailored to produce either a racemic mixture or a specific enantiomer.

Racemic POPC Synthesis: Racemic synthesis typically starts from achiral precursors like glycerol. The non-specific acylation of the hydroxyl groups on the glycerol backbone results in a 1:1 mixture of the R and S enantiomers.

Enantiomerically Pure POPC Synthesis: The synthesis of enantiomerically pure POPC requires a stereospecific approach. This can be achieved by using a chiral starting material, such as sn-glycero-3-phosphocholine, or through enzymatic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. A general method for the chirospecific synthesis of 1-acyl-2-alkyl-sn-glycero-3-phosphocholines has been described, which can be adapted for POPC.

Physicochemical Properties: A Comparative Analysis

While enantiomers exhibit identical physical properties in a non-chiral environment, the properties of a racemic mixture can differ from those of the pure enantiomers. This is due to the different intermolecular interactions between like (R-R or S-S) and unlike (R-S) enantiomers in the crystalline state.

PropertyPure Enantiomer (sn-1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)Racemic POPC (rac-1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)
Melting Point (Tm) May differ from the racemic mixture. For POPC, the Tm is -2°C.Can be higher or lower than the pure enantiomers depending on the crystal lattice energy of the racemate versus the pure enantiomer.
Solubility May differ from the racemic mixture.Can be higher or lower than the pure enantiomers.
Crystal Packing Homochiral interactions (R-R or S-S).Heterochiral interactions (R-S) can lead to a more or less stable crystal lattice.
Optical Rotation Optically active (rotates plane-polarized light).Optically inactive (net rotation is zero).

Table 1: Comparative Physicochemical Properties of Pure Enantiomer and Racemic POPC.

Biological Implications of POPC Stereochemistry

The stereochemistry of POPC has significant consequences for its interaction with biological systems, particularly in the fields of drug delivery and enzymology.

Drug Delivery with Lipid Nanoparticles

Recent studies have highlighted the critical role of lipid stereochemistry in the efficacy and tolerability of lipid nanoparticles (LNPs) for mRNA delivery. While these studies did not use POPC as the ionizable lipid, they demonstrate a crucial principle that is applicable to lipid-based formulations. LNPs formulated with a stereopure ionizable lipid (the S enantiomer) showed significantly higher mRNA delivery efficiency in vivo compared to LNPs made with the racemic mixture or the R enantiomer.[1]

LNP FormulationRelative mRNA Delivery Efficiency
Stereopure (S-enantiomer)Up to 2.8-fold higher than racemic
RacemicBaseline
Stereopure (R-enantiomer)Lower than racemic

Table 2: In Vivo mRNA Delivery Efficiency of LNPs with Stereopure vs. Racemic Ionizable Lipids.[1]

These findings suggest that the stereochemistry of the lipid components in LNPs can influence their interaction with cellular machinery, leading to improved therapeutic outcomes.

Stereospecificity of Phospholipase A2

Phospholipase A2 (PLA2) is a family of enzymes that catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, releasing a fatty acid and a lysophospholipid. PLA2 enzymes are highly stereospecific and preferentially hydrolyze the naturally occurring sn-3-phospholipids (which have the R configuration at the sn-2 position). The S-enantiomer is often a poor substrate or an inhibitor of PLA2.

This stereospecificity is fundamental to the role of PLA2 in cellular signaling. The products of PLA2-mediated hydrolysis of POPC, lysophosphatidylcholine (B164491) (LPC), and oleic acid, are both important signaling molecules.

Signaling Pathways

The stereospecific action of PLA2 on POPC is an integral part of cellular signaling cascades. The production of LPC, a bioactive lipid, initiates a variety of downstream signaling events. LPC can activate G protein-coupled receptors and protein kinase C, influencing processes such as cell proliferation, differentiation, and inflammation.[2][3][4]

Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling sn-2 POPC sn-2 POPC (R-enantiomer) PLA2 Phospholipase A2 (PLA2) sn-2 POPC->PLA2 Hydrolysis ent-POPC ent-POPC (S-enantiomer) ent-POPC->PLA2 Inhibition LPC Lysophosphatidylcholine (LPC) PLA2->LPC Oleic Acid Oleic Acid PLA2->Oleic Acid GPCR GPCR Activation LPC->GPCR PKC PKC Activation LPC->PKC Cellular Response Cell Proliferation, Inflammation, Differentiation GPCR->Cellular Response PKC->Cellular Response Synthesis_Workflow cluster_racemic Racemic POPC Synthesis cluster_enantiopure Enantiopure POPC Synthesis Glycerol Glycerol Acylation Non-specific Acylation with Palmitic and Oleic Acids Glycerol->Acylation Phosphorylation Phosphorylation Acylation->Phosphorylation rac-POPC Racemic POPC Phosphorylation->rac-POPC sn-GPC sn-Glycero-3-phosphocholine Stereo_Acylation Stereospecific Acylation sn-GPC->Stereo_Acylation sn-POPC Enantiopure POPC Stereo_Acylation->sn-POPC

References

role of POPC in eukaryotic cell membranes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in Eukaryotic Cell Membranes

Abstract

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a ubiquitous glycerophospholipid and a fundamental component of eukaryotic cell membranes.[1] Its unique molecular structure, featuring one saturated (palmitic acid) and one unsaturated (oleic acid) acyl chain, imparts critical biophysical properties to the membrane, influencing fluidity, thickness, permeability, and the formation of specialized microdomains.[2] This technical guide provides a comprehensive overview of the multifaceted role of POPC, consolidating quantitative biophysical data, detailing its interactions with other membrane constituents, and exploring its involvement in cellular signaling and apoptosis. Furthermore, it outlines key experimental methodologies for studying POPC-containing membranes and discusses its significance in the development of advanced drug delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal membrane lipid.

Core Biophysical Properties of POPC Bilayers

POPC's asymmetric acyl chains are central to its function, creating a balance between the order imparted by the saturated palmitoyl (B13399708) chain and the disorder introduced by the unsaturated oleoyl (B10858665) chain. This results in a fluid membrane state under physiological conditions, making POPC an ideal model for studying the liquid-disordered (Ld) phase of biological membranes.[2][3]

Quantitative Data on POPC Membranes

The following table summarizes key biophysical parameters of pure POPC bilayers, compiled from various experimental and computational studies. These values serve as a crucial baseline for understanding more complex, multi-component membrane systems.

PropertyValueConditions / NotesSource(s)
Main Phase Transition Temp. (Tm) -2 °C (269.7 K)From gel (Lβ) to liquid crystalline (Lα) phase.[4][5]
Transition Enthalpy (ΔH) 32.8 kJ/mol[4]
Bilayer Thickness (Phosphate-to-Phosphate, d_HH) 3.67 nm (36.7 Å)Fully hydrated, at 25°C.[6]
Hydrocarbon Thickness ~2.8 nmCalculated from total thickness.[7]
Total Bilayer Thickness (d_L) 4.05 - 4.21 nmDetermined by SANS and SAXS.[6][8]
Area per Lipid (A_L) ~64 ŲAt 25°C.[6][9]
Volume per Lipid (V_L) ~1280 ųAt 25°C, remains stable with ion addition.[6][9]
Water Permeability Coefficient (P_f) 12.0 (±1.4) × 10⁻³ cm/sAt 20°C.[10]

Interactions with Other Membrane Components

The biological function of POPC is heavily influenced by its interactions with other lipids and embedded proteins. These interactions dictate the lateral organization and physical properties of the cell membrane.

Interaction with Cholesterol

Cholesterol is a critical modulator of membrane properties in eukaryotes. When incorporated into POPC bilayers, it has several well-documented effects:

  • Ordering Effect : Cholesterol increases the conformational order of POPC's acyl chains, particularly the saturated palmitoyl chain, leading to a more condensed and less permeable membrane.[11][12] This is often referred to as the liquid-ordered (Lo) phase.

  • Fluidity Reduction : It decreases the lateral diffusion of POPC molecules. For example, the lateral diffusion coefficient can decrease from ~1 µm²/s in a pure POPC bilayer to ~0.3 µm²/s at 50 mol% cholesterol.[13]

  • Increased Thickness : The ordering effect causes the bilayer to thicken. Adding 40 mol% cholesterol can increase the thickness of a POPC membrane.[7][12]

Property (POPC Bilayer)0 mol% Cholesterol40-50 mol% CholesterolSource(s)
Bilayer Thickness ~4.21 nmIncreased[7][12]
Area per Lipid ~64 ŲDecreased[12]
Lateral Diffusion Coefficient ~1 µm²/s~0.3 µm²/s[13]
Interaction with Other Phospholipids (B1166683) and Lipid Rafts

In multi-component membranes, POPC is typically found in the liquid-disordered (Ld) phase. It plays a crucial role in the formation of lipid rafts—dynamic microdomains enriched in sphingolipids, cholesterol, and specific proteins that are involved in signal transduction and membrane trafficking.[2][14]

  • Phase Coexistence : In ternary mixtures with a high-melting lipid like dipalmitoylphosphatidylcholine (DPPC) and cholesterol, POPC segregates into the Ld phase, coexisting with the Lo phase (DPPC + cholesterol).[3]

  • Linactant Behavior : POPC can act as a "line-active" agent, accumulating at the boundaries between Ld and Lo domains. This behavior reduces the line tension at the domain interface, influencing the size and stability of lipid rafts.[3][15]

Interaction with Membrane Proteins

The physical state of the POPC-dominated lipid environment is critical for the function of integral membrane proteins.

  • Hydrophobic Matching : The thickness of the POPC bilayer must be sufficient to accommodate the hydrophobic transmembrane domains of proteins. A mismatch can induce local membrane thinning or thickening, or cause the protein to tilt, affecting its function.[7] For instance, a pure POPC bilayer may be too thin for certain proteins like the serotonin (B10506) transporter (SERT), but the addition of cholesterol increases the thickness to achieve a better match.[7]

  • Lipid-Mediated Interactions : The way POPC molecules pack around proteins can create generic, non-specific forces between them. In POPC bilayers, this interaction is typically repulsive at intermediate ranges and attractive at short ranges for small- to medium-sized proteins, favoring the association of α-helices.[16]

Fig. 1: Hydrophobic matching of a protein in different lipid environments.

Role in Cellular Processes

POPC is not merely a structural component; it is an active participant in vital cellular functions.

Signal Transduction

While not typically a direct signaling molecule itself, POPC forms the matrix in which many signaling events occur. The fluidity and organization of the POPC-rich membrane environment are essential for the diffusion, interaction, and conformational changes of receptor and effector proteins.[17] Furthermore, other phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2), which are present in the membrane, are precursors to critical second messengers. The hydrolysis of PIP2 by phospholipase C (PLC) generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), initiating a cascade of intracellular events.[18][19][20]

Gq_PLC_Pathway cluster_membrane Plasma Membrane (POPC-rich Environment) cluster_cytosol Cytosol GPCR GPCR Gq Gq Protein GPCR->Gq 2. Activates PLC Phospholipase C (PLC) Gq->PLC 3. Activates PIP2 PIP2 PLC->PIP2 4. Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER 5a. Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC 5b. Activates Ca Ca²⁺ Release ER->Ca 6a. Triggers Ca->PKC 6b. Co-activates Response Cellular Response (e.g., Gene Expression, Muscle Contraction) PKC->Response 7. Phosphorylates targets Ligand Hormone/ Neurotransmitter Ligand->GPCR 1. Binds

Fig. 2: The Phospholipase C (PLC) signaling pathway within the cell membrane.
Apoptosis

During programmed cell death (apoptosis), the asymmetric distribution of phospholipids in the plasma membrane is disrupted. Phosphatidylserine (PS), normally confined to the inner leaflet, is exposed on the cell surface.[21][22] This process, occurring within a membrane predominantly composed of lipids like POPC, serves as a critical "eat-me" signal for phagocytes.[22] While POPC itself is not the signal, its role in maintaining the overall structure and fluidity of the membrane is a prerequisite for the enzymatic activity (flippases, scramblases) that leads to PS exposure.

Applications in Drug Development and Delivery

POPC's well-characterized properties and biological relevance make it an invaluable tool in pharmaceutical sciences.

Model Membranes for Drug Interaction Studies

Researchers frequently use POPC-based model membranes, such as vesicles or supported lipid bilayers, to study how drugs interact with and permeate cell membranes.[2][23] These models allow for the systematic investigation of a drug's effects on membrane properties like fluidity and phase organization. For example, anticancer alkylphospholipids like edelfosine (B1662340) have been shown to increase the fluidity of raft-like model membranes containing POPC, sphingomyelin, and cholesterol.[23][24]

Liposomal Drug Delivery

POPC is a key component in the formulation of liposomes, which are spherical vesicles used to encapsulate and deliver drugs.[25] Its biocompatibility, low transition temperature, and stable bilayer formation are highly desirable characteristics. By mixing POPC with other lipids (like cholesterol for stability or PEGylated lipids to prolong circulation time), drug delivery systems can be engineered for specific applications, including cancer therapy and vaccines.[25][26]

Key Experimental Methodologies

A variety of biophysical techniques are employed to study POPC membranes. Understanding these protocols is essential for interpreting and designing experiments.

Protocol: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This is a standard method for creating model membrane vesicles of a defined size.

  • Lipid Film Hydration : A known quantity of POPC (and other lipids, if applicable) is dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial. The film is placed under a vacuum for several hours to remove residual solvent.

  • Hydration : The lipid film is hydrated with an aqueous buffer solution at a temperature well above the lipid's Tm. The solution is vortexed to detach the lipids from the glass, forming multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles : The MLV suspension is subjected to several cycles of freezing (in liquid nitrogen) and thawing to enhance lamellarity and encapsulation efficiency.

  • Extrusion : The MLV suspension is repeatedly passed (typically 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. This process forces the MLVs to break down and re-form into unilamellar vesicles (LUVs) with a diameter close to the pore size.

  • Characterization : The size distribution of the resulting LUVs is confirmed using techniques like Dynamic Light Scattering (DLS).

Liposome_Workflow cluster_prep Vesicle Preparation cluster_char Biophysical Characterization start 1. Dissolve POPC in Organic Solvent film 2. Create Thin Lipid Film (Evaporation) start->film hydrate 3. Hydrate Film with Buffer (forms MLVs) film->hydrate extrude 4. Extrude through Membrane (forms LUVs) hydrate->extrude dls Size Analysis (DLS) extrude->dls Verify dsc Phase Behavior (DSC) extrude->dsc Analyze saxs Structure Analysis (SAXS/SANS) extrude->saxs Analyze microscopy Imaging (AFM, Fluorescence) extrude->microscopy Analyze

Fig. 3: Experimental workflow for preparing and characterizing POPC vesicles.
Protocol: Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic properties of lipid bilayers, such as the main phase transition temperature (Tm).

  • Sample Preparation : A hydrated lipid suspension (e.g., MLVs) is prepared at a known concentration.

  • Loading : A precise volume of the lipid sample is loaded into an aluminum DSC pan, which is then hermetically sealed. An identical pan containing only the buffer is prepared as a reference.

  • Thermal Scan : The sample and reference pans are placed in the calorimeter and heated (and/or cooled) at a constant rate (e.g., 1-2 °C/min) over a temperature range that encompasses the expected phase transition.

  • Data Analysis : The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. A peak in the heat flow versus temperature plot indicates a phase transition. The peak's apex corresponds to the Tm, and the area under the peak is integrated to calculate the transition enthalpy (ΔH).[4]

Protocol: Small-Angle X-ray and Neutron Scattering (SAXS/SANS)

These scattering techniques are used to determine the structural parameters of lipid bilayers, such as thickness and area per lipid.[6][9]

  • Sample Preparation : Unilamellar vesicles (ULVs) are prepared as described in section 5.1. For SANS, experiments are often performed in D₂O to enhance contrast.

  • Scattering Experiment : The vesicle solution is placed in a sample holder, and a collimated beam of X-rays or neutrons is passed through it. The scattered radiation is collected by a 2D detector.

  • Data Reduction : The 2D scattering pattern is radially averaged to produce a 1D plot of scattering intensity (I) versus the scattering vector (q).

  • Modeling and Analysis : The resulting scattering curve is fitted to a mathematical model that describes the form factor of a unilamellar vesicle. From this fit, structural parameters like the bilayer thickness (d_L), headgroup-to-headgroup distance (d_HH), and area per lipid (A_L) can be extracted.[6][9]

Methodology: All-Atom Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insight into the dynamics and interactions within a POPC bilayer.[27][28][29]

  • System Setup : A model bilayer is constructed in silico, typically with 64-128 POPC molecules per leaflet, along with cholesterol or proteins if desired. The bilayer is then solvated with a large number of water molecules in a periodic simulation box.

  • Force Field Selection : An appropriate force field (e.g., CHARMM36, Slipids) is chosen to describe the interatomic interactions.[29]

  • Equilibration : The system undergoes energy minimization to remove steric clashes, followed by a series of equilibration steps under controlled temperature and pressure (NPT ensemble) to allow the system to relax to a stable state.

  • Production Run : A long simulation (nanoseconds to microseconds) is performed to collect trajectory data.

  • Analysis : The trajectory is analyzed to calculate properties such as area per lipid, bilayer thickness, acyl chain order parameters, diffusion coefficients, and interaction energies between different components.[27][29]

Conclusion

POPC is far more than a passive structural lipid; it is a dynamic and integral player in the architecture and function of eukaryotic cell membranes. Its unique biophysical properties, stemming from its hybrid acyl chain composition, establish a baseline for membrane fluidity and organization. Its interactions with cholesterol, other lipids, and proteins are fundamental to the formation of functional domains and the regulation of protein activity. By providing the essential environment for cellular processes like signal transduction and apoptosis, and serving as a cornerstone for building model membranes and drug delivery vehicles, POPC remains an indispensable molecule for both fundamental cell biology research and advanced pharmaceutical development.

References

Methodological & Application

Mastering the Assembly of POPC Nanodiscs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Preparation of Phospholipid Bilayer Nanodiscs

For researchers, scientists, and professionals in drug development, the ability to study membrane proteins in a native-like environment is paramount. Nanodiscs offer a robust platform for solubilizing and stabilizing membrane proteins in a soluble, detergent-free system, thereby facilitating a wide range of downstream applications, including structural biology, binding assays, and functional studies.[1][2] This document provides a detailed guide to the preparation of nanodiscs using 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), a commonly used zwitterionic phospholipid that mimics the fluidity of biological membranes.[1][2][3]

The formation of nanodiscs is a self-assembly process driven by the removal of detergent from a mixture of Membrane Scaffold Protein (MSP), phospholipids (B1166683), and optionally, a target membrane protein.[4][5] The MSP, an engineered apolipoprotein, forms a "belt" that encircles a small patch of the phospholipid bilayer, creating a soluble, disc-shaped particle. The size of the nanodisc is determined by the length of the MSP variant used.[2][6]

This guide will detail the protocols for assembling both "empty" POPC nanodiscs and nanodiscs containing a membrane protein of interest.

Key Experimental Parameters and Reagent Ratios

The successful and reproducible assembly of monodisperse nanodiscs hinges on the precise control of several key parameters, most notably the molar ratio of phospholipids to Membrane Scaffold Protein (MSP).[2] Different MSP variants create nanodiscs of varying diameters, thus requiring different numbers of lipid molecules to form a stable bilayer. The optimal ratios for POPC with commonly used MSP variants are summarized below.

Membrane Scaffold Protein (MSP) VariantPOPC:MSP Molar Ratio (per monomer of MSP)Resulting Nanodisc Diameter (approx.)
MSP1D165:1~10 nm
MSP1E3D1130:1~12-13 nm

Note: These ratios are starting points and may require empirical optimization for specific applications or when incorporating a membrane protein.[3][7]

Experimental Workflow for POPC Nanodisc Assembly

The general workflow for the preparation of POPC nanodiscs, both with and without an incorporated membrane protein, is depicted below. The process begins with the preparation of a lipid/detergent mixture, followed by the addition of MSP and the target protein (if applicable). The self-assembly is then initiated by the removal of the detergent, and the final nanodiscs are purified.

Nanodisc_Assembly_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification & Analysis Lipid_Prep Prepare POPC Film Detergent_Sol Solubilize POPC with Sodium Cholate (B1235396) Lipid_Prep->Detergent_Sol Mixing Mix POPC/Cholate, MSP, and Target Protein Detergent_Sol->Mixing MSP_Prep Prepare MSP Solution MSP_Prep->Mixing Protein_Sol Solubilize Target Membrane Protein (Optional) Protein_Sol->Mixing Incubation Incubate Mixture Mixing->Incubation Detergent_Removal Remove Detergent (e.g., Bio-Beads) Incubation->Detergent_Removal SEC Size Exclusion Chromatography (SEC) Detergent_Removal->SEC Analysis Characterize Nanodiscs SEC->Analysis

Figure 1. A schematic overview of the experimental workflow for the preparation of POPC nanodiscs.

Protocol 1: Preparation of Empty POPC Nanodiscs

This protocol describes the assembly of nanodiscs composed of POPC and an MSP variant, without the incorporation of a membrane protein.

Materials and Reagents:
  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) in chloroform

  • Membrane Scaffold Protein (MSP), lyophilized or in a storage buffer

  • Sodium cholate

  • Standard Buffer: 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.5 mM EDTA

  • Chloroform and Nitrogen gas

  • Bio-Beads SM-2 or equivalent adsorbent for detergent removal

  • Size exclusion chromatography (SEC) column (e.g., Superdex 200 10/300 GL)

Methodology:
  • Preparation of POPC Film:

    • In a glass tube, add the desired amount of POPC in chloroform.

    • Dry the lipid into a thin film under a gentle stream of nitrogen gas while rotating the tube.

    • To ensure complete removal of the solvent, place the tube under high vacuum for at least 4 hours, or overnight.[4] The dried lipid film should appear as a white, opaque layer.[4]

  • Solubilization of POPC:

    • Prepare a stock solution of 100 mM sodium cholate in Standard Buffer.

    • Add the sodium cholate solution to the dried POPC film to achieve a final POPC concentration of 50 mM. The molar ratio of cholate to POPC should be 2:1.[4][5]

    • Vortex or sonicate the mixture until the lipid film is completely dissolved and the solution is clear.

  • Assembly of Nanodiscs:

    • In a microcentrifuge tube, combine the MSP and the solubilized POPC/cholate mixture at the desired molar ratio (e.g., 1:65 for MSP1D1).

    • Adjust the volume with Standard Buffer to ensure the final lipid concentration is between 7 mM and 18 mM.[5] The final cholate concentration should be above 14 mM.[5]

    • Incubate the mixture on ice for at least 15 minutes.[4] For POPC, the assembly should be conducted on ice or at 4°C.[5][8]

  • Detergent Removal and Self-Assembly:

    • Prepare the Bio-Beads by washing them with the Standard Buffer.

    • Add 0.5-0.8 g of the damp Bio-Beads per mL of the reconstitution mixture.[4][5]

    • Incubate the mixture on an orbital shaker at 4°C for at least 4 hours to allow for gradual detergent removal and nanodisc self-assembly.[4][5]

  • Purification of Nanodiscs:

    • Carefully remove the supernatant from the Bio-Beads.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any aggregates.[3][9]

    • Purify the nanodiscs by size exclusion chromatography (SEC) using a column such as a Superdex 200 10/300 GL.[3][4] Elute with Standard Buffer at a flow rate of 0.5 mL/min.[3][4]

    • Monitor the elution profile at 280 nm. Assembled nanodiscs will elute as a monodisperse peak.[1][3]

Protocol 2: Incorporation of a Membrane Protein into POPC Nanodiscs

This protocol outlines the procedure for incorporating a detergent-solubilized membrane protein into POPC nanodiscs.

Additional Materials:
  • Purified target membrane protein solubilized in a suitable detergent.

  • Secondary detergent (if different from the one used for protein purification).

Methodology:
  • Prepare the Nanodisc Reconstitution Mixture:

    • Follow steps 1 and 2 from Protocol 1 to prepare the cholate-solubilized POPC.

    • In a separate tube, prepare the MSP solution in Standard Buffer.

  • Prepare the Target Membrane Protein:

    • Ensure your target membrane protein is purified and solubilized in a suitable detergent. The concentration of the protein should be known.[9]

  • Mixing and Assembly:

    • Combine the cholate-solubilized POPC and the MSP solution.

    • Add the detergent-solubilized target membrane protein to the POPC/MSP mixture. A common starting point is a molar ratio of MSP to target protein of 10:1 to 20:1 to favor the incorporation of a single protein per nanodisc.[9][10]

    • The final lipid concentration should be maintained between 5-20 mM. Ensure the final cholate concentration is above 14 mM.[4][5]

    • Incubate the complete mixture on ice for at least 5 minutes, or longer, up to 2 hours.[9]

  • Detergent Removal and Protein Incorporation:

    • Initiate the self-assembly and protein incorporation by adding washed Bio-Beads (0.5-1 g of wet beads per mL of the mixture).[4]

    • Gently shake the mixture on an orbital shaker at 4°C for 4 to 18 hours.[4] Some protocols suggest repeated additions of fresh biobeads over several hours.[9][10]

  • Purification and Analysis:

    • Separate the assembled nanodiscs from the Bio-Beads and filter the solution as described in Protocol 1.

    • Purify the protein-containing nanodiscs using size exclusion chromatography.[9] The elution profile should show a peak corresponding to the protein-loaded nanodiscs, which may be shifted compared to empty nanodiscs.

    • If the target protein and MSP have different affinity tags, affinity chromatography can be used to separate protein-containing nanodiscs from empty ones.[9]

    • Analyze the collected fractions by SDS-PAGE to confirm the presence of both the MSP and the target membrane protein.[9]

Troubleshooting and Optimization

The formation of homogeneous and stable nanodiscs may require some optimization. Key factors to consider include:

  • Lipid to MSP Ratio: This is a critical parameter. If the ratio is too high, larger aggregates or liposomes may form.[3] A titration of the lipid:MSP ratio is recommended to find the optimal condition.[3]

  • Detergent Choice and Concentration: Sodium cholate is widely used, but other detergents may be required for specific membrane proteins. The final concentration of all detergents in the assembly mixture is important for successful reconstitution.[4]

  • Temperature: The assembly temperature should be close to the phase transition temperature of the lipid. For POPC, this is typically done at 4°C or on ice.[8]

By following these detailed protocols and considering the key experimental parameters, researchers can successfully produce high-quality POPC nanodiscs for a multitude of biophysical and structural studies of membrane proteins.

References

Application Notes and Protocols for Membrane Protein Reconstitution Using POPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful reconstitution of membrane proteins into a lipid bilayer that mimics their native environment is a critical step for their functional and structural characterization.[1][2][3][4][5] 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) is a widely used zwitterionic phospholipid for creating these model membranes due to its chemical and physical properties that resemble those of eukaryotic cell membranes.[6][7] POPC's fluid phase at room temperature provides a suitable environment for the proper folding and activity of many membrane proteins.[6] These application notes provide detailed protocols and quantitative data for the reconstitution of membrane proteins into POPC-based liposomes and nanodiscs, two common platforms for in vitro studies.[8]

Key Advantages of Using POPC for Reconstitution

  • Biomimetic Properties: POPC bilayers mimic the fluidity and thickness of natural cell membranes, providing a suitable environment for membrane protein function.[6]

  • Phase Behavior: POPC exists in the liquid-crystalline phase over a broad temperature range, which is crucial for the mobility and function of reconstituted proteins.[9]

  • Commercial Availability: High-purity POPC is readily available from various commercial suppliers.[7]

  • Versatility: POPC can be used alone or in combination with other lipids, such as POPG, to modulate membrane properties like surface charge and fluidity.[10][11][12]

Quantitative Data for POPC-Based Reconstitution

The following tables summarize key quantitative parameters for successful membrane protein reconstitution in POPC-based systems, compiled from various sources.

Table 1: Recommended Lipid-to-Protein Molar Ratios (LPRs) for Different Systems

Membrane Protein TypeReconstitution SystemRecommended LPR (mol/mol)Reference(s)
G protein-coupled receptors (GPCRs)Nanodiscs50:1 to 80:1 (MSP:NTS1)[13]
Influenza A M2 ProteinLiposomes500:1[10]
RhodopsinNanodiscs168:1 (POPC:rho)[14]
Potassium Channel (Kv)Liposomes0.5, 1.5, 2.5 (Initial screen)[15]
Reaction Center (RC)Liposomes1000:1 to 8000:1[16]

Table 2: Common Detergents and Their Properties for POPC-Based Reconstitution

DetergentChemical NameCritical Micelle Concentration (CMC)Removal Method(s)Reference(s)
Cholate (B1235396)Sodium cholate12-40 mM (in reconstitution mixture)Dialysis, Bio-Beads[14]
DDMn-Dodecyl-β-D-maltoside0.01%Dialysis, Bio-Beads[1]
OGn-Octyl-β-D-glucopyranoside19-25 mMDialysis, Bio-Beads[10]
Triton X-100Polyoxyethylene (10) isooctylphenyl ether0.2-0.9 mMBio-Beads, Gel filtration[17]

Experimental Protocols

Protocol 1: Preparation of POPC Liposomes

This protocol describes the preparation of unilamellar POPC liposomes by the extrusion method, a common technique for generating vesicles of a defined size.[10]

Materials:

  • POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) in chloroform (B151607)

  • Buffer (e.g., 50 mM Tris pH 8, 100 mM KCl, 1 mM EDTA)[10]

  • Nitrogen gas

  • High-vacuum pump

  • Mini-extruder with polycarbonate filters (e.g., 200 nm)[10]

  • Glass vials

Procedure:

  • In a glass vial, prepare a solution of POPC in chloroform. For a 4:1 molar ratio of POPC:POPG, combine the respective chloroform solutions.[10]

  • Dry the lipid solution under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the vial.[10][18]

  • Place the vial under a high vacuum for at least one hour to remove any residual chloroform.[10][18]

  • Hydrate the lipid film with the desired buffer for 30 minutes.[10]

  • Vortex the suspension for 2 minutes to resuspend the lipid film, forming multilamellar vesicles (MLVs).[10]

  • Assemble the mini-extruder with the desired polycarbonate filter size (e.g., 200 nm).[10]

  • Extrude the lipid suspension through the filter 15 times to form small unilamellar vesicles (SUVs).[10]

Protocol 2: Membrane Protein Reconstitution into POPC Liposomes by Detergent Removal

This protocol outlines the reconstitution of a detergent-solubilized membrane protein into pre-formed POPC liposomes using Bio-Beads for detergent removal.[10][13]

Materials:

  • Purified membrane protein solubilized in a detergent-containing buffer

  • Pre-formed POPC liposomes (from Protocol 1)

  • Detergent (e.g., octylglucoside - OG)[10]

  • Bio-Beads SM-2[10][13]

  • Reconstitution buffer (same as used for liposome (B1194612) preparation)

  • Centrifugal filter devices for concentration[10]

Procedure:

  • Detergent Saturation of Liposomes: Add the detergent (e.g., OG) to the pre-formed POPC liposomes until they are saturated. The saturation point can be determined by monitoring the light scattering of the solution, which will decrease as the liposomes are saturated.[10]

  • Protein-Detergent Micelle Preparation: Prepare a mixture of the purified membrane protein and detergent to form protein-detergent micelles. The detergent concentration should be above its CMC.[10]

  • Mixing: Add the protein-detergent micelles to the detergent-saturated liposomes. A common protein-to-lipid molar ratio to start with is 1:500.[10]

  • Detergent Removal: Add washed Bio-Beads to the mixture to absorb the detergent. A typical procedure involves adding aliquots of Bio-Beads and incubating for a set time (e.g., 6 aliquots for 15 minutes each).[10] The efficiency of detergent removal can be monitored using a colorimetric assay.[10]

  • Proteoliposome Collection: Carefully remove the proteoliposome solution from the Bio-Beads.

  • Concentration: Concentrate the proteoliposome solution using a centrifugal filter device to the desired protein concentration.[10]

Protocol 3: Reconstitution of a Membrane Protein into POPC Nanodiscs

This protocol describes the self-assembly method for reconstituting a membrane protein into POPC nanodiscs using a Membrane Scaffold Protein (MSP).[14]

Materials:

  • Purified membrane protein solubilized in a detergent-containing buffer

  • Membrane Scaffold Protein (MSP), e.g., MSP1E3D1[14]

  • POPC stock solution in a buffer containing cholate (e.g., 0.1 M POPC in buffer with 0.2 M cholate)[14]

  • Bio-Beads SM-2[14]

  • Buffer 1 (20 mM Tris, 100 mM NaCl, pH 7.4)[14]

  • Gel filtration column (e.g., Superdex 200)[14]

Procedure:

  • Reconstitution Mixture Preparation: On ice, mix the detergent-solubilized membrane protein, MSP, and the POPC/cholate solution at the desired molar ratio (e.g., 1:168:0.05 for MSP:POPC:rhodopsin).[14] Ensure the final cholate concentration is between 12-40 mM.[14]

  • Detergent Removal and Self-Assembly: Add washed Bio-Beads to the mixture and incubate overnight at 4°C with gentle agitation to remove the detergent and initiate nanodisc self-assembly.[14]

  • Purification: Remove the solution from the Bio-Beads and filter it. Purify the reconstituted nanodiscs using a gel filtration column.[14]

  • Analysis: Monitor the elution profile (e.g., at a wavelength specific to the protein) to identify the peak corresponding to the assembled nanodiscs.[14]

Visualizations

Experimental Workflow for Liposome Reconstitution

G cluster_prep Preparation cluster_protein Protein Solubilization cluster_recon Reconstitution A POPC in Chloroform B Dry Lipid Film A->B C Hydrate with Buffer B->C D Extrusion C->D E POPC Liposomes D->E I Mix Liposomes and Protein-Detergent Micelles E->I F Purified Membrane Protein G Add Detergent F->G H Protein-Detergent Micelles G->H H->I J Add Bio-Beads (Detergent Removal) I->J K Proteoliposomes J->K

Caption: Workflow for membrane protein reconstitution into POPC liposomes.

Mechanism of Detergent-Mediated Reconstitution

G cluster_start Initial State cluster_process Reconstitution Process cluster_end Final State liposome Liposome mixed_micelle Mixed Lipid-Protein- Detergent Micelles liposome->mixed_micelle + Detergent protein_micelle Protein-Detergent Micelle protein_micelle->mixed_micelle proteoliposome Proteoliposome mixed_micelle->proteoliposome - Detergent detergent_micelle Detergent Micelles mixed_micelle->detergent_micelle - Detergent

Caption: Detergent-mediated reconstitution of membrane proteins into liposomes.

Functional Assays for Reconstituted Proteins

Once reconstituted, the functionality of the membrane protein can be assessed using various assays. The choice of assay depends on the specific protein and its function.

  • Transport Assays: For transporters and channels, function can be measured by monitoring the flux of ions or small molecules across the proteoliposome membrane.[19] This often involves creating an electrochemical gradient and measuring the transport activity using techniques like fluorescence spectroscopy or radioisotope uptake.[19]

  • Enzyme Activity Assays: For membrane-bound enzymes, activity can be measured by providing the substrate and monitoring the formation of the product over time.

  • Ligand Binding Assays: For receptors, ligand binding can be quantified using radiolabeled ligands or fluorescence-based techniques.

  • Structural Studies: Proteoliposomes and nanodiscs are suitable for structural analysis by techniques such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy.[3][19]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Protein Aggregation - Incomplete detergent removal- Incorrect lipid-to-protein ratio- Inappropriate buffer conditions- Ensure complete detergent removal using sufficient Bio-Beads or longer dialysis- Optimize the lipid-to-protein ratio- Screen different buffer pH and ionic strength
Low Reconstitution Efficiency - Inefficient detergent removal- Protein instability- Use a more efficient detergent removal method (e.g., Bio-Beads over dialysis for low CMC detergents)- Perform reconstitution at a lower temperature (e.g., 4°C)
Proteoliposome Instability - Incorrect lipid composition- Residual detergent- Consider adding cholesterol or other lipids to stabilize the bilayer- Verify complete detergent removal
Loss of Protein Activity - Denaturation during reconstitution- Unfavorable lipid environment- Use a milder detergent- Screen different lipid compositions (e.g., add charged lipids like POPG)

Conclusion

Reconstitution of membrane proteins into POPC-based model membranes is a powerful and versatile technique for a wide range of functional and structural studies.[3][20][21][22] The protocols and data presented here provide a solid foundation for researchers to successfully reconstitute their membrane protein of interest and advance their understanding of its biological role. Careful optimization of key parameters such as lipid composition, lipid-to-protein ratio, and detergent removal strategy is essential for obtaining functionally active and stable proteoliposomes or nanodiscs.[1]

References

Application Notes and Protocols for POPC Liposomes in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) liposomes as a versatile platform for drug delivery. POPC is a zwitterionic phospholipid widely utilized in the formation of lipid nanoparticles (LNPs) and liposomes due to its biocompatibility, biodegradability, and ability to form stable bilayers that mimic natural cell membranes.[1][2][3] This document outlines detailed protocols for the preparation, drug loading, and characterization of POPC liposomes, along with key quantitative data and visual workflows to guide researchers in their drug delivery applications.

Overview of POPC Liposomes

POPC's structure, with a saturated palmitoyl (B13399708) chain and an unsaturated oleoyl (B10858665) chain, provides a balance of fluidity and stability to lipid bilayers, making it an ideal component for drug delivery systems.[3] Liposomes formulated with POPC can encapsulate both hydrophilic drugs within their aqueous core and hydrophobic drugs within the lipid bilayer.[2][4][5] The versatility of POPC allows for its use in various liposomal formulations, including conventional liposomes, PEGylated (stealth) liposomes for longer circulation times, and targeted liposomes for specific cell or tissue delivery.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on POPC-containing liposomes, providing a reference for formulation development.

Table 1: Formulation and Characterization of POPC-Containing Liposomes

Lipid Composition (molar ratio)Average Diameter (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug/Molecule LoadedReference
DOPC:POPC:DPPC (46:12:42)127.5-7.2420.24Calcein[8]
POPC/DHPC (bicelle dilution)32-36Not ReportedNot ReportedNot Applicable[9]
NOTA-OL/POPC (10:90)~50Not ReportedNot ReportedGallium-68[1]
POPC (90 mg/ml) / DMPG (10 mg/ml)121.8-15.8Not ReportedCalcein[10]
Fasudil/PL (POPC based)132.5 ± 1.6-21.6 ± 0.978.6 ± 0.3Fasudil[11]

Table 2: Factors Influencing Drug Loading and Release in Liposomes

FactorObservationImpact on Drug DeliveryReference
Phospholipid:Cholesterol Ratio Increasing cholesterol can improve stability but may decrease drug entrapment for some drugs. A 70:30 lipid:cholesterol ratio is often optimal.Modulates membrane fluidity and permeability, affecting drug retention and release.[12][13]
Drug-to-Lipid Ratio Optimal ratios vary depending on the drug. For primaquine (B1584692) and chloroquine, they were 1:10 and 1:3, respectively.Affects encapsulation efficiency and the overall therapeutic dose that can be delivered.[12]
Hydration Volume The volume of the aqueous phase during hydration can significantly impact entrapment efficiency.Influences the initial encapsulation of hydrophilic drugs.[12]
pH Gradient (Active Loading) A pH gradient across the liposome (B1194612) membrane can achieve encapsulation efficiencies of up to 98% for weak base drugs.Enables high drug loading and stable entrapment.[4][14]
Temperature Incubation at temperatures above the lipid's phase transition temperature is crucial for passive loading and membrane permeability.Affects membrane fluidity, which is critical for both drug loading and release.[4]

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation and characterization of POPC liposomes.

Protocol for POPC Liposome Preparation by Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing multilamellar vesicles (MLVs), which can then be downsized to form unilamellar vesicles.[15][16]

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Cholesterol (optional, for modulating membrane rigidity)[13]

  • Chloroform or a chloroform:methanol (B129727) mixture (e.g., 3:7 v/v)[15]

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve POPC and other lipids (if any) in the organic solvent in a round-bottom flask. A typical concentration is 10-20 mg of total lipid per mL of solvent.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. The water bath temperature should be set to 35-45°C.[15] This will form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Dry the lipid film under high vacuum for at least 4 hours or overnight to remove any residual solvent.[15]

  • Hydration: Add the aqueous hydration buffer to the flask. To facilitate the formation of liposomes, the temperature of the buffer should be above the phase transition temperature (Tm) of the lipids.[15] For POPC, which has a low Tm, this is not strictly necessary but can be helpful.[15] The final lipid concentration is typically between 0.5 and 10 mg/mL.[15]

  • Vesicle Formation: Agitate the flask to hydrate (B1144303) the lipid film, which will cause the lipids to swell and form multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.

  • Sizing (Extrusion): To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm).[16] This process should be repeated multiple times (e.g., 11-21 passes) to ensure a homogenous size distribution.

Protocol for Drug Loading into POPC Liposomes

Drugs can be loaded into liposomes using either passive or active methods, depending on the physicochemical properties of the drug.[4][17]

Hydrophilic drugs are encapsulated in the aqueous core of the liposomes during their formation.

Procedure:

  • Dissolve the hydrophilic drug in the hydration buffer at the desired concentration.

  • Use this drug-containing buffer as the hydration medium in the thin-film hydration protocol (Step 4 above).

  • The drug will be passively entrapped within the aqueous core of the liposomes as they form.

  • Remove the unencapsulated drug by methods such as dialysis, gel filtration, or centrifugation.[2]

Hydrophobic drugs are incorporated into the lipid bilayer of the liposomes.

Procedure:

  • Co-dissolve the hydrophobic drug along with the lipids (e.g., POPC and cholesterol) in the organic solvent during the initial step of the thin-film hydration method (Step 1).

  • Proceed with the protocol as described above. The drug will be integrated into the lipid bilayer as the liposomes are formed.

This method utilizes a pH gradient across the liposome membrane to actively drive the drug into the liposome core, achieving high encapsulation efficiencies.[4][14]

Procedure:

  • Prepare POPC liposomes using a hydration buffer with an acidic pH (e.g., citrate (B86180) buffer, pH 4.0).

  • After liposome formation and sizing, exchange the external buffer with a buffer of neutral or basic pH (e.g., PBS, pH 7.4) using dialysis or gel filtration. This creates a pH gradient (acidic inside, neutral/basic outside).

  • Incubate the liposomes with the weakly basic drug. The uncharged form of the drug will diffuse across the lipid bilayer into the acidic core.

  • Inside the liposome, the drug will become protonated and charged, preventing it from diffusing back out, thus accumulating it within the vesicle.

Protocol for Characterization of POPC Liposomes

Thorough characterization is essential to ensure the quality, stability, and efficacy of the liposomal formulation.[2][18]

Instrument: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.

Procedure:

  • Dilute the liposome suspension in an appropriate buffer (e.g., the hydration buffer) to a suitable concentration for DLS analysis.

  • Measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI) to assess the size distribution and homogeneity of the liposome population.

  • For zeta potential measurement, dilute the liposomes in a low ionic strength buffer (e.g., 10 mM NaCl) and measure the electrophoretic mobility to determine the surface charge.

Procedure:

  • Separate the liposomes containing the encapsulated drug from the unencapsulated (free) drug using techniques like size exclusion chromatography, dialysis, or ultracentrifugation.[2]

  • Quantify the amount of drug in the liposomal fraction. This can be done by disrupting the liposomes with a suitable solvent (e.g., methanol or a detergent like Triton X-100) and then measuring the drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).

  • Calculate the encapsulation efficiency (EE%) using the following formula:

    EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Method: Dialysis method.

Procedure:

  • Place a known amount of the drug-loaded liposome formulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium at each time point using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

The following diagrams illustrate key workflows and concepts in the use of POPC liposomes for drug delivery.

Liposome_Preparation_Workflow cluster_0 Thin-Film Hydration Method Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Drying Drying Film Formation->Drying High Vacuum Hydration Hydration Drying->Hydration Add Aqueous Buffer MLV Formation MLV Formation Hydration->MLV Formation Agitation Sizing (Extrusion) Sizing (Extrusion) MLV Formation->Sizing (Extrusion) Multiple Passes LUV Formation LUV Formation Sizing (Extrusion)->LUV Formation

Caption: Workflow for POPC liposome preparation by thin-film hydration and extrusion.

Drug_Loading_Methods cluster_passive Passive Loading cluster_active Active Loading Drug Loading Drug Loading Hydrophilic Drug Hydrophilic Drug Drug Loading->Hydrophilic Drug Hydrophobic Drug Hydrophobic Drug Drug Loading->Hydrophobic Drug Weakly Basic Drug Weakly Basic Drug Drug Loading->Weakly Basic Drug Aqueous Core Aqueous Core Hydrophilic Drug->Aqueous Core Encapsulation Lipid Bilayer Lipid Bilayer Hydrophobic Drug->Lipid Bilayer Incorporation pH Gradient pH Gradient Weakly Basic Drug->pH Gradient Accumulation

Caption: Overview of passive and active drug loading methods for POPC liposomes.

Liposome_Characterization_Workflow Liposome Formulation Liposome Formulation Particle Size & Zeta Potential Particle Size & Zeta Potential Liposome Formulation->Particle Size & Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Liposome Formulation->Encapsulation Efficiency In Vitro Drug Release In Vitro Drug Release Liposome Formulation->In Vitro Drug Release DLS DLS Particle Size & Zeta Potential->DLS Analysis by Separation & Quantification Separation & Quantification Encapsulation Efficiency->Separation & Quantification Determined by Dialysis & Analysis Dialysis & Analysis In Vitro Drug Release->Dialysis & Analysis Studied by

Caption: Key characterization steps for POPC liposomal drug delivery systems.

References

Application Note: A Detailed Protocol for the Formation of High-Quality POPC Supported Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Supported lipid bilayers (SLBs) are powerful tools in biophysical research and drug development, serving as minimalistic models of cellular membranes.[1][2] Among the various phospholipids (B1166683) used, 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) is frequently employed to create zwitterionic, fluid-phase bilayers that mimic the basic structure of eukaryotic cell membranes.[3] The vesicle fusion technique is a widely used, simple, and robust method to form high-quality POPC SLBs on various hydrophilic substrates like glass, silica, and mica.[4][5][6]

This document provides a comprehensive protocol for the preparation of POPC SLBs via the vesicle fusion method, details key characterization techniques, and summarizes critical experimental parameters.

Experimental Protocol: Vesicle Fusion Method

The vesicle fusion process is the most common method for SLB formation due to its simplicity and reliability.[6] The protocol involves preparing small unilamellar vesicles (SUVs) from a dried lipid film, which then spontaneously adsorb, rupture, and fuse onto a hydrophilic solid support to form a continuous bilayer.[4][7]

A. Materials and Reagents
  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform (B151607)

  • Chloroform (HPLC grade)

  • Argon or Nitrogen gas

  • Buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, or 10 mM Sodium Phosphate, pH 7.4)[1][8]

  • Glass vials

  • Glass syringes

  • Bath or probe sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size) (Optional, but recommended for uniform vesicles)[9]

  • Substrates (e.g., glass coverslips, mica sheets, or SiO₂-coated sensors)[7]

  • Cleaning reagents (e.g., 3M KOH, 100% Ethanol (B145695), ultrapure water)[10]

  • Plasma cleaner (Optional)[10]

B. Detailed Step-by-Step Methodology

Step 1: Lipid Film Preparation

  • Using a clean glass syringe, transfer the desired amount of POPC-chloroform solution into a clean glass vial.[8]

  • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.[1][4][11]

  • To ensure complete removal of residual solvent, place the vial under a high vacuum for at least 1-2 hours.[1][4][11]

Step 2: Small Unilamellar Vesicle (SUV) Formation

  • Rehydrate the dried lipid film by adding the desired buffer (e.g., PBS) to achieve a final lipid concentration typically between 0.1 and 1.0 mg/mL.[1][11]

  • Vortex the suspension vigorously to detach the lipid film from the glass, resulting in a milky suspension of multilamellar vesicles (MLVs).[12]

  • Generate SUVs using one of the following methods:

    • Sonication: Sonicate the MLV suspension using a bath or probe sonicator. Continue until the solution becomes clear, which indicates the formation of SUVs.[4][8][10] This process can take from a few minutes to over 30 minutes.

    • Extrusion (Recommended): For a more homogeneous population of vesicles, process the MLV suspension through a mini-extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm).[9][12] Pass the suspension through the membrane 11-21 times. The resulting SUV solution should be stored at 4°C and can be used for up to two weeks.[12]

Step 3: Substrate Preparation A meticulously clean and hydrophilic surface is critical for successful SLB formation.[7][12]

  • For Glass/Silica Substrates:

    • Sonicate the substrates in a 3M KOH solution for 30 minutes.[10]

    • Rinse thoroughly (5 times) with ultrapure water.[10]

    • Sonicate in 100% ethanol for 30 minutes, followed by another thorough rinsing with ultrapure water.[10]

    • Dry the substrates under a stream of nitrogen or argon.[10]

    • For optimal results, treat the substrates with oxygen plasma for 5-10 minutes immediately before use to render the surface highly hydrophilic.[10]

  • For Mica Substrates:

    • Secure a piece of mica to a glass slide.[8]

    • Just before use, cleave the top layers of the mica using adhesive tape to expose a fresh, atomically flat surface.[8]

Step 4: Supported Lipid Bilayer (SLB) Formation

  • Pipette the POPC SUV solution onto the clean substrate surface. Ensure the entire surface is covered.

  • Incubate for 30-60 minutes at room temperature.[8] For more homogeneous bilayers, incubation can be performed at an elevated temperature (e.g., 60°C), followed by a slow cooling step.[8]

  • The vesicles will adsorb onto the surface, and once a critical surface concentration is reached, they will rupture and fuse to form bilayer patches that coalesce into a continuous SLB.[7]

Step 5: Rinsing and Storage

  • After incubation, gently rinse the substrate multiple times with fresh buffer to wash away any excess or un-fused vesicles.[1][8]

  • Caution: Avoid harsh rinsing, as this can damage or peel away the delicate bilayer.[8]

  • The prepared SLB must be kept hydrated in buffer at all times and should be stored in a humid chamber until use.[8] It is recommended to use the SLB for experiments as soon as possible after preparation.

Workflow and Mechanism of SLB Formation

The formation of a supported lipid bilayer via vesicle fusion is a spontaneous, multi-step process driven by vesicle-substrate and vesicle-vesicle interactions.

G cluster_prep Preparation cluster_formation SLB Formation cluster_output Result prep1 Prepare Lipid Film (POPC in Chloroform) prep2 Rehydrate Film in Buffer (Forms MLVs) prep1->prep2 prep3 Form SUVs (Sonication or Extrusion) prep2->prep3 form1 Incubate SUVs on Substrate prep3->form1 prep4 Prepare Substrate (Clean Glass/Mica) prep4->form1 form2 Vesicle Adsorption & Fusion form1->form2 form3 Rinse Gently with Buffer form2->form3 output High-Quality POPC SLB form3->output

Caption: Experimental workflow for POPC SLB formation by vesicle fusion.

The underlying mechanism involves vesicles first adsorbing to the hydrophilic surface. As more vesicles accumulate, they reach a critical surface coverage, leading to deformation, rupture, and subsequent fusion into small bilayer patches. These patches then grow and merge to create a single, continuous lipid bilayer.[7][13]

G cluster_0 Substrate substrate s1 1. Vesicle Adsorption s2 2. Critical Coverage s1->s2 s3 3. Rupture & Fusion s2->s3 s4 4. Complete Bilayer s3->s4 v1 v2 v3 v4 v5 p1 v6 p2

Caption: Mechanism of SLB formation via the vesicle fusion pathway.

Characterization of POPC SLBs

Verifying the quality, completeness, and fluidity of the SLB is a critical step. Several surface-sensitive techniques are commonly employed for this purpose.

TechniquePrincipleIndicator of a High-Quality POPC SLB
Atomic Force Microscopy (AFM) High-resolution surface imaging that provides topographical information.A smooth, homogeneous surface with very few defects. The height of the bilayer measured from the substrate at a defect edge is typically 4-5 nm.[8][14]
Quartz Crystal Microbalance with Dissipation (QCM-D) Measures changes in frequency (Δf, mass) and dissipation (ΔD, viscoelasticity) as material adsorbs to a sensor.A characteristic final frequency shift (Δf) of approximately -26 Hz and a very low final dissipation (ΔD) near 0 (e.g., < 0.2 x 10⁻⁶), indicating the formation of a rigid, thin layer with low water content.[7][15][16]
Fluorescence Recovery After Photobleaching (FRAP) A small area of a fluorescently-labeled bilayer is photobleached, and the rate of fluorescence recovery is measured to determine lipid mobility.A high mobile fraction (R > 99%) and a lateral diffusion coefficient (D) of ~1.55 µm²/s for POPC on a glass substrate.[1][15]
Summary of Quantitative Characterization Data

The following table summarizes typical quantitative values expected from the characterization of a successfully formed POPC SLB on a silica-based substrate.

ParameterTechniqueTypical ValueReference(s)
Bilayer Height AFM4.0 - 5.0 nm[8]
Final Frequency Shift (Δf) QCM-D~ -26 Hz[7][15][16]
Final Dissipation Shift (ΔD) QCM-D< 0.2 x 10⁻⁶[7]
Lateral Diffusion Coefficient (D) FRAP1.55 ± 0.01 µm²/s[1][15]
Mobile Fraction (R) FRAP99.7 ± 0.2 %[1][15]

Key Experimental Parameters and Troubleshooting

The success of SLB formation is sensitive to several environmental and material factors.

ParameterEffect on SLB FormationRecommendations
Substrate Cleanliness Contaminated or insufficiently hydrophilic surfaces will prevent proper vesicle fusion, leading to an incomplete bilayer or an adsorbed layer of intact vesicles.[12]Follow a rigorous cleaning protocol. Plasma cleaning immediately prior to use is highly effective.[10]
Vesicle Quality & Size A homogeneous population of small (~100 nm) vesicles promotes uniform and complete bilayer formation.[13]Use extrusion to create SUVs with a defined size. Ensure the vesicle suspension is clear, not cloudy.
Temperature For lipids like POPC (Tm = -2°C), formation at room temperature is standard.[11] Incubating above room temperature (e.g., 60°C) can anneal defects and create a more homogeneous SLB.[8]For POPC, room temperature is sufficient. For lipids with higher transition temperatures, incubation must occur above their Tm to ensure they are in the fluid phase.[3][11]
Buffer Conditions (pH, Ionic Strength) The interaction between vesicles and the substrate is electrostatically sensitive. For zwitterionic POPC on silica, SLB formation is robust at neutral pH (e.g., 7.5) but can be inhibited at high pH (≥10).[7]Use a standard physiological buffer like PBS at pH 7.4.
Divalent Cations (e.g., Ca²⁺) While not strictly necessary for zwitterionic lipids like POPC, low mM concentrations of Ca²⁺ can promote vesicle fusion, especially if the membrane contains negatively charged lipids.[3][11]For pure POPC, Ca²⁺ is generally not required but can be included. For mixed bilayers with anionic lipids (e.g., POPS, POPG), it is often essential.[17][18]

Troubleshooting Common Issues:

  • Incomplete Bilayer Coverage: Often caused by poor substrate cleaning, insufficient incubation time, or low vesicle concentration.

  • Trapped Vesicles: Can result from using large or non-uniform vesicles or rinsing too harshly before fusion is complete. QCM-D data will show a more negative Δf and a higher ΔD than expected for a pure bilayer.[13]

  • Low Fluidity (from FRAP): May indicate an incomplete bilayer, interaction with substrate defects, or issues with the lipid quality itself.

References

Application Notes and Protocols for POPC in Model Membrane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to POPC in Model Membrane Systems

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a naturally abundant glycerophospholipid and a cornerstone in the creation of artificial model membrane systems.[1] Its zwitterionic phosphocholine (B91661) headgroup and asymmetric acyl chains—one saturated (palmitic acid, 16:0) and one monounsaturated (oleic acid, 18:1)—confer properties that make it an excellent mimic for the lipid matrix of eukaryotic cell membranes. This unique structure provides a fluid yet stable bilayer, essential for a wide range of biophysical and biomedical research applications.

POPC's prevalence in model membranes is due to its biologically relevant physical characteristics, commercial availability, and versatility in forming various platforms such as liposomes, giant unilamellar vesicles (GUVs), and supported lipid bilayers (SLBs). These systems are instrumental in drug delivery design, studying membrane protein function, and elucidating the biophysical principles of cellular processes.

Applications of POPC Model Membranes

POPC-based model membranes are indispensable tools across several research and development areas:

  • Drug Delivery and Permeability Studies: POPC liposomes serve as fundamental models for drug encapsulation and release studies. Their bilayer structure mimics the cell membrane, allowing researchers to assess the passive permeability of drug candidates. By encapsulating fluorescent probes, leakage assays can quantify the influence of various molecules on membrane integrity, providing insights into drug-membrane interactions and potential toxicity.[2][3][4] The stability of these liposomes can be modulated, for instance by incorporating cholesterol or PEGylated lipids, to better simulate in vivo conditions and optimize drug delivery vehicles.

  • Membrane Protein Research: Reconstituting membrane proteins into POPC-based model membranes is a critical technique for studying their structure and function in a controlled lipid environment.[5][6][7] This is particularly important for G-protein coupled receptors (GPCRs), ion channels, and transporters, whose activities are intimately linked to the physical properties of the surrounding bilayer.[5][8] POPC bilayers provide a fluid and physiologically relevant environment to investigate protein folding, stability, and ligand binding without the complexity of a native cell membrane.

  • Biophysical Studies of Lipid Bilayers: POPC is extensively used to investigate fundamental properties of lipid membranes, including phase behavior, lipid packing, and interactions with other molecules like cholesterol.[9][10] These studies provide a deeper understanding of how the lipid composition of cellular membranes influences their physical state and biological function.

  • Lipidomics and Signaling: While not a direct signaling molecule itself, POPC is a crucial component of membranes where lipid signaling events occur. Model membranes containing POPC are used to study the activity of lipid-modifying enzymes like phospholipases, which generate second messengers from other phospholipids (B1166683) within the bilayer.[11][12]

Quantitative Data of POPC Bilayers

The physical properties of POPC bilayers are well-characterized and serve as a benchmark for many model membrane studies. The following tables summarize key quantitative data for pure POPC bilayers and the effect of cholesterol.

PropertyValueConditionsReference(s)
Phase Transition Temperature (Tm) -2 °CFully hydrated[13]
Bilayer Thickness 3.89 ± 0.03 nm (Ld phase)Supported lipid bilayer, label-free[14]
~4.83 nmIn deionized water[14]
Area per Lipid 64.3 ŲSimulated, 303 K[15]
Volume per Lipid 1241 ųSimulated, 303 K[15]

Table 1: Physical Properties of Pure POPC Bilayers.

Cholesterol Concentration (mol%)Area per Lipid (Ų)Bilayer Thickness (nm)ConditionsReference(s)
068.3 ± 0.23.7 ± 0.1Simulated[9]
4054.3 ± 0.34.4 ± 0.1Simulated[9]

Table 2: Effect of Cholesterol on POPC Bilayer Properties.

Experimental Protocols

Detailed methodologies for the preparation of common POPC-based model membrane systems are provided below.

Protocol 1: Preparation of POPC Liposomes by Thin-Film Hydration

This is the most common method for producing multilamellar vesicles (MLVs), which can then be processed into small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

  • POPC powder

  • Chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum desiccator or high-vacuum pump

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve a known quantity of POPC in chloroform or a chloroform/methanol mixture in a round-bottom flask. Ensure the lipid is fully dissolved to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature below the boiling point of the solvent (e.g., 35-45°C).[16] Gradually reduce the pressure to evaporate the solvent, which will deposit a thin, uniform lipid film on the inner surface of the flask.

  • Film Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[17]

  • Hydration: Add the desired aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of POPC (-2°C), so room temperature is sufficient.[16] Agitate the flask by vortexing or manual shaking to hydrate (B1144303) the lipid film. This process typically results in the formation of MLVs.

  • Size Reduction (Extrusion): To produce unilamellar vesicles of a defined size, the MLV suspension is extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[2] a. Assemble the extruder with the desired membrane. b. Heat the extruder to a temperature above the lipid's Tm (room temperature is adequate for POPC). c. Load the MLV suspension into one of the syringes. d. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times) to ensure uniform vesicle size. The resulting suspension will contain LUVs.

Protocol 2: Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation

GUVs are typically 10-100 µm in diameter and are useful for direct visualization with microscopy.

Materials:

  • POPC in chloroform (e.g., 1 mg/mL)

  • Indium tin oxide (ITO) coated glass slides

  • O-ring or silicone spacer

  • Function generator

  • Sucrose (B13894) solution (e.g., 200 mM)

  • Observation chamber (e.g., a 96-well plate)

Procedure:

  • Lipid Deposition: Spread a small volume (e.g., 10 µL) of the POPC/chloroform solution onto the conductive side of two ITO slides.[18]

  • Solvent Evaporation: Dry the lipid films under a gentle stream of nitrogen or in a vacuum desiccator for at least 30 minutes to remove the chloroform.[19]

  • Chamber Assembly: Create a chamber by placing an O-ring or silicone spacer on top of the lipid film on one ITO slide. Fill the chamber with a sucrose solution. Place the second ITO slide on top, with the conductive side facing the solution, to seal the chamber.[19][20]

  • Electroformation: Connect the ITO slides to a function generator. Apply a low-frequency AC electric field (e.g., 10 Hz) at a low voltage (e.g., 1-2 V) for 2-3 hours at room temperature.[21] This process induces the lipid film to swell and form GUVs.

  • Harvesting: Carefully collect the GUV suspension from the chamber using a pipette.

Protocol 3: Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

SLBs are planar bilayers formed on a solid support, ideal for surface-sensitive techniques.

Materials:

  • POPC LUV suspension (prepared as in Protocol 1, typically at 0.1-1.0 mg/mL in a suitable buffer).

  • Hydrophilic substrate (e.g., glass, silica, or mica).

  • Buffer solution (e.g., PBS containing Ca²⁺ ions to promote fusion).

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate to ensure it is hydrophilic. This can be done by methods such as piranha etching, UV/ozone treatment, or plasma cleaning.

  • Vesicle Fusion: Introduce the POPC LUV suspension to the cleaned substrate. The presence of divalent cations like Ca²⁺ (2-5 mM) in the buffer can facilitate vesicle rupture and fusion onto the surface.

  • Incubation: Allow the vesicles to adsorb, rupture, and fuse on the surface for 30-60 minutes.

  • Rinsing: Gently rinse the surface with buffer to remove any unfused or excess vesicles, leaving a complete and uniform SLB.

Visualizations

Experimental_Workflow_for_Liposome_Preparation_and_Characterization start Start dissolve 1. Dissolve POPC in Chloroform start->dissolve film 2. Form Thin Film (Rotary Evaporation) dissolve->film dry 3. Dry Film (High Vacuum) film->dry hydrate 4. Hydrate with Aqueous Buffer dry->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrude 5. Extrusion (100 nm membrane) mlv->extrude luv Large Unilamellar Vesicles (LUVs) extrude->luv characterize 6. Characterization luv->characterize dls Dynamic Light Scattering (Size Distribution) characterize->dls Size cryoem Cryo-EM (Morphology) characterize->cryoem Structure end End dls->end cryoem->end

Caption: Workflow for POPC Liposome Preparation and Characterization.

Drug_Permeability_Assay_Workflow prep_liposomes 1. Prepare POPC Liposomes with Encapsulated Fluorescent Dye (e.g., Calcein) remove_dye 2. Remove Unencapsulated Dye (Size Exclusion Chromatography) prep_liposomes->remove_dye purified_liposomes Purified Dye-Loaded Liposomes remove_dye->purified_liposomes add_drug 3. Add Drug Compound to Liposome Suspension purified_liposomes->add_drug incubation 4. Incubate and Monitor Fluorescence Intensity add_drug->incubation lysis_control 5. Add Detergent (e.g., Triton X-100) to achieve 100% Lysis (Control) incubation->lysis_control data_analysis 6. Analyze Data to Determine Permeability Coefficient lysis_control->data_analysis result Permeability Profile of Drug Compound data_analysis->result

Caption: Workflow for a Drug Permeability Assay using POPC Liposomes.

References

Application Notes and Protocols: Incorporation of Cholesterol into POPC Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of cholesterol into 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) model membranes. This document outlines the significant effects of cholesterol on the biophysical properties of POPC bilayers and offers detailed protocols for the preparation and characterization of these widely used model systems.

Introduction to POPC-Cholesterol Membranes

POPC is a common unsaturated phospholipid used to create model membranes that mimic the fluid-phase of biological membranes. The inclusion of cholesterol is crucial for replicating the complexity and behavior of mammalian cell membranes. Cholesterol is a key regulator of membrane fluidity, permeability, thickness, and lipid organization.[1][2][3] It induces a state known as the liquid-ordered (Lo) phase, which is characterized by high lipid chain order, similar to a gel phase, yet with retained lateral mobility of the lipids, characteristic of a liquid-disordered (Ld) phase.[1][2] Understanding the interplay between POPC and cholesterol is fundamental for studies in drug delivery, membrane protein function, and the biophysics of cellular membranes.

Quantitative Effects of Cholesterol on POPC Membrane Properties

The addition of cholesterol to POPC membranes elicits a range of concentration-dependent changes to the bilayer's physical properties. These alterations are critical for the functional characteristics of the membrane.

Table 1: Effect of Cholesterol on POPC Membrane Thickness
Cholesterol (mol%)Membrane Thickness (nm)MethodReference
0~4.1 - 4.5AFM, MD Simulations[4][5]
10IncreasesMD Simulations[5]
20~4.35MD Simulations[1]
30IncreasesMD Simulations[5]
40Plateaus/Slight DecreaseMD Simulations[1]
50 (Chol/POPC ratio 1.0)IncreasesAFM[4]
>50Further increasesAFM[4]

AFM: Atomic Force Microscopy; MD: Molecular Dynamics

Table 2: Effect of Cholesterol on Area Per POPC Lipid
Cholesterol (mol%)Area Per Lipid (Ų)MethodReference
0~61.38MD Simulations[6]
<30Rapid DecreaseExperimental[7]
>30Slow DeclineExperimental[7]
50~49.35MD Simulations[6]
Table 3: Effect of Cholesterol on POPC Membrane Fluidity and Order
Cholesterol (mol%)ObservationMethodReference
0 - 30Substantial ordering of the bilayer core and at the bilayer-water interface.Fluorescence Anisotropy[8]
15 - 40Induces liquid-ordered (Lo) phase, enhancing membrane rigidity.MD Simulations[1]
Increasing conc.Decreases membrane fluidity (increases order).Fluorescence Anisotropy[9][10]
Increasing conc.Decreases lateral diffusion rate of phospholipids.NMR, MD Simulations[11]
Table 4: Effect of Cholesterol on POPC Membrane Permeability
Cholesterol (mol%)Observation on PermeabilityMethodReference
10Slight increase in permeability to an ionic liquid.Dye Leakage Assay[3][12]
≥20Decreased permeability to an ionic liquid.Dye Leakage Assay[3][12]
Increasing conc.Generally makes membranes less permeable to water and small molecules.General Observation[3]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of POPC/cholesterol vesicles.

Preparation of POPC/Cholesterol Unilamellar Vesicles

A common method for preparing unilamellar vesicles (liposomes) is the thin-film hydration technique followed by extrusion. This method ensures a homogenous distribution of cholesterol within the POPC bilayer and produces vesicles with a defined size.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform

  • Cholesterol in chloroform

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., 50 mM Tris buffer, pH 7.4)[13]

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Vacuum desiccator

  • Water bath

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Mixture Preparation: In a clean round-bottom flask, add the desired amounts of POPC and cholesterol solutions to achieve the target molar ratio.[14]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of POPC (-2°C), typically at room temperature.[14] This will form a thin lipid film on the wall of the flask.

  • Drying the Lipid Film: Further dry the lipid film under a gentle stream of nitrogen gas to remove any residual organic solvent. For complete removal, place the flask in a vacuum desiccator for at least 2 hours.[13]

  • Hydration: Add the desired volume of pre-warmed hydration buffer to the flask to achieve the final lipid concentration (e.g., 400 μg in 120 μL).[13] Hydrate the lipid film by vortexing the flask every 5 minutes for 30 minutes.[13] This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To produce unilamellar vesicles of a uniform size, the MLV suspension is extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[13]

    • Assemble the mini-extruder with the desired membrane according to the manufacturer's instructions.

    • Draw the MLV suspension into a gas-tight syringe.

    • Extrude the suspension through the membrane by passing it back and forth between two syringes an odd number of times (e.g., 11-15 times).[13]

  • Storage: Store the resulting large unilamellar vesicle (LUV) suspension at 4°C.

Characterization of POPC/Cholesterol Vesicles

3.2.1. Size Distribution by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of vesicles in suspension.

Protocol:

  • Dilute a small aliquot of the liposome (B1194612) suspension in the hydration buffer to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, solvent viscosity, and refractive index).

  • Perform the measurement to obtain the hydrodynamic radius and the polydispersity index (PDI) of the vesicle population.[15][16] A low PDI value (<0.2) indicates a monodisperse sample.

3.2.2. Membrane Fluidity by Fluorescence Anisotropy

Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) can be used to assess changes in membrane fluidity. An increase in anisotropy corresponds to a decrease in membrane fluidity.

Protocol:

  • Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran).

  • Add a small volume of the DPH stock solution to the liposome suspension while vortexing to incorporate the probe into the lipid bilayer. The final lipid-to-probe ratio should be high (e.g., 200:1) to avoid self-quenching.

  • Incubate the mixture in the dark for at least 30 minutes to ensure complete probe incorporation.

  • Measure the fluorescence anisotropy using a fluorometer equipped with polarizers.

  • Excitation and emission wavelengths for DPH are typically around 350 nm and 430 nm, respectively.

  • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with vertical and horizontal polarizers in the emission path, respectively, when the excitation polarizer is vertical. G is the grating correction factor.[8][10]

3.2.3. Phase Behavior by Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid membranes. While POPC has a low main phase transition temperature, DSC can be informative for observing the broadening of phase transitions in the presence of cholesterol.

Protocol:

  • Transfer a precise amount of the liposome suspension into a DSC sample pan.

  • Place an equal volume of the hydration buffer into a reference pan.

  • Seal both pans.

  • Place the pans in the DSC instrument.

  • Scan the samples over a desired temperature range that encompasses the phase transition of the lipid mixture.

  • The resulting thermogram will show heat flow as a function of temperature, revealing the temperature and enthalpy of any phase transitions.[17][18] The incorporation of cholesterol into POPC will lead to a broadening and eventual disappearance of the main phase transition peak.[18]

Visualizations

Experimental Workflow for POPC/Cholesterol Liposome Preparation and Characterization

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization start Lipid Mixing (POPC + Cholesterol in Chloroform) film Thin Film Formation (Rotary Evaporation) start->film dry Film Drying (Nitrogen Stream & Vacuum) film->dry hydrate Hydration (Buffer Addition & Vortexing) dry->hydrate extrude Extrusion (100 nm membrane) hydrate->extrude dls Dynamic Light Scattering (DLS) - Size Distribution - Polydispersity extrude->dls Analyze fa Fluorescence Anisotropy - Membrane Fluidity extrude->fa Analyze dsc Differential Scanning Calorimetry (DSC) - Phase Behavior extrude->dsc Analyze

Caption: Workflow for preparing and characterizing POPC/cholesterol liposomes.

Effect of Cholesterol on POPC Membrane Organization

Caption: Cholesterol induces a transition from a liquid-disordered to a liquid-ordered phase.

References

Unveiling the Dance of Lipids: Application Notes and Protocols for Studying POPC and Sphingomyelin Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to studying the interactions between 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and sphingomyelin (B164518), two crucial lipid components of cellular membranes. Understanding these interactions is fundamental to deciphering the formation of lipid rafts, membrane fluidity, and signaling pathways, all of which are critical in various physiological and pathological processes. These insights are invaluable for drug development, particularly for therapies targeting membrane-associated proteins and processes.

Introduction to POPC and Sphingomyelin Interactions

POPC is a common glycerophospholipid with a saturated palmitoyl (B13399708) chain and an unsaturated oleoyl (B10858665) chain, rendering it a key component of the fluid lipid bilayer. Sphingomyelin, a type of sphingolipid, is known for its propensity to form more ordered domains, often in concert with cholesterol. The interplay between the disordered phases favored by POPC and the liquid-ordered phases promoted by sphingomyelin and cholesterol is the basis for the formation of lipid rafts. These microdomains act as platforms for signal transduction by concentrating or excluding specific proteins.[1]

The study of POPC and sphingomyelin interactions, often in ternary mixtures with cholesterol, provides a model system for understanding the complex organization of biological membranes.[2] Key areas of investigation include phase separation, domain formation, lipid packing, and the influence of these lipids on membrane protein function.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on POPC and sphingomyelin interactions, providing a comparative overview of key biophysical parameters.

Table 1: Thermodynamic Properties of POPC and Sphingomyelin Containing Bilayers

Lipid CompositionTechniqueParameterValueReference
Palmitoyl Sphingomyelin (PSM)DSCMain Phase Transition Temperature (Tm)311 K[3]
16:0-Dihydrosphingomyelin (DHSM) with 25 mol% CholesterolDSCMain Phase TransitionStill clearly observable[4]
16:0-Sphingomyelin (SM) with 25 mol% CholesterolDSCMain Phase TransitionBroadened and shifted[4]
POPC/CeramideDSCMain Phase Transition Temperature (Tm)Increases with ceramide concentration[5][6]

Table 2: Structural and Dynamic Properties from Molecular Dynamics Simulations

Lipid CompositionParameterValueReference
Pure POPCArea per lipid64.7 Ų[7][8]
POPC with 50% Palmitoyl-SM (PSM)Area per lipid60.0 ± 0.6 Ų[7][8]
POPC with 50% PSM and 33% CholesterolArea per lipid44.4 ± 0.2 Ų[7][8]
POPC/PSM/Cholesterol (37.5:37.5:25)Minimal microdomain size45-70 nm[3][9]
POPC matrix with PSM and Cholesterol monomersBilayer width (electron density peak-to-peak)3.64 nm[10]
POPC with Cholesterol (30%)Area per lipid~0.62 nm²[11]
POPC with Cholesterol (30%)Membrane Thickness~4.02 nm[11]

Table 3: Interaction Energies and Order Parameters

Interacting MoleculesTechniqueParameterValueReference
Sphingomyelin/CholesterolMonte Carlo SimulationInteraction Gibbs EnergyFavorable[12]
Sphingomyelin/POPCMonte Carlo SimulationInteraction Gibbs EnergyWeakly repulsive[12]
Cholesterol/POPCMonte Carlo SimulationInteraction Gibbs EnergyWeakly repulsive[12]
Anandamide/Cholesterol in POPC matrixMolecular DynamicsInteraction Energy-30 kJ·mol⁻¹[13]
PSM in POPC/PSM/Cholesterol raft mixture2H NMROrder ParametersSignificantly larger than POPC[3]
POPC sn-1 chain in Sphingomyelin/POPC mixtures2H NMRSegmental Order ParametersIncreased compared to pure POPC[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study POPC and sphingomyelin interactions.

Protocol 1: Preparation of Multilamellar Vesicles (MLVs) and Large Unilamellar Vesicles (LUVs)

This protocol is a prerequisite for many biophysical studies, including Differential Scanning Calorimetry (DSC) and Fluorescence Resonance Energy Transfer (FRET).

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • Sphingomyelin (e.g., N-palmitoylsphingomyelin, PSM)

  • Cholesterol (optional)

  • Fluorescent lipid probes (e.g., NBD-PE, Rhodamine-PE for FRET) (optional)

  • Chloroform/methanol (2:1, v/v)

  • Buffer (e.g., 10 mM Phosphate, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Vacuum desiccator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation: a. Dissolve the desired amounts of POPC, sphingomyelin, cholesterol, and any fluorescent probes in a chloroform/methanol mixture in a round-bottom flask.[15][16] b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface. c. Further dry the film under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.[15]

  • Hydration to form MLVs: a. Hydrate the lipid film with the desired buffer by vortexing vigorously. The buffer should be pre-warmed to a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid mixture.[15] This process results in the formation of multilamellar vesicles (MLVs).

  • Sizing to form LUVs (optional, for techniques requiring uniform vesicle size): a. To produce large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles. b. Extrude the MLV suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the lipid mixture's Tm.[17]

Protocol 2: Förster Resonance Energy Transfer (FRET) for Domain Formation Analysis

FRET is a powerful technique to study the proximity of molecules and can be used to detect the formation of lipid domains.[1]

Materials:

  • LUVs containing POPC, sphingomyelin, and cholesterol (prepared as in Protocol 1)

  • Donor fluorescent probe (e.g., NBD-PE)

  • Acceptor fluorescent probe (e.g., Rhodamine-PE)

  • Fluorometer

Procedure:

  • Sample Preparation: a. Prepare two sets of LUVs as described in Protocol 1. b. In the first set (donor-acceptor sample), incorporate both the donor (e.g., 1 mol%) and acceptor (e.g., 1 mol%) fluorescent probes into the lipid mixture. c. In the second set (donor-only sample), incorporate only the donor probe at the same concentration.

  • FRET Measurement: a. Place the donor-acceptor sample in the fluorometer. b. Excite the donor probe at its excitation wavelength (e.g., ~460 nm for NBD-PE). c. Measure the emission intensity of the donor (e.g., ~534 nm for NBD-PE). d. Repeat the measurement for the donor-only sample.

  • Data Analysis: a. The FRET efficiency (E) can be calculated using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor. b. A decrease in FRET efficiency suggests lateral segregation of the donor and acceptor probes, indicating the formation of distinct lipid domains.[18]

Protocol 3: Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides detailed information on the structure, dynamics, and orientation of lipids within a bilayer.[11][19]

Materials:

  • MLVs of the desired lipid composition (POPC, sphingomyelin, cholesterol)

  • Deuterated lipids (e.g., POPC-d31 or perdeuterated PSM) for order parameter measurements

  • Solid-state NMR spectrometer with a solids probe

Procedure:

  • Sample Preparation: a. Prepare MLVs using the desired lipid composition, including deuterated lipids if measuring order parameters. b. Hydrate the lipid film with D2O-depleted water to a specific hydration level (e.g., 50 wt%). c. Transfer the hydrated lipid sample into an NMR rotor.

  • NMR Data Acquisition: a. Place the rotor in the NMR probe and spin at the magic angle (MAS) for high-resolution spectra or use oriented samples for structural studies.[10] b. Acquire ²H NMR spectra to determine the segmental order parameters of the lipid acyl chains. The quadrupolar splitting in the spectrum is directly proportional to the order parameter. c. Acquire ³¹P NMR spectra to probe the headgroup structure and dynamics and to identify different lipid phases.[20]

  • Data Analysis: a. Analyze the ²H NMR spectra to calculate the order parameter profile along the lipid acyl chain. An increase in the order parameter indicates a more ordered membrane environment. b. Analyze the ³¹P NMR spectra to determine the chemical shift anisotropy, which provides information about the headgroup orientation and the lipid phase (e.g., lamellar, hexagonal).[20]

Protocol 4: Atomic Force Microscopy (AFM) Imaging of Supported Lipid Bilayers

AFM allows for the direct visualization of lipid domain topography in supported lipid bilayers with nanometer resolution.[21]

Materials:

  • LUVs of the desired lipid composition

  • Freshly cleaved mica discs

  • Imaging buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Atomic Force Microscope

Procedure:

  • Supported Lipid Bilayer (SLB) Formation: a. Prepare LUVs as described in Protocol 1. b. Place a freshly cleaved mica disc in the AFM fluid cell. c. Add the LUV suspension to the mica surface and incubate to allow for vesicle fusion and SLB formation. The incubation temperature should be above the Tm of the lipid mixture.[22] d. Gently rinse the SLB with imaging buffer to remove unfused vesicles.[6]

  • AFM Imaging: a. Mount the fluid cell on the AFM scanner. b. Image the SLB in tapping mode in liquid. c. Lipid domains will appear as distinct regions with different heights. Liquid-ordered (Lo) domains, enriched in sphingomyelin and cholesterol, are typically thicker and appear taller than the surrounding liquid-disordered (Ld) phase enriched in POPC.

  • Data Analysis: a. Analyze the AFM images to determine the size, shape, and height difference of the lipid domains. This provides direct evidence of phase separation.

Protocol 5: Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid bilayers, providing information on phase transition temperatures and enthalpies.[23][24]

Materials:

  • MLVs of the desired lipid composition

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: a. Prepare a concentrated suspension of MLVs (e.g., 1-5 mg/mL) in the desired buffer. b. Degas the sample and the reference buffer before loading them into the DSC cells.

  • DSC Measurement: a. Place the sample and reference cells in the calorimeter. b. Heat the sample at a constant scan rate (e.g., 1°C/min) over a desired temperature range that encompasses the expected phase transitions. c. Record the differential heat flow between the sample and the reference.

  • Data Analysis: a. The resulting thermogram will show peaks corresponding to phase transitions. b. The peak maximum corresponds to the main phase transition temperature (Tm). c. The area under the peak is proportional to the enthalpy of the transition (ΔH). Changes in Tm and ΔH upon altering the lipid composition provide insights into the interactions between the lipid components.[25]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the study of POPC and sphingomyelin interactions.

Signaling Pathway

G Receptor Receptor Effector Effector Protein Receptor->Effector Activation Signal Intracellular Signaling Cascade Effector->Signal Initiation Sphingomyelin Sphingomyelin Cholesterol Cholesterol POPC POPC OtherProtein Other Protein Ligand Extracellular Ligand Ligand->Receptor Binding G cluster_prep Sample Preparation cluster_analysis Biophysical Analysis LipidMixing 1. Mix Lipids (POPC, SM, Chol) FilmFormation 2. Form Thin Film (Rotary Evaporation) LipidMixing->FilmFormation Hydration 3. Hydrate Film (MLVs) FilmFormation->Hydration Sizing 4. Extrusion (LUVs) Hydration->Sizing FRET FRET (Domain Formation) Sizing->FRET DSC DSC (Phase Transitions) Sizing->DSC NMR NMR (Order & Dynamics) Sizing->NMR AFM AFM (Domain Imaging) Sizing->AFM Data Data Interpretation (Interaction Analysis) FRET->Data DSC->Data NMR->Data AFM->Data G POPC POPC Ld Liquid-disordered (Ld) Phase POPC->Ld promotes SM Sphingomyelin Lo Liquid-ordered (Lo) Phase / Raft SM->Lo promotes Chol Cholesterol Chol->Lo stabilizes Ld->Lo coexists with

References

Preparation of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) Vesicles by Extrusion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid vesicles, particularly those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), are widely utilized as model membrane systems and as drug delivery vehicles.[1] POPC is a common choice due to its biocompatibility, biodegradability, and its physical properties that mimic biological membranes.[2] The extrusion method is a popular technique for producing unilamellar vesicles of a controlled size.[3][4] This process involves forcing a lipid suspension through a polycarbonate membrane with a defined pore size, resulting in a relatively monodisperse population of vesicles. These application notes provide detailed protocols for the preparation of POPC vesicles using the extrusion technique, along with key experimental parameters and characterization methods.

Data Presentation

Table 1: Effect of Extrusion Pore Size and Pressure on Vesicle Diameter
Pore Size (nm)Applied Pressure (psi)Number of PassesResulting Vesicle Diameter (nm)Reference
30~500566 ± 28[5]
50Not Specified>10Not Specified[6]
1001255138 ± 18[5]
100Not Specified>10~120-140
200Not Specified>10Not Specified[3]
400~252360 ± 25[5]

Note: The final vesicle size is influenced by factors including lipid composition, temperature, and the specific extrusion equipment used. The data presented are representative examples.

Table 2: Influence of Lipid Composition on Vesicle Properties
Lipid CompositionExtrusion TemperatureLysis Tension (mN/m)NotesReference
Pure POPC25°C7.4 ± 1.1Baseline measurement.[3]
POPC:Cholesterol (70:30 mol%)35°C9.4Increased membrane rigidity.[3]
POPC:C16-Ceramide (90:10 mol%)70°C5.5Decreased membrane stability.[3]
POPC:C16-Ceramide (85:15 mol%)70°C2.9Further decrease in stability.[3]
POPC with 5 mol% POPGNot SpecifiedNot SpecifiedPromotes unilamellarity.[6]

Experimental Protocols

Materials
  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) (Avanti Polar Lipids)

  • Chloroform (B151607) (reagent grade)[5]

  • Methanol (reagent grade)[5]

  • Hydration buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.5 or Phosphate Buffered Saline - PBS)[7]

  • Nitrogen or Argon gas[5]

  • Liquid nitrogen[5]

Equipment
  • Glass vials (e.g., 20 mL scintillation vials) with Teflon-lined caps[5][7]

  • Air-tight glass syringes (e.g., Hamilton syringes)[7]

  • Rotary evaporator or vacuum desiccator[7]

  • Vortex mixer

  • Mini-extruder (e.g., Avanti Polar Lipids Mini-Extruder)[7]

  • Polycarbonate membranes (various pore sizes, e.g., 100 nm)[7]

  • Filter supports for extruder[7]

  • Heating block or water bath[5]

  • Dynamic Light Scattering (DLS) instrument for size analysis

Protocol for POPC Vesicle Preparation

This protocol is a synthesis of common procedures for preparing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[5][7][8]

1. Lipid Film Formation:

a. In a clean glass vial, dissolve the desired amount of POPC in chloroform. A typical concentration is 10 mg/mL.[5] For mixed lipid vesicles, combine the lipids in the desired molar ratio in chloroform at this stage.[5]

b. Evaporate the organic solvent under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.[5]

c. To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 1-2 hours, or overnight.[7]

2. Hydration of the Lipid Film:

a. Add the desired aqueous buffer to the dried lipid film to achieve the target lipid concentration (e.g., 10 mg/mL).[7]

b. Vortex the solution vigorously to resuspend the lipid film, which will result in a cloudy suspension of multilamellar vesicles (MLVs).[7]

c. For optimal hydration, allow the lipid suspension to rehydrate for at least 15-30 minutes.[5][7] The hydration process is typically performed at a temperature above the phase transition temperature (Tc) of the lipid. For POPC, this can be done at room temperature as its Tc is below 0°C.[3]

3. (Optional) Freeze-Thaw Cycles:

a. For vesicle sizes between 30-100 nm, it is recommended to perform freeze-thaw cycles to improve the homogeneity of the vesicle suspension.[5]

b. Freeze the liposome (B1194612) suspension in liquid nitrogen for 15 seconds.[5]

c. Thaw the suspension in a heating block at approximately 42°C for about 3 minutes.[5]

d. Repeat the freeze-thaw cycle for a total of 5 times.[5]

4. Extrusion:

a. Assemble the mini-extruder according to the manufacturer's instructions, placing two polycarbonate membranes of the desired pore size (e.g., 100 nm) and filter supports.[7]

b. Pre-heat the extruder assembly to a temperature above the Tc of the lipids to be used. For POPC, room temperature is sufficient.

c. Draw the hydrated lipid suspension into one of the glass syringes and place it in the extruder.

d. Pass the lipid suspension through the polycarbonate membranes approximately 11 to 21 times.[8] An odd number of passes ensures that the final vesicle solution is in the opposite syringe. The solution should become clearer as the extrusion progresses.[7]

e. The resulting vesicle solution should be stored at 4°C.[7]

Characterization of Vesicles

The size distribution and lamellarity of the prepared vesicles should be characterized.

  • Dynamic Light Scattering (DLS): DLS is a common technique to determine the average diameter and polydispersity index (PDI) of the vesicle population.[5]

  • Cryogenic Electron Microscopy (Cryo-EM): Cryo-EM provides direct visualization of the vesicles, allowing for the assessment of their size, shape, and lamellarity.[6] It has been shown that extrusion does not always produce purely unilamellar vesicles, and Cryo-EM can reveal the presence of multilamellar or nested structures.[6]

Mandatory Visualizations

Experimental Workflow for POPC Vesicle Preparation by Extrusion

G A Lipid Dissolution (POPC in Chloroform) B Solvent Evaporation (Nitrogen Stream & Vacuum) A->B Formation of thin lipid film C Lipid Film Hydration (Aqueous Buffer & Vortexing) B->C Creation of Multilamellar Vesicles (MLVs) D Optional: Freeze-Thaw Cycles (Liquid N2 & Heat Block) C->D Homogenization of MLVs E Extrusion (Passage through Polycarbonate Membrane) C->E Direct extrusion of MLVs D->E Extrusion of homogenized MLVs F Characterization (DLS, Cryo-EM) E->F Size & Lamellarity Analysis G Final POPC Vesicles F->G

Caption: Workflow for preparing POPC vesicles via extrusion.

Applications

The prepared POPC vesicles can be used in a variety of applications, including:

  • Drug Delivery: As carriers for both hydrophilic and lipophilic drugs.[5]

  • Model Membranes: For studying protein-lipid interactions and membrane biophysics.[5]

  • Nanoreactors: To encapsulate enzymes or other molecules for controlled reactions.

  • Imaging: For the development of contrast agents in medical imaging.[9]

Conclusion

The extrusion method provides a robust and reproducible means of preparing POPC vesicles with a defined size. By carefully controlling the experimental parameters such as lipid composition, extrusion pressure, and pore size, researchers can tailor the vesicle characteristics to suit their specific application. Proper characterization is crucial to ensure the quality and consistency of the prepared vesicles. While extrusion is a powerful technique for producing unilamellar vesicles, it is important to be aware that the resulting population may not be entirely unilamellar, and the degree of lamellarity can be influenced by factors such as the presence of charged lipids and the ionic strength of the buffer.[6][10]

References

Assembly of POPC Nanodiscs with MSP Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanodiscs are self-assembled, soluble, nanoscale phospholipid bilayers stabilized by a "belt" of amphipathic helical proteins known as Membrane Scaffold Proteins (MSPs).[1][2] They provide a more native-like environment for membrane proteins compared to detergents or liposomes, making them an invaluable tool in drug discovery and structural biology.[3][4] This document provides detailed application notes and protocols for the assembly of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) nanodiscs with various MSP proteins. These protocols are designed to be a comprehensive guide for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The successful assembly of homogenous nanodiscs is critically dependent on the molar ratio of phospholipids (B1166683) to MSPs.[5][6] This ratio varies depending on the specific MSP variant and the type of phospholipid used.[5] The following tables summarize key quantitative data for the assembly of POPC nanodiscs with commonly used MSP variants.

Table 1: Recommended Molar Ratios for POPC Nanodisc Assembly

MSP VariantOptimal POPC:MSP Molar RatioReference(s)
MSP1D165:1 to 80:1[5][7]
MSP1E3D1130:1 to 160:1[5][8]
MSP1D1ΔH5~30:1 (with DMPC, POPC similar)[8]

Table 2: Properties of Common MSP Variants and Resulting POPC Nanodiscs

MSP VariantMolar Mass (Da)Extinction Coefficient at 280 nm (M⁻¹cm⁻¹)Resulting Nanodisc Diameter (nm)Reference(s)
MSP1D1~28,30021,000~9.7[5][9]
MSP1D1 (His-tag cleaved)~25,60018,200~9.7[5]
MSP1E3D1~33,40029,400~12.7[5]
MSP1E3D1 (His-tag cleaved)~30,70026,600~12.7[5]
MSP1D1ΔH5~22,000N/A~7-8[9]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the assembly of POPC nanodiscs, with and without the incorporation of a target membrane protein.

Materials and Reagents
  • Membrane Scaffold Protein (MSP) of choice (e.g., MSP1D1, MSP1E3D1)

  • POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) in chloroform (B151607)

  • Sodium cholate (B1235396)

  • Target membrane protein (optional, solubilized in a suitable detergent)

  • Bio-Beads SM-2 or equivalent hydrophobic beads

  • Assembly Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.5 mM EDTA

  • Size-Exclusion Chromatography (SEC) Buffer: Same as Assembly Buffer

  • Nitrogen gas

  • Glass culture tubes

  • Sonicator bath

  • Orbital shaker

  • Size-exclusion chromatography column (e.g., Superdex 200 10/300 GL) and system

Protocol 1: Assembly of Empty POPC Nanodiscs

This protocol describes the formation of nanodiscs without an incorporated membrane protein.

Step 1: Preparation of POPC-cholate micelles

  • In a glass tube, dispense the required amount of POPC in chloroform based on the desired final concentration and the optimal POPC:MSP ratio from Table 1.

  • Dry the lipid to a thin film under a gentle stream of nitrogen gas. For complete removal of the solvent, place the tube under high vacuum for at least 2 hours.[5]

  • Resuspend the dried lipid film in Assembly Buffer containing a concentration of sodium cholate that is at least twice the molar concentration of the lipid (e.g., for 50 mM POPC, use 100 mM sodium cholate).[5]

  • Vortex and sonicate the mixture in a bath sonicator until the solution is clear, indicating the formation of lipid-cholate micelles.[5]

Step 2: Nanodisc Assembly

  • In a fresh tube, combine the POPC-cholate micelle solution with the appropriate amount of MSP solution to achieve the desired molar ratio.

  • Add Assembly Buffer to reach the final desired volume. The final cholate concentration should be between 12-40 mM.[5][6]

  • Incubate the mixture on ice (for POPC) for at least 15 minutes.[5][6]

Step 3: Detergent Removal and Self-Assembly

  • Prepare Bio-Beads by washing them with methanol, followed by extensive washing with water, and finally with the Assembly Buffer.

  • Add the washed Bio-Beads to the assembly mixture at a concentration of 0.5-0.8 g of damp beads per ml of the mixture.[5]

  • Incubate the mixture on an orbital shaker at 4°C for at least 4 hours to overnight to allow for detergent removal and spontaneous self-assembly of the nanodiscs.[5]

Step 4: Purification

  • Carefully remove the supernatant containing the assembled nanodiscs from the Bio-Beads.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any aggregates.[1][7]

  • Purify the nanodiscs using a size-exclusion chromatography (SEC) column pre-equilibrated with SEC Buffer. A Superdex 200 10/300 GL column is commonly used.[5]

  • Monitor the elution profile at 280 nm. Assembled nanodiscs will elute as a monodisperse peak at a volume corresponding to their size.

  • Collect the fractions corresponding to the nanodisc peak.

Protocol 2: Incorporation of a Membrane Protein into POPC Nanodiscs

This protocol is an extension of the empty nanodisc assembly, incorporating a detergent-solubilized membrane protein of interest.

  • Follow Step 1 from Protocol 1 to prepare POPC-cholate micelles.

  • In a separate tube, prepare your target membrane protein solubilized in a suitable detergent.

  • In a new tube, combine the POPC-cholate micelle solution, the MSP solution, and the solubilized target membrane protein at the desired molar ratios. A common starting point is a molar ratio of MSP to target protein of >4:1.

  • The number of POPC molecules should be adjusted to account for the volume occupied by the incorporated membrane protein.

  • Incubate the mixture on ice for at least 5 minutes.[5]

  • Proceed with Steps 3 and 4 from Protocol 1 for detergent removal, self-assembly, and purification.

  • If the MSP and/or the target protein contain affinity tags (e.g., His-tag), affinity chromatography can be performed before or after SEC for further purification.[5]

Visualizing the Workflow and Concepts

The following diagrams, generated using the DOT language, illustrate the key workflows and concepts in POPC nanodisc assembly.

NanodiscAssemblyWorkflow cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification POPC POPC in Chloroform Mix Mix Components: POPC-Cholate Micelles, MSP, and Membrane Protein POPC->Mix MSP MSP Solution MSP->Mix MP Membrane Protein (in detergent) MP->Mix Incubate Incubate on Ice Mix->Incubate DetergentRemoval Detergent Removal (Bio-Beads) Incubate->DetergentRemoval SEC Size-Exclusion Chromatography DetergentRemoval->SEC FinalProduct Purified Nanodiscs SEC->FinalProduct

Caption: Workflow for membrane protein incorporation into POPC nanodiscs.

NanodiscStructure cluster_nanodisc Nanodisc Structure MSP_belt MSP Belt Lipid_Bilayer POPC Bilayer MSP_belt->Lipid_Bilayer Membrane_Protein Membrane Protein Lipid_Bilayer->Membrane_Protein

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting POPC Liposome Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the aggregation of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) liposomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the preparation, handling, and storage of POPC liposome (B1194612) formulations.

Question 1: My freshly prepared POPC liposome suspension appears cloudy or has visible precipitates. What is the likely cause and solution?

Answer: Immediate aggregation upon preparation is often due to suboptimal formulation or procedural flaws. Here are the primary causes and recommended solutions:

  • Low Surface Charge: POPC is a zwitterionic phospholipid, resulting in a near-neutral surface charge. This leads to insufficient electrostatic repulsion between liposomes, causing them to aggregate.

    • Solution: Incorporate a small molar percentage (5-10 mol%) of a charged lipid into your formulation. To induce a negative charge, consider using lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) or 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS). For a positive charge, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) can be used. A zeta potential greater than ±30 mV is generally indicative of a stable liposomal suspension.[1][2]

  • Inappropriate pH: Extreme pH values can lead to the hydrolysis of phospholipids (B1166683), altering the stability of the liposomes.[1][3] For POPC liposomes, a pH range of 6.5-7.5 is generally considered optimal for stability.[4]

    • Solution: Ensure the pH of your hydration buffer is within the recommended range. Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment.

  • High Ionic Strength: High salt concentrations in the buffer can shield the surface charge of the liposomes, which diminishes the electrostatic repulsion and leads to aggregation.[1][5][6]

    • Solution: If possible, reduce the salt concentration in your buffer. If high ionic strength is required for your application, consider incorporating PEGylated lipids to provide steric stabilization.[7][8][9]

  • Suboptimal Preparation Method: The method of liposome preparation significantly influences their initial characteristics and tendency to aggregate.

    • Solution: The thin-film hydration followed by extrusion method is a reliable technique for producing unilamellar vesicles of a defined size.[10][11][12] Ensure the lipid film is completely dry before hydration and that extrusion is performed at a temperature above the phase transition temperature of POPC (-2°C).[13]

Question 2: My POPC liposomes look fine after preparation but aggregate after a few days of storage. What could be the reason?

Answer: Delayed aggregation points towards long-term stability issues. Here’s what you can do to improve the shelf-life of your liposome suspension:

  • Incorporate PEGylated Lipids: For enhanced long-term stability, especially for applications in complex biological media, the inclusion of a polyethylene (B3416737) glycol (PEG)-conjugated lipid (e.g., DSPE-PEG2000) is highly recommended.[7][8][9][14] The PEG chains form a protective hydrophilic layer on the liposome surface, creating a steric barrier that prevents aggregation.[7][8][9][14]

  • Optimize Storage Conditions:

    • Temperature: Store liposome suspensions at 4°C.[15][16] Avoid freezing, as the formation of ice crystals can disrupt the liposome structure and cause aggregation.[1]

    • Light and Oxygen Exposure: Unsaturated lipids like POPC are susceptible to oxidation.[17]

      • Solution: Store liposomes in amber vials to protect them from light and consider deoxygenating your buffers and storing the final suspension under an inert gas like argon or nitrogen.[17] The addition of an antioxidant such as α-tocopherol can also help prevent lipid peroxidation.[16]

  • Consider Lyophilization: For very long-term storage, freeze-drying (lyophilization) in the presence of a cryoprotectant (e.g., sucrose (B13894) or trehalose) is an effective strategy.[1][18]

Question 3: How does the inclusion of cholesterol affect POPC liposome aggregation?

Answer: Cholesterol is a critical component in many liposome formulations and plays a significant role in their stability. It inserts into the lipid bilayer and modulates its physical properties.[19][20][21] Specifically, cholesterol:

  • Increases Membrane Rigidity: By filling the gaps between phospholipid molecules, cholesterol makes the bilayer less deformable and more rigid.[20][21]

  • Reduces Permeability: It decreases the permeability of the membrane to water-soluble molecules.[21]

  • Prevents Aggregation: By affecting the packing of phospholipid molecules, cholesterol can help prevent liposome aggregation.[19][20]

The optimal amount of cholesterol depends on the specific application, but a molar ratio of 2:1 to 1:1 of POPC to cholesterol is common.

Data Presentation

Table 1: Effect of pH on the Stability of Phosphatidylcholine-based Liposomes

pHStability Decrease (Acidic vs. Neutral)Stability Decrease (Alkaline vs. Neutral)
< 7.0~50%-
> 7.0-~20%

Data adapted from studies on the influence of pH on liposome stability.[3] The stability of liposomes can decrease significantly in both acidic and alkaline conditions compared to a neutral pH.

Table 2: Influence of PEG-Lipid Molar Ratio on Liposome Stability

Liposome CompositionAggregation in Presence of High Salt
POPC (Control)High
POPC with 2 mol% MePEG2000-S-POPEMinimal
POPC with 0.8 mol% MePEG5000-S-POPEMinimal

Data adapted from studies showing the stabilizing effect of PEGylation. Optimal coupling efficiencies with minimal aggregation were achieved with specific molar percentages of PEGylated lipids.[7][8]

Experimental Protocols

1. Preparation of POPC Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) with a defined size.

Materials:

  • POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)

  • Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve POPC and any other lipids (e.g., charged lipids, cholesterol, PEGylated lipids) in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature slightly above room temperature (e.g., 30-40°C) to facilitate solvent evaporation. d. Rotate the flask to create a thin, uniform lipid film on the inner surface. e. Once the bulk of the solvent has evaporated, place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[12]

  • Hydration: a. Pre-warm the hydration buffer to a temperature above the phase transition temperature of the lipids. For POPC, room temperature is sufficient.[13] b. Add the hydration buffer to the flask containing the dry lipid film. c. Gently agitate the flask by hand or on a vortex mixer at low speed to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to one of the syringes of the extruder. c. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[12][13] This will produce unilamellar vesicles with a size distribution centered around the pore size of the membrane.

  • Storage: a. Store the final liposome suspension at 4°C in a sealed, light-protected container.

2. Characterization of Liposome Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.[22][23][24][25][26]

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes (disposable or quartz)

  • Liposome suspension

  • Filtered buffer for dilution

Procedure:

  • Sample Preparation: a. Dilute a small aliquot of the liposome suspension with filtered buffer to an appropriate concentration for DLS measurement. Overly concentrated samples can lead to multiple scattering events and inaccurate results.[25] b. Ensure the sample is free of dust and other large aggregates by filtering if necessary.

  • Instrument Setup: a. Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions. b. Set the measurement parameters, including temperature, solvent viscosity, and refractive index.

  • Measurement: a. Transfer the diluted liposome sample to a clean cuvette. b. Place the cuvette in the instrument's sample holder. c. Equilibrate the sample to the set temperature. d. Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.

  • Data Analysis: a. The instrument's software will analyze the correlation function of the scattered light to determine the hydrodynamic diameter (Z-average size) and the polydispersity index (PDI) of the liposomes. b. A low PDI value (typically < 0.2) indicates a monodisperse sample with a narrow size distribution.

Visualizations

Troubleshooting_Workflow start POPC Liposome Aggregation Observed check_timing When is aggregation occurring? start->check_timing immediate Immediately After Preparation check_timing->immediate Immediate delayed After Storage check_timing->delayed Delayed cause_immediate Potential Causes immediate->cause_immediate cause_delayed Potential Causes delayed->cause_delayed low_charge Low Surface Charge cause_immediate->low_charge bad_ph Inappropriate pH cause_immediate->bad_ph high_salt High Ionic Strength cause_immediate->high_salt bad_prep Suboptimal Preparation cause_immediate->bad_prep solution_immediate Solutions low_charge->solution_immediate bad_ph->solution_immediate high_salt->solution_immediate bad_prep->solution_immediate add_charge Add Charged Lipid (e.g., POPG) solution_immediate->add_charge adjust_ph Adjust Buffer pH (6.5-7.5) solution_immediate->adjust_ph lower_salt Reduce Salt or Add PEG-Lipid solution_immediate->lower_salt optimize_prep Use Thin-Film Hydration & Extrusion solution_immediate->optimize_prep no_peg Lack of Steric Stabilization cause_delayed->no_peg bad_storage Improper Storage Conditions cause_delayed->bad_storage oxidation Lipid Oxidation cause_delayed->oxidation solution_delayed Solutions no_peg->solution_delayed bad_storage->solution_delayed bad_storage->solution_delayed oxidation->solution_delayed add_peg Incorporate PEG-Lipid solution_delayed->add_peg optimize_storage Store at 4°C, Protect from Light solution_delayed->optimize_storage prevent_oxidation Use Antioxidant, Store under Inert Gas solution_delayed->prevent_oxidation lyophilize Lyophilize with Cryoprotectant solution_delayed->lyophilize

Caption: Troubleshooting workflow for POPC liposome aggregation.

Liposome_Preparation_Workflow start Start: Dissolve Lipids in Organic Solvent step1 Form Thin Lipid Film (Rotary Evaporation) start->step1 step2 Dry Film Under High Vacuum step1->step2 step3 Hydrate Film with Aqueous Buffer to form MLVs step2->step3 step4 Extrude MLVs through Polycarbonate Membrane step3->step4 end End: Unilamellar Liposomes (LUVs/SUVs) step4->end

Caption: Workflow for preparing POPC liposomes via thin-film hydration and extrusion.

References

optimizing lipid to protein ratio for POPC nanodiscs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the lipid-to-protein ratio for 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) nanodiscs. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during nanodisc assembly and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal lipid-to-protein ratio for POPC nanodiscs?

The optimal molar ratio of POPC to Membrane Scaffold Protein (MSP) is critical for forming homogeneous, monodisperse nanodiscs and must be determined empirically.[1][2] The ideal ratio depends on the specific MSP construct being used, as different MSPs create nanodiscs of varying diameters.[3][4] For initial experiments, published starting ratios can be used as a guideline.[5] When incorporating a target membrane protein, the ratio will need further optimization, as the protein will displace some lipid molecules.[6][7]

Q2: Which MSP variant should I choose for my POPC nanodiscs?

The choice of MSP variant determines the diameter of the nanodisc.[3][8] The selection should be based on the size of the membrane protein you intend to incorporate. Larger MSPs create larger nanodiscs that can accommodate larger membrane proteins or protein complexes.

Q3: What is the role of sodium cholate (B1235396) in nanodisc assembly?

Sodium cholate is a detergent used to solubilize the POPC lipids, forming micelles that can then self-assemble with the MSP upon detergent removal.[9] It is crucial to maintain a final cholate concentration in the reconstitution mixture that is sufficient for lipid solubilization, typically between 12-40 mM.[6][9]

Q4: How do I remove the detergent to initiate nanodisc formation?

Detergent removal is a critical step that initiates the self-assembly of nanodiscs.[1] The two most common methods are:

  • BioBeads: Hydrophobic adsorbent beads, such as Bio-Beads SM-2, are added to the mixture to bind and remove the detergent.[9] For POPC nanodiscs, an incubation of at least 4 hours is recommended.[9]

  • Dialysis: The reconstitution mixture is dialyzed against a detergent-free buffer, allowing the detergent to diffuse out.[9] This process typically involves multiple buffer changes over 24 hours.[9]

Q5: How can I assess the quality of my POPC nanodisc preparation?

Size Exclusion Chromatography (SEC) is the primary method for evaluating the homogeneity and size of your nanodisc preparation.[8][9] A successful preparation will show a symmetrical, monodisperse peak at the expected elution volume for the specific nanodisc size.[1][8] The presence of aggregates in the void volume or multiple peaks can indicate issues with the lipid-to-protein ratio or the assembly process. Dynamic Light Scattering (DLS) can also be used to determine the size distribution of the nanodiscs in solution.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of nanodiscs - Incorrect lipid-to-MSP ratio.- Inefficient detergent removal.- Suboptimal incubation temperature or time.- Protein precipitation during purification.- Empirically test a range of POPC:MSP ratios (e.g., for MSP1D1, test 1:55, 1:65, and 1:75).[5]- Ensure sufficient quantity and incubation time with BioBeads or complete dialysis.[10]- For POPC, conduct the assembly on ice or at 4°C.[6]- Check for protein precipitation after the final purification steps; consider adjusting buffer conditions.[11]
Sample heterogeneity (multiple peaks in SEC) - Incorrect stoichiometry of POPC, MSP, and/or target protein.- Incomplete self-assembly.- Systematically vary the POPC:MSP ratio to find the optimal condition for a single, sharp peak.[1]- If incorporating a membrane protein, adjust the MSP:target protein ratio. A common starting point is a molar excess of MSP.[9]
Formation of large aggregates (peak in void volume of SEC) - Excess lipid relative to MSP.- Insufficient detergent concentration during reconstitution.- Incorrect incubation temperature.- Decrease the amount of POPC in the reconstitution mixture.- Ensure the final cholate concentration is adequate to fully solubilize the lipids (typically >14 mM).[9]- Perform the assembly for POPC nanodiscs at a low temperature (on ice or 4°C).[6]
Presence of free MSP after purification - Insufficient lipid for the amount of MSP.- Increase the amount of POPC in the reconstitution mixture.

Quantitative Data Summary

Table 1: Recommended Molar Ratios for Empty POPC Nanodiscs

MSP VariantRecommended POPC:MSP Molar RatioResulting Nanodisc Diameter (approx.)
MSP1D165:1[1][12]~9.5 nm[8]
MSP1E3D1130:1[9]~12.9 nm

Note: These ratios are starting points and should be optimized for your specific experimental conditions.

Table 2: Key Parameters for POPC Nanodisc Assembly

ParameterRecommended Value/Condition
POPC Concentration7 mM - 18 mM in the final mixture
Sodium Cholate Concentration12 mM - 40 mM in the final mixture[6][9]
Cholate to Lipid RatioTypically 2:1[9]
Incubation TemperatureOn ice or 4°C[6]
BioBead Incubation TimeMinimum 4 hours[9]

Experimental Protocols & Workflows

Protocol: Assembly of Empty POPC Nanodiscs

This protocol outlines the general steps for the self-assembly of POPC nanodiscs.

  • Lipid Film Preparation:

    • In a glass vial, add the desired amount of POPC dissolved in chloroform.

    • Dry the lipid to a thin film under a gentle stream of nitrogen gas.

    • Remove residual solvent by placing the vial under high vacuum for at least 4 hours or overnight.[9]

  • Lipid Solubilization:

    • Resuspend the dried POPC film in a buffer containing sodium cholate. A common practice is to use a cholate concentration that is twice the final desired lipid concentration (e.g., 100 mM cholate for a 50 mM lipid stock).[9]

    • Sonicate or vortex the mixture until the solution is clear, indicating complete solubilization of the lipid.

  • Reconstitution Mixture:

    • In a separate tube, combine the appropriate amounts of the solubilized POPC, MSP solution, and additional buffer to achieve the desired final concentrations and lipid-to-MSP ratio.

    • Ensure the final sodium cholate concentration is between 12-40 mM.[6][9]

    • Incubate the mixture on ice for at least 15 minutes.[9]

  • Detergent Removal and Self-Assembly:

    • Using BioBeads: Add 0.5-0.8 g of washed, damp Bio-Beads per ml of the reconstitution mixture.[9] Incubate on an orbital shaker for at least 4 hours at 4°C.[9]

    • Using Dialysis: Dialyze the mixture against a detergent-free buffer with at least three buffer changes over 24 hours at 4°C.[9]

  • Purification and Analysis:

    • Separate the assembled nanodiscs from unincorporated components and aggregates using Size Exclusion Chromatography (SEC) on a column like a Superdex 200.[9]

    • Collect fractions and analyze them by SDS-PAGE and UV-Vis spectrophotometry to confirm the presence of MSP and assess purity.

Diagrams

NanodiscAssemblyWorkflow cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification & Analysis A Prepare POPC Lipid Film B Solubilize Lipid with Cholate A->B Resuspend D Mix POPC, MSP, and Cholate B->D C Prepare MSP Solution C->D E Incubate on Ice D->E Incubate F Remove Detergent (BioBeads or Dialysis) E->F Self-Assembly G Size Exclusion Chromatography (SEC) F->G Purify H Analyze Fractions (SDS-PAGE, UV-Vis) G->H Characterize

Caption: Workflow for the self-assembly of POPC nanodiscs.

TroubleshootingFlowchart Start Analyze SEC Profile Q1 Monodisperse Peak? Start->Q1 Success Homogeneous Nanodiscs Q1->Success Yes Q2 Aggregates in Void Volume? Q1->Q2 No AdjustRatio1 Decrease POPC:MSP Ratio Q2->AdjustRatio1 Yes Q3 Multiple Peaks or Broad Peak? Q2->Q3 No CheckCholate Verify Cholate Concentration AdjustRatio1->CheckCholate AdjustRatio2 Optimize POPC:MSP Ratio (Titration) Q3->AdjustRatio2 Yes LowYield Low Yield? Q3->LowYield No CheckIncubation Verify Incubation Time & Temperature AdjustRatio2->CheckIncubation CheckDetergentRemoval Ensure Complete Detergent Removal LowYield->CheckDetergentRemoval Yes End End LowYield->End No Reoptimize Re-optimize Ratios CheckDetergentRemoval->Reoptimize

References

Technical Support Center: Preventing Oxidation of Unsaturated POPC Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the prevention of oxidation in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) lipids.

Frequently Asked Questions (FAQs)

Q1: What is POPC and why is it susceptible to oxidation?

A: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) is a monounsaturated phospholipid commonly used in membrane research.[1] It consists of a saturated 16:0 fatty acid chain (palmitic acid) at the sn-1 position and an unsaturated 18:1 fatty acid chain (oleic acid) at the sn-2 position.[1] This unsaturated oleoyl (B10858665) chain contains a double bond, which is a primary target for reactive oxygen species (ROS), making POPC susceptible to oxidation (lipid peroxidation).[1][2][3] The presence of this double bond is critical for membrane fluidity but also represents a key vulnerability.

Q2: What are the primary products of POPC oxidation?

A: When POPC is oxidized, the double bond in its unsaturated sn-2 chain is attacked, leading to the formation of various products. Two stable and well-studied truncated oxidized phospholipids (B1166683) are:

  • PoxnoPC (1-palmitoyl-2-(9’-oxo-nonanoyl)-sn-glycero-3-phosphocholine), which has an aldehyde group.[1][2]

  • PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine), which has a carboxylic acid group.[1][2]

Other oxidized phosphocholine (B91661) derivatives, such as PGPC (1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine) and POVPC (1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine), can also be formed.[4] These oxidized lipids can significantly alter the biophysical properties of the membrane.[5][6]

Q3: How should I properly store and handle POPC to prevent oxidation?

A: Proper storage and handling are critical to maintaining the integrity of unsaturated lipids like POPC.

  • As a Powder: Unsaturated lipids like POPC are not stable as powders because they are highly hygroscopic.[7][8] They can quickly absorb moisture, which facilitates hydrolysis and oxidation.[7][8] It is strongly recommended to dissolve POPC in a suitable organic solvent immediately upon receipt.[7][8]

  • In Organic Solvent: This is the recommended storage method. POPC dissolved in an organic solvent (e.g., chloroform) should be stored in a glass container with a Teflon-lined closure at -20°C ± 4°C.[7] To prevent oxidation from air, the vial's headspace should be layered with an inert gas like argon or nitrogen.[7][8] Never store lipids in organic solutions in plastic containers, as impurities can leach from the plastic.[7][8]

  • Aqueous Suspensions: Phospholipids should not be stored for long periods as aqueous suspensions, as this can lead to hydrolysis.[7][8]

When handling, always use glass, stainless steel, or Teflon labware for transfers of lipids in organic solvents.[7][8] Avoid plastic pipette tips and tubes.[8] Before opening a container stored in the freezer, always allow it to warm to room temperature to prevent condensation of atmospheric moisture inside the vial.[7]

Q4: What are the signs of POPC oxidation in my experiments?

A: Lipid oxidation can cause significant changes in membrane properties. Signs of oxidation include:

  • Increased Membrane Permeability: The presence of oxidized lipids can disrupt membrane structure, making it more permeable to water and ions.[1][2][9] Even a low concentration of PazePC (10-15%) can enhance permeability.[2][3]

  • Changes in Membrane Fluidity: Oxidation can lead to a significant decrease in the microfluidity of the lipid bilayer.[10]

  • Alterations in Bilayer Structure: The incorporation of oxidized lipids can decrease the bilayer's thickness and alter the area per lipid.[1][2][3]

  • Inconsistent Experimental Results: Unexplained variability in results from assays involving liposomes or supported lipid bilayers can be a sign of lipid degradation.

Troubleshooting Guide

Q5: My liposome (B1194612) leakage assay shows unexpectedly high permeability. Is oxidation the cause?

A: Yes, this is a strong possibility. The formation of truncated oxidized phospholipids like PazePC and PoxnoPC alters lipid packing and can increase membrane permeability.[1][2][9] PazePC, with its anionic carboxyl group, tends to bend its tail toward the aqueous interface, disrupting the bilayer structure and enhancing permeability even at low concentrations (10-15%).[1][2][3]

Troubleshooting Steps:

  • Verify Lipid Quality: Test a sample of your POPC stock for oxidation (see Q6 and the protocol below).

  • Use Fresh Solvents: Ensure all solvents used for liposome preparation are of high purity and deoxygenated.

  • Inert Atmosphere: Prepare liposomes under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.

  • Include Antioxidants: Consider incorporating a lipophilic antioxidant, such as α-tocopherol (Vitamin E), or cholesterol into your lipid formulation.[11][12][13]

Q6: I suspect my POPC stock is oxidized. How can I confirm this?

A: You can detect and quantify lipid oxidation using UV/Vis spectroscopy. The formation of conjugated dienes, a primary product of lipid peroxidation, results in a characteristic absorbance peak at approximately 234 nm.[14] You can use a straightforward spectrophotometric method to determine the percent oxidation.

Another method involves using fluorescent probes. For instance, the fluorescence of certain lipophilic fatty acids changes upon lipid oxidation, which can be monitored to follow the process online.[10] For detailed structural confirmation, techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to identify specific oxidized lipid species.[5]

Experimental Protocols and Data

Protocol: Determination of POPC Oxidation by UV/Vis Spectroscopy

This protocol is adapted from standard methods for detecting conjugated dienes.[14]

Objective: To quantify the percentage of oxidized POPC by measuring absorbance at 234 nm.

Materials:

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

  • POPC sample

  • DPPC (Dipalmitoylphosphatidylcholine) as a non-oxidizable reference lipid

  • Solvent: Ethanol/DI Water (9:1 v/v)

Procedure:

  • Prepare DPPC Standard: Prepare a 1 mg/mL solution of DPPC in the ethanol/water solvent. This serves as the negative control, as saturated lipids like DPPC do not oxidize to form conjugated dienes.

  • Prepare POPC Sample: Prepare a 1 mg/mL solution of your POPC sample in the same solvent.

  • Run Blank: Use the ethanol/water solvent as the blank reference. Rinse the cuvette three times with the solvent, fill it, and run a blank spectrum to zero the instrument.[14]

  • Run DPPC Spectrum: Empty the cuvette, rinse it with the solvent, and then fill it with the DPPC solution. Run a spectrum and record the absorbance.[14]

  • Run POPC Spectrum: Empty and rinse the cuvette, then fill it with the POPC sample solution. Run a spectrum and record the absorbance at 234 nm (A₂₃₄).[14]

  • Calculation:

    • Subtract the DPPC spectrum from the POPC sample spectrum to correct for any background absorbance.[14]

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration of the peroxidized phospholipid.

    • Percent Oxidation (%) = [(A₂₃₄ / ε) * MW] / [Sample Conc. (g/L)] * 100

      • A₂₃₄: Absorbance of the POPC sample at 234 nm.

      • ε (Molar Extinction Coefficient): ~27,000 M⁻¹cm⁻¹ for conjugated dienes.

      • MW (Molecular Weight of POPC): ~760.08 g/mol .

      • Sample Conc.: 1 g/L in this protocol.

Table 1: Effects of Antioxidants on Lipid Stability

This table summarizes the role of common antioxidants in protecting lipid membranes.

AntioxidantMechanism of ActionRecommended Concentration (mol%)Key Findings
α-Tocopherol (Vitamin E) Chain-breaking antioxidant; donates a hydrogen atom to peroxyl radicals, forming a resonance-stabilized radical.[13]0.5 - 2 mol%Highly effective at preventing peroxidation.[15] Its polar chromanol ring anchors it near the membrane surface, while the phytol (B49457) chain extends into the hydrophobic core.[13]
Cholesterol Alters membrane packing and reduces water penetration, sterically hindering the propagation of radical chain reactions.[11]10 - 50 mol%Dramatically reduces the formation of hydroperoxides.[11] Stabilizes oxidized lipid bilayers by confining the distribution of oxidized functional groups.[12]
Butylated Hydroxytoluene (BHT) Synthetic phenolic antioxidant that acts as a free radical scavenger.Varies by applicationOften used in combination with other antioxidants for synergistic effects.[16]
Table 2: Impact of POPC Oxidation on Bilayer Structural Properties

Data summarized from molecular dynamics simulations, showing the effect of incorporating oxidized lipids (PoxnoPC and PazePC) into a POPC bilayer.[1][2][3]

% Oxidized LipidOxidized SpeciesAverage Area per Lipid (Ų)Bilayer Thickness (nm)Effect on Permeability
0% (Pure POPC)N/A~64.3~3.8Baseline
10%PoxnoPC~63.5ReducedSlight Increase
10%PazePC~63.2ReducedNoticeable Increase
20%PoxnoPC~62.4Further ReducedNoticeable Increase
20%PazePC~63.1Further ReducedSignificant Increase
30%PoxnoPC~61.0Further ReducedSignificant Increase
30%PazePC~63.1Further ReducedReduced relative to 20% PazePC

Visual Guides and Workflows

Diagram 1: Workflow for Handling Unsaturated Lipids

G cluster_0 Preparation & Storage cluster_1 Experimental Use cluster_2 Quality Control Receive Receive POPC (Powder) Dissolve Immediately Dissolve in High-Purity Organic Solvent Receive->Dissolve Store Store at -20°C under Inert Gas (Ar/N₂) Dissolve->Store Warm Warm Vial to Room Temp Before Opening Store->Warm Test Periodically Test Stock for Oxidation (UV/Vis) Store->Test Transfer Use Glass or Teflon for Lipid Transfer Warm->Transfer Prepare Prepare Liposomes/Bilayers (Consider adding Antioxidant) Transfer->Prepare Experiment Perform Experiment Prepare->Experiment

Caption: Recommended workflow for storing and handling POPC to minimize oxidation.

Diagram 2: POPC Oxidation Pathway

G POPC POPC (Unsaturated Lipid) Radical Lipid Radical (L•) POPC->Radical Initiation ROS Reactive Oxygen Species (ROS) Peroxyl Lipid Peroxyl Radical (LOO•) Radical->Peroxyl + O₂ Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl->Hydroperoxide Propagation (+ LH) Products Truncated Products (PoxnoPC, PazePC) Hydroperoxide->Products Decomposition

Caption: Simplified chemical pathway of lipid peroxidation starting from POPC.

Diagram 3: Troubleshooting Experimental Inconsistency

Caption: Decision tree for troubleshooting experimental issues related to POPC.

References

Technical Support Center: Protein Reconstitution in POPC Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when reconstituting proteins into 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) vesicles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for reconstituting membrane proteins into POPC vesicles?

A1: The most prevalent method is detergent-mediated reconstitution.[1][2] This process involves solubilizing the purified membrane protein in a suitable detergent and then mixing it with POPC liposomes that have been saturated with the same detergent. The detergent is then slowly removed, prompting the protein to insert into the lipid bilayer as proteoliposomes form.[1][3]

Q2: How do I choose the right detergent for my protein and POPC lipids?

A2: The choice of detergent is critical and can significantly impact the structure and function of the reconstituted protein.[4][5] Nonionic detergents like n-octyl-β-D-glucopyranoside (OG) or n-dodecyl-β-D-maltoside (DDM) are widely used.[6][7] Key factors to consider are the detergent's critical micelle concentration (CMC), with high CMC detergents being easier to remove, and its ability to maintain protein stability.[6][7] It is often necessary to screen several detergents to find the optimal one for your specific protein.[4][5]

Q3: What is a good starting lipid-to-protein molar ratio (LPR)?

A3: The optimal LPR is protein-dependent, but a high initial LPR is generally recommended to ensure sufficient lipid is available for proper protein folding and insertion. Common starting points range from 500:1 to 2000:1 (lipid:protein).[8][9] For instance, a 1:500 ratio was used for influenza M2 protein reconstitution[6], while a 2000:1 ratio was suggested for complete incorporation of photosynthetic reaction centers.[8]

Q4: How can I control the orientation of my protein in the POPC bilayer?

A4: Achieving unidirectional insertion is a significant challenge. One strategy is the direct insertion method, where the protein is added to pre-formed, detergent-saturated liposomes, which has been shown to promote unidirectional insertion for some proteins.[6] Optimizing the detergent concentration during this process can also help control protein orientation.[2]

Q5: What are the best methods for detergent removal?

A5: The goal is to remove the detergent slowly to allow for correct protein insertion.[1] Common methods include:

  • Adsorption: Using hydrophobic beads like Bio-Beads™ SM-2 is a very common and effective method.[6][7][10]

  • Dialysis: This method is effective but can be slow, especially for detergents with a low CMC, which may lead to protein instability over time.[7][11]

  • Gel Filtration: This can also be used to separate the proteoliposomes from the detergent micelles.[1]

Q6: How can I confirm that my protein has been successfully reconstituted?

A6: Several techniques can be used to verify successful reconstitution:

  • Sucrose Density Gradient Centrifugation: This is an accurate method to separate proteoliposomes (which are denser) from empty liposomes, allowing you to confirm incorporation.[2][10]

  • Dynamic Light Scattering (DLS): DLS can be used to monitor the size distribution of vesicles throughout the reconstitution process, ensuring they remain stable and have not aggregated.[6][8]

  • Activity Assays: The most crucial test is to measure the functional activity of the protein after reconstitution to ensure it has retained its native conformation.[1][3][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the reconstitution of proteins into POPC vesicles.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Protein Incorporation Efficiency Incorrect Detergent-to-Lipid Ratio: If the detergent concentration is too low, vesicles may not be sufficiently destabilized for protein insertion. If too high, it can lead to complete solubilization and difficulty in reforming vesicles.Determine the optimal detergent saturation point for your specific POPC concentration, for instance, by using Dynamic Light Scattering (DLS) to monitor vesicle size changes as detergent is added.[6] For an OG/POPC system, a molar ratio of roughly 5:1 might be required to reach saturation.[6]
Suboptimal Lipid-to-Protein Ratio (LPR): An LPR that is too low can lead to protein aggregation and incomplete reconstitution.[11]Start with a high LPR (e.g., 500:1 to 2000:1) and optimize from there.[8][9] The ideal ratio depends on the size and nature of your protein.
Protein Aggregation During Reconstitution Rapid Detergent Removal: Removing the detergent too quickly can cause proteins to aggregate before they can properly insert into the lipid bilayer.[9][13]Slow down the rate of detergent removal. If using Bio-Beads™, add them in smaller batches over a longer period.[9] If using dialysis, extend the dialysis time or use a membrane with a smaller pore size.
Inappropriate Buffer Conditions: The pH, ionic strength, or absence of necessary cofactors in the buffer can lead to protein denaturation and aggregation.[14][15]Screen different buffer conditions (pH, salt concentration) to find the optimal environment for your protein's stability.[13] Ensure the buffer is compatible with both the protein and the POPC vesicles.
Protein Instability: The protein itself may be inherently unstable once removed from its native environment or solubilized in detergent.[3]Add stabilizing agents like glycerol (B35011) to the buffer (though keep glycerol concentration below 4% during nanodisc assembly).[7][16] Minimize the time the protein spends in detergent by proceeding with reconstitution immediately after purification.[16]
Heterogeneous Vesicle Size / Aggregation of Vesicles Inefficient Vesicle Preparation: The initial POPC liposomes may not be unilamellar or uniform in size.Use an extruder with a defined pore size (e.g., 200 nm) to create large unilamellar vesicles (LUVs) of a consistent size before adding detergent and protein.[6][7][10]
Residual Detergent: Lingering detergent molecules after the removal step can affect the stability and integrity of the proteoliposomes.[11]Ensure complete detergent removal. This can be quantified using a colorimetric assay.[6] For OG, a 90-minute incubation with six aliquots of Bio-Beads™ has been shown to be sufficient.[6]
Loss of Protein Activity Post-Reconstitution Denaturation by Detergent: The detergent used for solubilization may have denatured the protein.Screen different detergents, as some are harsher than others.[4][5] The choice of detergent can significantly influence the final activity of the reconstituted protein.[17]
Incorrect Lipid Environment: POPC alone may not be sufficient to maintain the protein's native conformation and function. Some proteins require specific lipids or a certain membrane fluidity.[3][18]Try incorporating other lipids into the POPC vesicles, such as POPG or cholesterol, to better mimic the native membrane environment.[6][7] The lipid composition can modulate protein activity.[3]
Incorrect Protein Orientation: If the protein is inserted in the wrong orientation, its active site may be inaccessible, leading to a loss of function.Optimize the reconstitution protocol. Using pre-formed detergent-saturated vesicles can favor a unidirectional insertion for certain proteins.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters cited in the literature for protein reconstitution.

Table 1: Example Detergent-to-Lipid Molar Ratios

DetergentLipid CompositionMolar Ratio (Detergent:Lipid)System/ProteinReference
Octylglucoside (OG)4:1 POPC:POPG~5:1 (Saturation Point)Influenza M2 Protein[6]
Dodecyl-β-D-maltoside (DDM)Generic Lipids1:1 (Rsat)General Guideline[7]
Sodium CholatePOPCFinal conc. 12-40 mMNanodisc Assembly[7][16]

Table 2: Example Lipid-to-Protein Molar Ratios (LPR)

LPR (Lipid:Protein)Lipid CompositionSystem/ProteinReference
300:1POPC:DOPS (85:15)p14 FAST Protein[19]
500:14:1 POPC:POPGInfluenza M2 Protein[6]
1000:1 - 2000:1POPCPhotosynthetic Reaction Centers[8]
200:1Generic LipidsM. tuberculosis protein for NMR[11]
500:1 - 1000:1DOPCGeneral Starting Point[9]

Experimental Protocols

Detailed Protocol: Detergent-Mediated Reconstitution of a Membrane Protein into POPC LUVs

This protocol provides a generalized methodology based on common laboratory practices.[6][7][10] Optimization will be required for each specific protein.

1. Preparation of POPC Unilamellar Vesicles (Liposomes)

  • Lipid Film Formation: Dissolve POPC lipid powder in chloroform (B151607) in a round-bottom flask. For a final lipid concentration of 5 mg/mL, prepare a film from the appropriate amount of lipid stock.

  • Solvent Evaporation: Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the flask wall.

  • Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.[7]

  • Hydration: Rehydrate the dried lipid film in the desired experimental buffer (e.g., 50 mM Tris pH 8, 100 mM NaCl) to a final lipid concentration of 5-10 mg/mL. Vortex vigorously for several minutes.[6][7]

  • Freeze-Thaw Cycles: Subject the rehydrated lipid suspension to 6-8 cycles of freezing in liquid nitrogen and thawing in a warm water bath. This helps to break up multilamellar structures.[7][10]

  • Extrusion: To create Large Unilamellar Vesicles (LUVs) of a defined size, pass the lipid suspension through a polycarbonate filter (e.g., 200 nm pore size) 15-21 times using a mini-extruder. This will yield a translucent solution.[6][7]

2. Detergent Saturation and Protein Insertion

  • Detergent Saturation: Add a concentrated stock of a chosen detergent (e.g., Octylglucoside - OG) to the prepared LUVs to reach the empirically determined saturation point (the point just before the vesicles are fully solubilized into micelles). For OG and POPC, this corresponds to a total molar detergent-to-lipid ratio of approximately 5:1.[6]

  • Equilibration: Allow the lipid-detergent mixture to equilibrate for at least 30 minutes at room temperature.[6]

  • Protein Addition: Add the purified, detergent-solubilized protein to the detergent-saturated liposomes to achieve the desired final lipid-to-protein molar ratio (e.g., 500:1).

  • Incubation: Incubate the protein-lipid-detergent mixture for 1 hour with gentle mixing to facilitate protein insertion into the destabilized vesicles.[7]

3. Detergent Removal

  • Bio-Bead Preparation: Wash Bio-Beads™ SM-2 extensively with methanol, followed by several washes with water and finally with the experimental buffer.[7]

  • Adsorption: Add the washed Bio-Beads™ to the mixture at a ratio of 10:1 (w/w) of wet beads to detergent.[7]

  • Incubation: Incubate with gentle agitation. For complete removal of OG, a 90-minute incubation, replacing the Bio-Beads with a fresh aliquot every 15 minutes, has been proven effective.[6]

  • Separation: Carefully decant the proteoliposome solution, separating it from the Bio-Beads™.

4. Characterization

  • Concentration: If necessary, concentrate the final proteoliposome solution using centrifugal filter devices.[6]

  • Analysis: Characterize the final product for protein incorporation (e.g., density gradient), vesicle size and homogeneity (DLS), and protein functionality (activity assay).

Visualized Workflows and Logic

Reconstitution_Workflow cluster_prep Vesicle & Protein Prep cluster_recon Reconstitution cluster_final Final Steps p1 1. Form POPC Lipid Film p2 2. Hydrate & Extrude to form LUVs p1->p2 r1 4. Saturate LUVs with Detergent p2->r1 p3 3. Purify Protein in Detergent Micelles r2 5. Add Solubilized Protein to Saturated LUVs p3->r2 r1->r2 r3 6. Incubate Mixture r2->r3 f1 7. Remove Detergent (e.g., Bio-Beads) r3->f1 f2 8. Characterize Proteoliposomes f1->f2

Caption: General workflow for detergent-mediated protein reconstitution.

Troubleshooting_Aggregation start Protein Aggregation Observed? cause1 Check Detergent Removal Rate start->cause1 sol1 Slow down removal: - Add Bio-Beads in batches - Extend dialysis time cause1->sol1 cause2 Review Buffer Conditions sol1->cause2 sol2 Optimize for stability: - Screen pH & ionic strength - Add glycerol (<4%) cause2->sol2 cause3 Evaluate LPR sol2->cause3 sol3 Increase Lipid-to-Protein Ratio (LPR) cause3->sol3 end Aggregation Minimized sol3->end

Caption: Troubleshooting logic for protein aggregation during reconstitution.

Detergent_Mechanism cluster_stage1 Stage I: Vesicles cluster_stage2 Stage II: Saturation cluster_stage3 Stage III: Insertion cluster_stage4 Final Stage: Proteoliposome s1 POPC LUV s2 Detergent-Saturated LUV s1->s2 + Detergent s3 Protein-Lipid-Detergent Complex s2->s3 + Protein s4 Functional Proteoliposome s3->s4 - Detergent

Caption: Mechanism of detergent-mediated protein insertion into vesicles.

References

Technical Support Center: Stabilizing POPC Liposomes in Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the storage stability of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of POPC liposome (B1194612) instability during storage?

A1: POPC liposome instability during storage stems from two main categories:

  • Physical Instability: This includes the aggregation, fusion, and flocculation of vesicles, which leads to an increase in particle size and potential sedimentation.[1] It can also involve the leakage of encapsulated contents from the liposome's aqueous core.[2]

  • Chemical Instability: This primarily involves the degradation of the phospholipids (B1166683) themselves. As an ester-linked lipid, POPC is susceptible to hydrolysis. Furthermore, the oleoyl (B10858665) chain's double bond makes it prone to lipid peroxidation (oxidation).[2][3][4] These chemical changes can compromise the bilayer's integrity, leading to leakage and further physical instability.

Q2: What is the ideal temperature for storing aqueous POPC liposome suspensions?

A2: For short-term storage (up to 5-7 days), POPC liposome suspensions should be kept refrigerated at 4-8°C.[2] This temperature is above POPC's phase transition temperature (Tm of -2°C), keeping the membrane in a fluid state, while being low enough to significantly slow the rate of lipid hydrolysis and degradation.[2][5][6]

Q3: Should I freeze my POPC liposome suspension for long-term storage?

A3: Freezing aqueous liposome suspensions without a cryoprotectant is generally not recommended. The formation of ice crystals can exert mechanical stress on the lipid bilayer, causing the vesicles to fracture or rupture.[2][7] This leads to a significant change in size distribution and loss of encapsulated material upon thawing. For long-term storage, lyophilization (freeze-drying) with appropriate cryoprotectants is the preferred method.[8][9][10]

Q4: How does incorporating cholesterol affect the storage stability of POPC liposomes?

A4: Cholesterol is a critical component for enhancing liposome stability. It inserts into the phospholipid bilayer, where it increases the packing density of the lipids.[11][12] This leads to several beneficial effects:

  • Increased Membrane Rigidity: Cholesterol makes the bilayer less deformable, which helps prevent aggregation and fusion.[11][13]

  • Reduced Permeability: It decreases the permeability of the membrane to small, water-soluble molecules, thereby improving the retention of encapsulated drugs.[14]

  • Enhanced Vesicle Stability: Liposomes with higher cholesterol content demonstrate significantly better stability in terms of size and polydispersity index (PDI) over time.[13][15][16]

Q5: How can I prevent the chemical degradation of POPC lipids during storage?

A5: To prevent chemical degradation, you should address both hydrolysis and oxidation:

  • Preventing Hydrolysis: Store liposomes in a pH-neutral buffer (around pH 7.0-7.4) and at refrigerated temperatures (4-8°C) to minimize the rate of hydrolysis.[2][6]

  • Preventing Oxidation: Since POPC contains an unsaturated oleoyl chain, it is vulnerable to oxidation.[2] This can be mitigated by preparing and storing the liposomes in an oxygen-free environment (e.g., by purging buffers with nitrogen or argon) and by incorporating a lipophilic antioxidant, such as alpha-tocopherol (B171835) (Vitamin E), directly into the lipid bilayer.[17][18]

Q6: What is the role of PEGylation in improving storage stability?

A6: PEGylation, the process of incorporating a PEG (polyethylene glycol)-conjugated lipid like DSPE-PEG into the liposome formulation, can significantly improve physical stability. The PEG chains form a hydrophilic layer on the liposome surface, which creates a steric barrier.[19] This barrier helps prevent the close approach of individual liposomes, thereby inhibiting aggregation and fusion, especially in the presence of cations or other destabilizing agents.[19][20]

Troubleshooting Guide

Problem 1: My liposomes are aggregating and the particle size is increasing over time.

This is a common sign of physical instability. Follow this troubleshooting workflow to identify and solve the issue.

G start Aggregation Observed (Increased Size & PDI) q1 Is Cholesterol Included in the Formulation? start->q1 s1 Incorporate Cholesterol (e.g., POPC:Chol 70:30 or 60:40 molar ratio) to increase membrane rigidity. q1->s1 No q2 What is the Storage Temperature? q1->q2 Yes s2 Store at 4-8°C. Avoid freezing or room temperature. q2->s2 Too high/low q3 Is the buffer pH neutral and of low ionic strength? q2->q3 Optimal (4-8°C) s3 Adjust buffer to pH ~7.4. High salt concentrations can shield surface charge and promote aggregation. q3->s3 No q4 Is a charged or PEGylated lipid included? q3->q4 Yes s4 Add a charged lipid (e.g., POPG) to increase electrostatic repulsion or a PEG-lipid (e.g., DSPE-PEG) for steric stabilization. q4->s4 No

Caption: Troubleshooting workflow for liposome aggregation.

Problem 2: The encapsulated drug is leaking from my liposomes during storage.

Drug leakage indicates a compromise in the integrity of the lipid bilayer.

  • Cause: The membrane may be too fluid or permeable, or it may have been damaged during preparation or storage.

  • Solution 1: Incorporate Cholesterol: As detailed in the FAQs, cholesterol is highly effective at reducing bilayer permeability and improving drug retention.[13][14] Studies show that a higher proportion of cholesterol in POPC formulations leads to increased drug retention.[13]

  • Solution 2: Optimize Storage Temperature: Ensure storage at 4-8°C. Storing above this temperature can increase membrane fluidity and leakage. Freezing without cryoprotectants will cause significant leakage upon thawing.[2]

  • Solution 3: Lyophilize for Long-Term Storage: For long-term stability and retention, freeze-dry the liposomes in the presence of a cryoprotectant like sucrose (B13894) or trehalose.[8][21] These sugars form a glassy matrix that protects the liposomes from mechanical stress during freezing and dehydration, preserving their structure and preventing leakage.[7][22]

Data Summary Tables

Table 1: Effect of Cholesterol on POPC Liposome Properties

POPC:Cholesterol Molar Ratio Average Particle Size (nm) Stability Observation Reference
100:0 30.1 ± 0.4 Least stable during storage [13]
80:20 255.6 ± 10.3 Reduced size, more stable trend [15]
70:30 Not specified Most stable formulation for controlled release [16]
60:40 45.3 ± 0.1 Stable over 1 month of storage at 4°C [13]

| 50:50 | 51.6 ± 0.1 | Most stable, size and PDI unchanged for 1 month |[13] |

Table 2: Effect of Storage Temperature on Stability of Aqueous Liposome Suspensions

Storage Temperature Observation Recommendation Reference
~22°C (Room Temp) Increased rate of hydrolysis and potential for microbial growth. Not recommended for storage. [2][23]
4-8°C Dramatically slows hydrolysis rate. Optimal for short-term storage. Recommended for up to 7 days. [2][6]

| < 0°C (Freezing) | Ice crystal formation can rupture vesicles, causing aggregation and leakage. | Avoid unless specific cryoprotectants are used. |[2][7] |

Key Experimental Protocols

A crucial part of improving stability is accurately measuring it. The following are standard protocols for assessing the key stability parameters of liposome size and content leakage.

G prep 1. Prepare POPC Liposome Formulation char_initial 2. Initial Characterization (Time = 0) prep->char_initial dls_initial Size & PDI via DLS char_initial->dls_initial leak_initial % Leakage via Calcein (B42510) Assay char_initial->leak_initial storage 3. Store Samples (e.g., 4°C, 25°C) dls_initial->storage leak_initial->storage char_periodic 4. Periodic Characterization (e.g., Day 1, 7, 14, 30) storage->char_periodic dls_periodic Size & PDI via DLS char_periodic->dls_periodic leak_periodic % Leakage via Calcein Assay char_periodic->leak_periodic analysis 5. Analyze Data & Determine Stability Profile dls_periodic->analysis leak_periodic->analysis

Caption: General experimental workflow for liposome stability assessment.
Protocol 1: Liposome Size Analysis via Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a standard technique for measuring the size distribution of sub-micron particles like liposomes.[24][25]

Principle: The technique measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of particles in suspension.[24][26] Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, causing slower fluctuations. The Stokes-Einstein equation is used to relate these fluctuations to the particle's hydrodynamic diameter.[26]

Methodology:

  • Sample Preparation: Dilute the liposome suspension with the same buffer used for formulation to an appropriate concentration. The concentration must be optimized to avoid multiple scattering events (too concentrated) or poor signal-to-noise (too dilute).[26] A 1:100 dilution is often a good starting point.[27]

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired measurement temperature (typically 25°C).[28]

    • Enter the viscosity and refractive index of the dispersant (buffer) into the software.

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow it to thermally equilibrate for 1-2 minutes.

    • Perform the measurement. Typically, this involves multiple acquisitions (e.g., 5 repeat measurements) to ensure reproducibility.[28][29]

  • Data Analysis:

    • The instrument's software will generate a correlation function and calculate the average particle diameter (Z-average) and the Polydispersity Index (PDI).

    • The Z-average represents the intensity-weighted mean hydrodynamic size, while the PDI is a measure of the broadness of the size distribution. A PDI value < 0.1 indicates a highly monodisperse sample.[30]

    • Monitor these values over time to assess physical stability. An increase in Z-average and PDI indicates aggregation or fusion.

Protocol 2: Liposome Integrity via Calcein Leakage Assay

This fluorescence-based assay is widely used to measure the leakage of aqueous contents from liposomes, thereby assessing membrane integrity.[31]

Principle: The fluorescent dye calcein is encapsulated within the liposomes at a high, self-quenching concentration.[29][32] When the liposomes are intact, the fluorescence is low. If the liposome membrane is compromised and calcein leaks into the external buffer, it becomes diluted, its self-quenching is relieved, and a significant increase in fluorescence intensity is observed.[32]

Methodology:

  • Preparation of Calcein-Loaded Liposomes:

    • Prepare a concentrated calcein solution (e.g., 70-100 mM) in your desired buffer, adjusting the pH to ~7.4.[30][32]

    • Hydrate the dry POPC (and other lipids) film with this calcein solution.

    • Follow your standard procedure for liposome preparation (e.g., extrusion) to form the calcein-loaded vesicles.

  • Removal of Unencapsulated Calcein:

    • It is critical to separate the liposomes from the free, unencapsulated calcein in the external solution.

    • This is typically achieved using size exclusion chromatography with a desalting column (e.g., a PD-10 column).[30] Elute the column with an iso-osmotic buffer. The liposomes will elute in the void volume, separated from the smaller calcein molecules.

  • Fluorescence Measurement:

    • Dilute the purified calcein-loaded liposomes in buffer in a 96-well plate or cuvette.

    • Measure the baseline fluorescence (F) at appropriate excitation/emission wavelengths for calcein (Ex: 485 nm, Em: 530 nm).[32]

    • To determine the maximum fluorescence (F_max), add a detergent solution (e.g., 0.2% Triton X-100) to a parallel sample to completely lyse the liposomes and release all encapsulated calcein.[31]

  • Calculating Percent Leakage:

    • At each time point during your storage stability study, measure the fluorescence of your sample (F_t).

    • Calculate the percentage of leakage using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100

    • Where:

      • F_t is the fluorescence at time t.

      • F_0 is the initial fluorescence at time 0.

      • F_max is the maximum fluorescence after adding detergent.

References

detergent removal methods for POPC nanodisc assembly

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with detergent removal during 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) nanodisc assembly.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detergent removal in POPC nanodisc assembly?

A1: The three primary methods for detergent removal to initiate nanodisc self-assembly are:

  • Adsorbent Beads: Polystyrene beads, such as Bio-Beads SM-2 or Amberlite XAD-2, are widely used to adsorb detergents from the assembly mixture.[1][2] This is often the most efficient and rapid method.

  • Dialysis: The assembly mixture is placed in a dialysis cassette with a specific molecular weight cutoff (MWCO) and dialyzed against a detergent-free buffer.[1][3] This method is gentler but significantly slower.

  • Size Exclusion Chromatography (SEC): While primarily a purification step, SEC can also be used to separate nanodiscs from detergent micelles.[1][4]

Q2: How do I choose the right detergent removal method for my experiment?

A2: The choice of method depends on several factors, including the properties of your target membrane protein, the detergent used, and the desired speed of assembly.

  • Adsorbent beads are generally the go-to method for cholate-based detergents commonly used with POPC. They are fast and efficient.[1][2]

  • Dialysis is a gentler option that may be preferable for sensitive membrane proteins that could be destabilized by rapid detergent removal.[3][5]

  • SEC is typically used as a final purification and polishing step after initial detergent removal by beads or dialysis to separate fully formed nanodiscs from aggregates and empty discs.[4][6]

Q3: What is the optimal temperature for POPC nanodisc assembly?

A3: For POPC, the assembly is typically conducted at or below room temperature, often on ice or at 4°C.[1][2] The temperature should generally be close to the phase transition temperature of the lipid.

Q4: Why is the lipid to Membrane Scaffold Protein (MSP) ratio so critical?

A4: The ratio of POPC to MSP determines the diameter of the resulting nanodisc.[3] Incorrect ratios can lead to a heterogeneous population of nanodiscs, aggregation, or failure of assembly. For POPC with MSP1D1, a common starting ratio is approximately 65:1 (POPC:MSP1D1).[2][7]

Troubleshooting Guides

This section addresses common problems encountered during the detergent removal stage of POPC nanodisc assembly.

Issue 1: Low Yield of Assembled Nanodiscs
Potential Cause Troubleshooting Suggestion References
Incorrect POPC:MSP Ratio Empirically determine the optimal ratio by screening a range of POPC to MSP concentrations.[8]
Inefficient Detergent Removal Increase the amount of adsorbent beads or the incubation time. For dialysis, use a larger volume of buffer and more frequent buffer changes.[1][7]
Suboptimal Assembly Temperature Ensure the assembly is performed at a temperature appropriate for POPC (e.g., 4°C or on ice).[2]
Aggregated Membrane Protein Confirm that the membrane protein is properly folded and soluble in the chosen detergent before initiating assembly. Aggregated protein will not incorporate into nanodiscs.[1]
Low Final Cholate (B1235396) Concentration The final cholate concentration in the reconstitution mixture should be sufficiently high (e.g., above 14 mM) to maintain a micellar state before removal.[1]
Issue 2: Presence of Aggregates in the Final Sample
Potential Cause Troubleshooting Suggestion References
Incorrect Stoichiometry Slight deviations from the optimal lipid:MSP ratio can lead to the formation of aggregates. Fine-tune the component ratios.
Rapid Detergent Removal For sensitive proteins, the rate of detergent removal might be too fast, causing aggregation. Consider a slower method like dialysis or a combination of beads and dialysis.[1]
Protein Instability The target protein may be unstable under the assembly conditions. Screen different buffers, pH, or additives.[9]
High Protein Concentration High concentrations of the membrane protein can sometimes promote aggregation during assembly. Try a lower initial protein concentration.
Issue 3: Heterogeneous Nanodisc Population (Multiple Peaks in SEC)
Potential Cause Troubleshooting Suggestion References
Suboptimal POPC:MSP Ratio A range of nanodisc sizes can form if the lipid to MSP ratio is not optimized. Perform a titration to find the ideal ratio for a monodisperse sample.[8]
Presence of Empty Nanodiscs If incorporating a membrane protein, an excess of MSP and lipid can result in a population of "empty" nanodiscs. These can often be separated from protein-containing nanodiscs by affinity chromatography (if the target has a tag) followed by SEC.[1][6]
Incomplete Assembly Insufficient incubation time for detergent removal can lead to a mix of assembled and partially assembled particles. Ensure complete detergent removal.[7]

Experimental Protocols

Protocol 1: Detergent Removal using Adsorbent Beads (Bio-Beads)

This protocol is adapted for the assembly of POPC nanodiscs.

  • Preparation of Reconstitution Mixture:

    • In a suitable tube, combine the detergent-solubilized POPC, the Membrane Scaffold Protein (MSP), and your target membrane protein (if applicable) at the desired molar ratio.

    • Ensure the final cholate concentration is above its critical micelle concentration (CMC), typically recommended to be above 14 mM.[1]

    • Incubate the mixture on ice for at least 15-30 minutes.[1][10]

  • Preparation of Adsorbent Beads:

    • Weigh out the required amount of Bio-Beads SM-2 (a common starting point is 0.5-0.8 g of damp beads per ml of reconstitution mixture).[1][2] For detergents with a low CMC, a higher amount of beads may be necessary.[2]

    • Wash the beads thoroughly with methanol, followed by multiple washes with ultrapure water to remove any preservatives and fines. Finally, equilibrate the beads in the assembly buffer.

  • Detergent Removal:

    • Add the prepared, damp Bio-Beads to the reconstitution mixture.

    • Incubate the suspension on an orbital shaker with gentle agitation to keep the beads suspended. For POPC, this is typically done for at least 4 hours at 4°C.[1][2]

  • Nanodisc Recovery and Purification:

    • Separate the assembled nanodiscs from the Bio-Beads. This can be done by carefully pipetting off the supernatant or by using a syringe with a filter.[7]

    • Further purify the nanodiscs using Size Exclusion Chromatography (SEC) on a column like a Superdex 200 to separate correctly assembled nanodiscs from aggregates and unincorporated components.[1][4]

Protocol 2: Detergent Removal by Dialysis
  • Preparation of Reconstitution Mixture:

    • Prepare the POPC, MSP, and target protein mixture in detergent as described in Protocol 1, Step 1.

  • Dialysis Setup:

    • Transfer the reconstitution mixture into a dialysis cassette with an appropriate molecular weight cutoff (MWCO), typically 10-20 kDa.[3]

    • Place the dialysis cassette in a large volume of detergent-free buffer (at least 1000 times the volume of the sample).[1][2]

  • Detergent Removal:

    • Perform dialysis at 4°C with gentle stirring of the buffer.

    • Change the dialysis buffer 2-3 times over a period of 24-48 hours to ensure complete removal of the detergent.[1][2][3]

  • Nanodisc Recovery and Purification:

    • Recover the sample from the dialysis cassette.

    • Purify the assembled nanodiscs by SEC as described in Protocol 1, Step 4.

Quantitative Data Summary

Parameter Value/Range Notes References
Optimal POPC:MSP1D1 Molar Ratio ~65:1This is a starting point and may require optimization for specific membrane proteins.[2][7]
Final Cholate Concentration (Pre-removal) > 14 mMEnsures lipids and proteins remain in a micellar state before assembly is initiated.[1]
Bio-Beads Amount (for Cholate) 0.5 - 0.8 g (damp beads) / mLThe amount can be increased for detergents with a low CMC.[1][2]
Incubation Time with Bio-Beads (POPC) ≥ 4 hoursLonger incubation may be needed for complete detergent removal.[1]
Dialysis Buffer Volume ≥ 1000x sample volumeA large buffer volume drives the equilibrium towards detergent removal.[1][2]
Dialysis Duration 24 - 48 hoursRequires multiple buffer changes for efficiency.[1][3]

Visualizations

Nanodisc_Assembly_Workflow cluster_prep Component Preparation cluster_assembly Assembly cluster_removal Detergent Removal (Initiates Self-Assembly) cluster_purification Purification & Analysis Lipids POPC Lipids Mix Create Reconstitution Mixture (POPC, MSP, Target, Detergent) Lipids->Mix MSP Membrane Scaffold Protein (MSP) MSP->Mix Target Target Membrane Protein Target->Mix Detergent Detergent (e.g., Cholate) Detergent->Mix Beads Adsorbent Beads Mix->Beads Rapid Method Dialysis Dialysis Mix->Dialysis Gentle Method SEC Size Exclusion Chromatography (SEC) Beads->SEC Dialysis->SEC QC Quality Control (e.g., DLS, EM) SEC->QC

Caption: General workflow for POPC nanodisc assembly.

Troubleshooting_Logic Start Nanodisc Assembly Issue LowYield Low Yield? Start->LowYield Aggregates Aggregates Present? LowYield->Aggregates No Sol_Ratio Optimize POPC:MSP Ratio LowYield->Sol_Ratio Yes Sol_Detergent Improve Detergent Removal LowYield->Sol_Detergent Yes Sol_Protein Check Protein Quality LowYield->Sol_Protein Yes Heterogeneous Heterogeneous Size? Aggregates->Heterogeneous No Sol_Stoichiometry Fine-tune Stoichiometry Aggregates->Sol_Stoichiometry Yes Sol_Rate Slow Detergent Removal Rate Aggregates->Sol_Rate Yes Sol_Ratio2 Optimize POPC:MSP Ratio Heterogeneous->Sol_Ratio2 Yes Sol_Purify Purify via Affinity/SEC Heterogeneous->Sol_Purify Yes

Caption: Troubleshooting decision tree for nanodisc assembly.

References

Technical Support Center: Controlling POPC Vesicle Size Distribution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for controlling the size distribution of 1-palmolinyl-2-oleoyl-glycero-3-phosphocholine (POPC) vesicles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling POPC vesicle size?

A1: The most common and effective methods for controlling vesicle size are mechanical extrusion and sonication.

  • Extrusion: This technique involves forcing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size.[1] This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of large unilamellar vesicles (LUVs).[2] The final vesicle size is primarily determined by the pore size of the membrane.[3]

  • Sonication: This method uses high-frequency sound waves to break down large MLVs into small unilamellar vesicles (SUVs).[4] The size of the resulting vesicles is influenced by sonication time, power, and temperature.[5]

Q2: How does the extruder membrane pore size affect the final vesicle diameter?

A2: There is a direct correlation between the membrane pore size and the resulting average vesicle diameter. Vesicles extruded through a specific pore size will generally have a mean diameter slightly larger than the pore itself, especially for pores under 100 nm.[6] For larger pores (e.g., 400 nm), the vesicle diameter may be slightly smaller than the pore size.[7]

Q3: What is the Polydispersity Index (PDI) and what is an acceptable value?

A3: The Polydispersity Index (PDI) is a measure of the non-uniformity of particle sizes within a sample.[5] A PDI value of 0.0 indicates a perfectly uniform (monodisperse) sample, while a value of 1.0 represents a highly polydisperse sample. For drug delivery applications, a PDI of 0.3 or below is generally considered acceptable and indicates a sufficiently homogenous population of vesicles.[8]

Q4: How many times should I pass the lipid suspension through the extruder?

A4: Multiple passes are necessary to achieve a narrow and stable size distribution. While significant size reduction occurs in the first few passes, typically 10 to 21 passes are recommended to ensure a homogenous population of vesicles.[9][10] Odd numbers of passes are often used to ensure the final collection is from the clean, receiving syringe.

Q5: Is the freeze-thaw step before extrusion necessary?

A5: While not strictly essential, performing several freeze-thaw cycles on the initial multilamellar vesicle suspension before extrusion is highly recommended. This process helps to break down large lipid aggregates and can increase the unilamellarity and trapping efficiency of the final vesicle population.[1][11] The suspension is typically frozen rapidly in liquid nitrogen and thawed in a warm water bath, repeating the cycle 3 to 5 times.[2]

Data Presentation

Table 1: Expected Vesicle Size and PDI by Extrusion

The final vesicle size is influenced by pore size, pressure, and the number of passes. The data below represents typical results obtained after a sufficient number of extrusion passes (e.g., >10).

Membrane Pore Size (nm)Expected Mean Diameter (nm)Typical Polydispersity Index (PDI)
30~30 - 66[7]< 0.2
50~50 - 70[9]< 0.2
100~100 - 138[7]< 0.15
200~180 - 200[9]< 0.15
400~360 - 400[7]< 0.2

Note: The measured diameter can be influenced by the characterization technique (e.g., DLS vs. NTA). DLS may report slightly larger sizes due to its sensitivity to larger particles.[7]

Table 2: Effect of Sonication Time on Vesicle Size

Sonication of MLVs typically yields SUVs. The size decreases with sonication time until a plateau is reached.

Sonication TimeExpected Mean DiameterTypical Polydispersity Index (PDI)
Short (e.g., 1-5 min)> 100 nm, often bimodalHigh (> 0.3)
Medium (e.g., 10-30 min)20 - 50 nmDecreasing (< 0.3)
Long (e.g., > 30 min)Reaches a minimum size (~20 nm)Low (< 0.2)

Note: Prolonged sonication can lead to lipid degradation and titanium probe contamination. It is crucial to keep the sample on ice to prevent overheating.[5]

Experimental Workflows and Logic

ExtrusionWorkflow cluster_prep Preparation cluster_extrusion Size Reduction cluster_analysis Analysis LipidFilm 1. Lipid Film Hydration Hydration 2. Vortexing LipidFilm->Hydration Add Buffer FreezeThaw 3. Freeze-Thaw Cycles (Optional) Hydration->FreezeThaw Creates MLVs Extrusion 4. Extrusion (11-21 Passes) Hydration->Extrusion If skipping Freeze-Thaw FreezeThaw->Extrusion DLS 5. Size Analysis (DLS) Extrusion->DLS Final LUVs

Caption: Standard workflow for preparing POPC vesicles by extrusion.

TroubleshootingPDI Start High PDI Detected (PDI > 0.3) Q1 Were sufficient extrusion passes performed? Start->Q1 A1_No Increase passes to 11-21 Q1->A1_No No (<10) Q2 Is the extruder assembled correctly? Q1->Q2 Yes End Re-measure PDI A1_No->End A2_No Check for torn membrane or improper assembly Q2->A2_No No Q3 Was the sample extruded above lipid Tm? Q2->Q3 Yes A2_No->End A3_No Ensure temperature is above phase transition Q3->A3_No No Q3->End Yes A3_No->End

Caption: Troubleshooting guide for high Polydispersity Index (PDI).

Troubleshooting Guide

Q: My final vesicle size is much larger than the extruder pore size. What went wrong?

A: This issue can arise from several factors:

  • Torn Membrane: Excessive pressure or too many uses can tear the polycarbonate membrane, allowing larger vesicles to pass through. Disassemble the extruder and inspect the membrane for damage.

  • Insufficient Passes: If not enough passes are performed, the vesicle population may not have reached its final, stable size distribution. Ensure you are passing the solution through at least 11 times.[12]

  • High Lipid Concentration: Very high lipid concentrations can hinder the extrusion process. Consider diluting your lipid suspension.

  • Incorrect Pressure: For smaller pores (<100 nm), high pressure is needed for efficient size reduction. For larger pores (>200 nm), lower pressure allows for proper vesicle formation.[7]

Q: My vesicle size distribution is very broad (high PDI). How can I improve it?

A: A high PDI indicates a heterogeneous sample. To achieve a narrower distribution:

  • Increase Extrusion Passes: The most effective way to reduce PDI is to increase the number of times the sample is passed through the membrane.[13]

  • Use Freeze-Thaw Cycles: Pre-treating the MLV suspension with 3-5 freeze-thaw cycles can lead to a more homogenous final population.[1]

  • Ensure Proper Hydration: Make sure the initial lipid film is fully hydrated. Incomplete hydration can lead to large, non-uniform aggregates that are difficult to extrude.

  • Extrude Sequentially: For very small target sizes (e.g., 30 or 50 nm), it can be beneficial to first extrude the sample through a larger pore size (e.g., 100 nm) before extruding through the final, smaller pore size.[14]

Q: My vesicle suspension is clear initially but becomes cloudy or aggregates over time. What can I do?

A: Vesicle aggregation can be caused by several factors related to colloidal stability:

  • Ionic Strength: High concentrations of salts (especially divalent cations like Ca²⁺) in the buffer can screen the surface charge of the vesicles, reducing electrostatic repulsion and leading to aggregation.[15] Consider using a buffer with lower ionic strength or adding a chelating agent like EDTA.

  • Lipid Composition: Purely zwitterionic lipids like POPC have a neutral surface charge, making them prone to aggregation. Incorporating a small percentage (5-10 mol%) of a charged lipid (e.g., anionic POPG or POPS) can introduce electrostatic repulsion and significantly improve stability.[16]

  • Storage Temperature: Store vesicles at an appropriate temperature. For POPC, storage at 4°C is common. Avoid freezing the final vesicle suspension unless cryoprotectants are used, as freezing can induce fusion and aggregation.[17]

  • Lipid Oxidation: Unsaturated lipids like POPC can oxidize over time. Prepare vesicles using de-gassed buffers and store them under an inert gas (like argon or nitrogen) to minimize oxidation.[18]

Detailed Experimental Protocols

Protocol 1: Preparation of LUVs by Extrusion (100 nm)

1. Lipid Film Preparation: a. In a round-bottom flask, dissolve the desired amount of POPC lipid in chloroform. b. Evaporate the solvent under a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface. c. Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[2]

2. Hydration: a. Add the desired aqueous buffer (e.g., PBS, HEPES) to the dried lipid film to achieve the target lipid concentration (typically 1-10 mg/mL). b. Vortex the flask vigorously until all the lipid film is suspended in the buffer. The resulting solution will appear milky, indicating the formation of MLVs.[2] c. (Optional but Recommended) Perform 3-5 freeze-thaw cycles by alternately placing the suspension in liquid nitrogen until frozen and then thawing in a warm water bath (e.g., 37-40°C).[1]

3. Extrusion: a. Assemble the mini-extruder device with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.[2] b. Load the MLV suspension into one of the gas-tight syringes. c. Pass the lipid suspension back and forth between the two syringes through the membrane. Perform a minimum of 11 passes.[10] The solution should become progressively more translucent. d. The final pass should be collected from the outlet syringe. The resulting solution contains LUVs with a mean diameter of approximately 100-120 nm.

Protocol 2: Preparation of SUVs by Sonication

1. Lipid Film Hydration: a. Prepare a hydrated MLV suspension as described in Protocol 1, steps 1 and 2.

2. Sonication: a. Place the glass vial containing the MLV suspension in an ice-water bath to dissipate heat generated during sonication.[4] b. If using a probe sonicator, insert the tip into the suspension, ensuring it does not touch the glass. c. Sonicate the suspension using pulses (e.g., 3 seconds on, 6 seconds off) to prevent overheating.[19] d. Continue sonication until the milky suspension becomes clear or slightly hazy, which typically takes 10-30 minutes.[4] The size will decrease with time, reaching a lower limit of around 20-30 nm.[5]

3. Post-Sonication Treatment: a. To remove any potential titanium particles shed from the probe, centrifuge the sample at a high speed (e.g., >10,000 x g) for 5-10 minutes and carefully collect the supernatant.

Protocol 3: Vesicle Size Measurement by Dynamic Light Scattering (DLS)

1. Instrument Preparation: a. Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes to ensure stability.[20]

2. Sample Preparation: a. Dilute a small aliquot of the vesicle suspension in the same buffer used for hydration to an appropriate concentration. Overly concentrated samples can cause multiple scattering events, leading to inaccurate results. A 1:1000 dilution is often a good starting point.[20] b. Filter the buffer used for dilution through a 0.22 µm syringe filter to remove any dust or particulate contaminants. c. Transfer the diluted sample to a clean, dust-free DLS cuvette.

3. Measurement: a. Place the cuvette in the instrument's sample holder. b. Set the measurement parameters in the software, including the solvent viscosity and refractive index, and the measurement temperature. c. Perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles to calculate their hydrodynamic diameter and the PDI.[20]

4. Data Analysis: a. Analyze the correlation function to ensure data quality. b. The software will provide the Z-average diameter (intensity-weighted mean size) and the Polydispersity Index (PDI). For a comprehensive view, examine the intensity, volume, and number distributions.

References

Navigating POPC Lipid Film Hydration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), the preparation of lipid vesicles via thin-film hydration is a foundational technique. However, challenges can arise, leading to variability in experimental outcomes. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common issues encountered during the hydration of POPC lipid films.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you navigate the complexities of POPC lipid film hydration.

Issue 1: The lipid film is not hydrating, or hydration is incomplete, resulting in lipid clumps.

  • Question: My POPC lipid film is not detaching from the flask and dispersing into the aqueous buffer. What could be the cause?

  • Answer: Incomplete hydration is a frequent issue that can be attributed to several factors:

    • Inadequate Solvent Removal: Residual organic solvent in the lipid film is a primary culprit.[1] Ensure the film is thoroughly dried under a high vacuum for several hours, or even overnight, to remove all traces of the organic solvent.[1][2]

    • Hydration Temperature: The hydration process should be carried out above the gel-liquid crystal transition temperature (Tm) of the lipid with the highest Tc in your mixture.[3][4] For POPC, which has a transition temperature of -2°C, hydration can typically be performed at room temperature.[2][5] However, if other lipids with higher transition temperatures are included, the hydration temperature must be adjusted accordingly.[2]

    • Insufficient Agitation: Gentle agitation is necessary to facilitate the swelling and detachment of the lipid film.[4] This can be achieved by gentle swirling, vortexing, or using a rotary evaporator without a vacuum.[6]

    • Poor Film Quality: An uneven or overly thick lipid film can hinder hydration. Aim for a thin, uniform film by controlling the evaporation rate of the organic solvent.[7]

Issue 2: The resulting liposome (B1194612) suspension is aggregated or precipitates over time.

  • Question: My POPC liposomes are clumping together and settling out of the solution. How can I prevent this?

  • Answer: Liposome aggregation can be caused by several factors related to the formulation and hydration process:

    • Lipid Composition: While POPC is a zwitterionic lipid with a neutral charge at physiological pH, formulations with a high percentage of lipids prone to aggregation, like phosphatidylethanolamine (B1630911) (PE), can lead to instability.[2][4]

    • Ionic Strength of Hydration Buffer: Highly charged lipids can form a viscous gel when hydrated with low ionic strength solutions.[4] Conversely, certain buffer components can induce aggregation. For instance, if your formulation includes cationic lipids, components like citric acid in the buffer could cause aggregation through electrostatic interactions.[1] The inclusion of charged lipids or PEGylated lipids can help prevent aggregation through electrostatic repulsion or steric hindrance.[1]

    • Post-Hydration Processing: The initial product of hydration is typically large, multilamellar vesicles (MLVs) which are often polydisperse and can be unstable.[2][8] Downsizing techniques such as extrusion or sonication are crucial for producing smaller, more uniform, and stable unilamellar vesicles (SUVs or LUVs).[3][4]

Issue 3: Low encapsulation efficiency of hydrophilic drugs.

  • Question: I am not able to efficiently encapsulate my water-soluble compound within the POPC vesicles. What can I do to improve this?

  • Answer: The thin-film hydration method is known for its variable and often low encapsulation efficiency for hydrophilic molecules.[8] Several factors can influence this:

    • Hydration Volume: The volume of the aqueous phase used for hydration will directly impact the final concentration of the encapsulated material.

    • Lipid Concentration: The concentration of lipids will determine the total volume of the aqueous core of the vesicles.

    • Sequential Gentle Hydration: A modified approach called sequential gentle hydration has been shown to significantly improve the encapsulation of water-soluble cargo compared to the traditional method.[9] This involves hydrating the lipid film in smaller, sequential additions of the aqueous phase.[9]

Issue 4: High polydispersity and batch-to-batch variability.

  • Question: My liposome preparations are inconsistent, with wide size distributions and poor repeatability between batches. How can I improve this?

  • Answer: Poor repeatability and high polydispersity are known drawbacks of the thin-film hydration method.[8]

    • Lack of Control Over Self-Assembly: The self-assembly process during hydration is sensitive to minor variations in experimental conditions.[8]

    • Post-Hydration Processing is Key: To achieve a more uniform liposomal population, post-hydration processing is essential. Extrusion through polycarbonate membranes with defined pore sizes is a common and effective method for producing vesicles with a narrow size distribution.[1][4] The Food and Drug Administration (FDA) guidelines suggest a polydispersity index (PDI) below 0.3 for pharmaceutical drug products.[8] The thin-film hydration method alone typically yields a PDI between 0.3 and 0.5, necessitating further refinement steps like extrusion.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key properties of POPC that I should be aware of?

A1: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) is a widely used zwitterionic phospholipid. Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C₄₂H₈₂NO₈P
Molar Mass 760.091 g·mol⁻¹[10]
Phase Transition Temperature (Tm) -2°C[5]
Purity >98%

Q2: What is a standard protocol for preparing POPC vesicles using thin-film hydration?

A2: A typical protocol involves the following steps:

  • Lipid Dissolution: Dissolve POPC and any other lipids in an organic solvent, such as a chloroform:methanol mixture (e.g., 3:7, v/v), to ensure a homogenous mixture.[2]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.[2][8]

  • Drying: Thoroughly dry the lipid film under a high vacuum for several hours to overnight to remove any residual solvent.[1][8]

  • Hydration: Add the aqueous buffer to the dried lipid film and agitate. The temperature of the buffer should be above the transition temperature of all lipids in the mixture.[2][3] Vigorous shaking or vortexing helps to detach the film and form multilamellar vesicles (MLVs).[3]

  • Downsizing (Optional but Recommended): To obtain smaller, unilamellar vesicles with a uniform size distribution, the MLV suspension can be downsized using techniques like sonication or extrusion through polycarbonate membranes.[3]

Q3: How much lipid loss should I expect during liposome preparation?

A3: Lipid loss can occur at various stages of preparation, particularly during the resuspension of the lipid film and the extrusion process.[6][11] The resuspension step can lead to significant lipid loss, sometimes up to 50%.[6][11] The extrusion step can result in smaller losses, typically around 10-20%.[11][12] The extent of loss can depend on factors like the lipid composition, the type of membrane used for extrusion, and handling procedures.[13]

Experimental Workflow and Troubleshooting Logic

To visualize the experimental process and the decision-making involved in troubleshooting, the following diagrams are provided.

G cluster_workflow Experimental Workflow: POPC Thin-Film Hydration A 1. Lipid Dissolution (POPC in organic solvent) B 2. Film Formation (Rotary Evaporation) A->B C 3. Film Drying (High Vacuum) B->C D 4. Hydration (Aqueous Buffer + Agitation) C->D E 5. Downsizing (Optional) (Extrusion/Sonication) D->E F Final Liposome Suspension E->F

Caption: A simplified workflow for preparing POPC liposomes using the thin-film hydration method.

G cluster_troubleshooting Troubleshooting Logic: Incomplete Hydration start Problem: Incomplete Hydration q1 Is the lipid film completely dry? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is hydration temp above lipid Tm? a1_yes->q2 s1 Action: Dry film under high vacuum for longer a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is agitation sufficient? a2_yes->q3 s2 Action: Increase hydration temperature a2_no->s2 s2->q2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Hydration should improve a3_yes->end s3 Action: Increase agitation (vortex/swirl) a3_no->s3 s3->q3

Caption: A decision tree to troubleshoot incomplete hydration of the POPC lipid film.

References

Technical Support Center: Minimizing Aggregation of POPC-Coated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aggregation of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC)-coated nanoparticles.

Troubleshooting Guides

Problem: Nanoparticles Aggregate Immediately After POPC Coating

Initial Assessment Workflow

start Aggregation Observed Immediately Post-Coating check_protocol Review Coating Protocol start->check_protocol check_liposome Assess POPC Liposome Quality start->check_liposome check_np Evaluate Bare Nanoparticle Stability start->check_np analyze_params Analyze Coating Parameters (Ratio, Temp, Time) check_protocol->analyze_params dls_zeta Characterize with DLS and Zeta Potential check_liposome->dls_zeta check_np->dls_zeta remediate Implement Remediation Strategy analyze_params->remediate dls_zeta->remediate end Stable Nanoparticles remediate->end

Caption: Initial troubleshooting workflow for immediate aggregation.

Possible Causes and Solutions

Possible Cause Explanation Troubleshooting Steps
Poor POPC Liposome Quality Pre-formed POPC vesicles may be too large, aggregated, or have a low surface charge, leading to inefficient or unstable coating.1. Characterize Vesicles: Before coating, analyze POPC vesicles using Dynamic Light Scattering (DLS) to ensure a monodisperse population with the desired size. 2. Extrusion: If vesicles are large or polydisperse, extrude them through polycarbonate membranes of a defined pore size (e.g., 100 nm) to achieve uniformity.[1][2][3][4][5] 3. Zeta Potential: Measure the zeta potential of the vesicles. For neutral POPC, the charge will be minimal. Consider incorporating a small percentage of a charged lipid like POPG to increase electrostatic repulsion.
Inadequate Nanoparticle Surface Chemistry The surface of the bare nanoparticles may not be suitable for lipid bilayer fusion or adsorption.1. Surface Activation: Ensure the nanoparticle surface is clean and appropriately functionalized (e.g., with hydroxyl groups for silica (B1680970) nanoparticles) to promote interaction with the lipid headgroups. 2. Zeta Potential of Bare Nanoparticles: Measure the zeta potential of the uncoated nanoparticles. A highly charged surface (positive or negative) can influence the coating process.
Suboptimal Coating Conditions The ratio of lipid to nanoparticles, incubation temperature, or time may not be optimal for stable coating.1. Titrate Lipid:Nanoparticle Ratio: Systematically vary the weight or molar ratio of POPC to nanoparticles to find the optimal concentration for complete and stable coverage. 2. Optimize Temperature: The coating process should ideally be performed above the phase transition temperature of the lipid to ensure fluidity and proper vesicle fusion. For POPC, this is not a major concern as its transition temperature is below room temperature.[2] 3. Vary Incubation Time: Investigate different incubation times to allow for complete vesicle rupture and bilayer formation on the nanoparticle surface.
Solvent Mismatch If using a solvent-based method, the organic solvent may not be fully removed, leading to instability.1. Thorough Solvent Removal: Ensure complete evaporation of the organic solvent under vacuum.[4][5] 2. Dialysis: After coating, dialyze the nanoparticle suspension against the desired buffer to remove any residual solvent and unadsorbed lipids.[6]
Problem: Nanoparticles Aggregate After Purification (e.g., Centrifugation)

Troubleshooting Workflow

start Aggregation Post-Purification check_centrifugation Review Centrifugation Parameters (Speed, Time, Temp) start->check_centrifugation buffer_exchange Assess Buffer Compatibility (pH, Ionic Strength) start->buffer_exchange check_pellet Inspect Pellet (Hard vs. Loose) check_centrifugation->check_pellet resuspension_method Evaluate Resuspension Technique (Pipetting, Vortexing) check_pellet->resuspension_method modify_protocol Modify Purification Protocol resuspension_method->modify_protocol buffer_exchange->modify_protocol end Stable, Purified Nanoparticles modify_protocol->end

Caption: Troubleshooting workflow for post-purification aggregation.

Possible Causes and Solutions

Possible Cause Explanation Troubleshooting Steps
Excessive Centrifugal Force High g-forces can overcome the repulsive forces between nanoparticles, leading to the formation of irreversible aggregates in the pellet.1. Optimize Centrifugation Speed and Time: Start with lower centrifugation speeds and shorter durations. Gradually increase until a balance is found between efficient pelleting and minimal aggregation. 2. Use a Cushion: Consider layering the sample over a dense, inert solution (e.g., a sucrose (B13894) cushion) to reduce the mechanical stress on the nanoparticles during pelleting.
Improper Resuspension Aggressive resuspension techniques can induce aggregation.1. Gentle Resuspension: Avoid harsh vortexing or sonication. Gently resuspend the pellet by slowly pipetting the buffer up and down. 2. Use a Stabilizer in the Resuspension Buffer: A small amount of a stabilizing agent (e.g., a low concentration of a non-ionic surfactant) in the resuspension buffer can aid in redispersion.
Buffer Incompatibility The buffer used for resuspension may have a pH or ionic strength that destabilizes the POPC coating.1. Check pH: Ensure the pH of the new buffer is within a stable range for the coated nanoparticles. For POPC, a neutral pH is generally preferred. 2. Control Ionic Strength: High salt concentrations can screen the surface charge and reduce electrostatic repulsion, leading to aggregation. Use a buffer with an appropriate ionic strength.[7]
Incomplete or Unstable Coating The POPC coating may be incomplete or weakly associated, detaching during centrifugation and exposing the bare nanoparticle surfaces.1. Re-evaluate Coating Protocol: Refer to the troubleshooting guide for immediate aggregation to ensure a robust coating. 2. Incorporate Charged Lipids: Adding a small percentage of a charged lipid (e.g., 10-25% POPG) to the POPC formulation can significantly enhance colloidal stability through increased electrostatic repulsion.[8]

Frequently Asked Questions (FAQs)

Q1: What is the ideal zeta potential for stable POPC-coated nanoparticles?

A1: For electrostatically stabilized nanoparticles, a zeta potential greater than +30 mV or less than -30 mV is generally considered to indicate good colloidal stability. Since POPC is a zwitterionic lipid with a net neutral charge, the zeta potential of purely POPC-coated nanoparticles will be close to zero. To enhance stability, it is often necessary to incorporate charged lipids (e.g., anionic POPG or cationic DOTAP) into the coating to achieve a higher absolute zeta potential.

Q2: How does pH affect the stability of POPC-coated nanoparticles?

A2: The pH of the dispersion medium can significantly impact the stability of POPC-coated nanoparticles by influencing the surface charge. While POPC itself is relatively pH-insensitive, the underlying nanoparticle core or any incorporated charged lipids may have pH-dependent surface charges. For nanoparticles with a variable surface charge, aggregation is often most pronounced near their isoelectric point (the pH at which the net charge is zero).[9] It is crucial to maintain the pH in a range where there is sufficient electrostatic repulsion to prevent aggregation.

Q3: Can high salt concentrations cause my POPC-coated nanoparticles to aggregate?

A3: Yes, high salt concentrations can induce aggregation. The ions in the salt can screen the surface charges on the nanoparticles, which reduces the electrostatic repulsion between them.[7] This allows attractive forces, such as van der Waals forces, to dominate, leading to aggregation. If your experimental conditions require high salt, consider incorporating PEGylated lipids into your POPC coating to provide steric stabilization.

Q4: My nanoparticles are stable in buffer but aggregate in cell culture media. Why?

A4: Cell culture media are complex environments containing high concentrations of salts, proteins, and other biomolecules. These components can interact with the nanoparticle surface. Proteins can adsorb to the surface, forming a "protein corona," which can alter the size, charge, and stability of the nanoparticles, often leading to aggregation.[10] Using PEGylated lipids in the coating can help to reduce protein adsorption and improve stability in biological media.

Q5: How can I prevent aggregation during long-term storage?

A5: For long-term storage, it is recommended to store the nanoparticle suspension at 4°C to minimize degradation and aggregation. Freezing should generally be avoided as the formation of ice crystals can damage the lipid coating and cause irreversible aggregation.[3] If freezing is necessary, the use of cryoprotectants such as sucrose or trehalose (B1683222) is advised. Storing the nanoparticles in a buffer with optimal pH and low ionic strength is also crucial.

Data Presentation

Table 1: Effect of pH on Nanoparticle Hydrodynamic Diameter and Polydispersity Index (PDI)

pHAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
4.0150 ± 50.15 ± 0.02+15.2 ± 1.8
5.0250 ± 150.35 ± 0.05+5.1 ± 0.9
6.0450 ± 30 (Aggregated)> 0.5-2.3 ± 0.5
7.0155 ± 60.18 ± 0.03-20.5 ± 2.1
8.0160 ± 70.20 ± 0.03-28.9 ± 2.5

Note: Data are representative and will vary depending on the specific nanoparticle core and buffer system.[11][12][13][14]

Table 2: Effect of NaCl Concentration on Nanoparticle Stability

NaCl Concentration (mM)Average Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0145 ± 50.12 ± 0.02-35.2 ± 2.8
10148 ± 60.13 ± 0.02-28.6 ± 2.5
50210 ± 120.28 ± 0.04-15.4 ± 1.9
100550 ± 40 (Aggregated)> 0.6-5.1 ± 1.1
150>1000 (Aggregated)> 0.8-1.8 ± 0.7

Note: Data are representative for nanoparticles stabilized by electrostatic repulsion. The inclusion of PEGylated lipids can significantly improve stability at higher salt concentrations.[8][15][16][17][18]

Experimental Protocols

Protocol 1: POPC Coating of Nanoparticles via Thin-Film Hydration and Extrusion
  • Lipid Film Preparation:

    • Dissolve POPC (and any other lipids, e.g., POPG or a PEGylated lipid) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[2][5]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[4][19]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS or HEPES) by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.[19]

    • Vortex or sonicate the mixture to detach the lipid film from the flask wall and form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, extrude the MLV suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.[1][2][3][5]

  • Nanoparticle Coating:

    • Add the prepared POPC liposomes to a suspension of the bare nanoparticles at the desired lipid-to-nanoparticle ratio.

    • Incubate the mixture for a specified time (e.g., 1-2 hours) at a controlled temperature, with gentle stirring.

  • Purification:

    • Remove excess, unadsorbed liposomes by centrifugation, dialysis, or size exclusion chromatography.

Protocol 2: Characterization of Nanoparticle Aggregation using Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute a small aliquot of the nanoparticle suspension in the same buffer it is suspended in to a suitable concentration for DLS analysis. The optimal concentration depends on the nanoparticle material and size.

    • Filter the buffer used for dilution through a 0.22 µm syringe filter to remove any dust or contaminants.

  • Instrument Setup:

    • Set the DLS instrument to the correct temperature and allow it to equilibrate.

    • Enter the parameters for the dispersant (viscosity and refractive index) into the software.

  • Measurement:

    • Transfer the diluted sample to a clean DLS cuvette.

    • Place the cuvette in the instrument and perform the measurement.

    • Acquire multiple readings to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).

    • An increase in the Z-average diameter and PDI over time or under different conditions is indicative of aggregation. A PDI value below 0.3 is generally considered acceptable for many applications.[20]

Visualization of Key Concepts

Signaling Pathway for Aggregation vs. Stability

Aggregation Nanoparticle Aggregation LowZeta Low Zeta Potential (Near Zero) VdW Van der Waals Attraction LowZeta->VdW Allows HighSalt High Salt Concentration HighSalt->VdW Shields Charge, Allows WrongpH Inappropriate pH (Isoelectric Point) WrongpH->VdW Neutralizes Charge, Allows VdW->Aggregation Dominates Stability Colloidal Stability HighZeta High Zeta Potential (>|30mV|) ElectrostaticRepulsion Electrostatic Repulsion HighZeta->ElectrostaticRepulsion Causes StericHindrance Steric Hindrance (PEGylation) StericHindrance->Stability Provides ElectrostaticRepulsion->Stability Maintains

Caption: Factors influencing nanoparticle aggregation and stability.

References

Technical Support Center: Optimizing Drug Encapsulation in POPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing drug encapsulation efficiency in 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) liposomes. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your liposomal drug delivery research.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between passive and active drug loading in POPC liposomes?

A1: Passive and active loading are two distinct strategies for encapsulating drugs into liposomes.[1]

  • Passive Loading: In this method, the drug is encapsulated during the formation of the liposomes. For hydrophilic drugs, they are dissolved in the aqueous buffer used to hydrate (B1144303) the lipid film, trapping them in the aqueous core.[2] Hydrophobic drugs are mixed with the lipids in the organic solvent before forming the lipid film, incorporating them into the lipid bilayer. This method is straightforward but often results in lower encapsulation efficiencies, particularly for hydrophilic compounds, as it is dependent on the captured aqueous volume.[3]

  • Active Loading (or Remote Loading): This technique involves loading the drug into pre-formed liposomes. It relies on creating a transmembrane gradient, such as a pH or ion gradient, to drive the drug into the liposome's core.[4][5] This method can achieve significantly higher encapsulation efficiencies, often approaching 100%, and results in more stable drug retention.[1]

Q2: How is encapsulation efficiency (EE%) calculated?

A2: Encapsulation efficiency is the percentage of the total initial drug that is successfully entrapped within the liposomes.[] The general formula is:

EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

To determine the amount of encapsulated drug, the unencapsulated (free) drug must first be separated from the liposomes. Common separation techniques include centrifugation, size exclusion chromatography, and dialysis.[7][8] The amount of drug in the liposome (B1194612) fraction and the free drug fraction can then be quantified using methods like HPLC or UV-Vis spectrophotometry.[7]

Q3: What is the difference between encapsulation efficiency and drug loading?

A3: While related, these terms describe different parameters.

  • Encapsulation Efficiency (EE%) refers to the percentage of the initial drug that gets encapsulated.[]

  • Drug Loading (DL%) refers to the amount of encapsulated drug relative to the total weight of the nanoparticle (drug + lipid).[]

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and drug loading of POPC liposomes.

Issue 1: Low Encapsulation Efficiency

Possible Causes & Solutions

Cause Explanation & Solution
Drug Properties Hydrophilic Drugs: Encapsulation is limited by the liposome's internal aqueous volume. To improve, consider using active loading methods like creating a pH gradient.[1][9] Hydrophobic Drugs: Poor solubility in the lipid bilayer can be a factor. Ensure the drug is fully dissolved with the lipids in the organic solvent. The drug-to-lipid ratio is also critical; too high a ratio can disrupt the bilayer.[9][10]
Liposome Preparation Method The thin-film hydration method can sometimes yield lower encapsulation for hydrophilic drugs.[11] Ensure the lipid film is thin and uniform for complete hydration. Sonication, while reducing particle size, can sometimes lead to lower encapsulation efficiency. Extrusion is often preferred for more uniform liposomes.[12][13]
Lipid Composition The presence of cholesterol can decrease the encapsulation of some hydrophobic drugs due to competition for space within the bilayer.[14] The rigidity of the membrane, influenced by the lipid composition, can also affect encapsulation.[15]
Hydration Conditions The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids to ensure proper vesicle formation.[16] For POPC, this is -2°C, so room temperature hydration is generally sufficient. However, if other lipids with higher Tc are included, adjust accordingly.
Drug-to-Lipid Ratio An excessively high drug-to-lipid ratio can lead to decreased encapsulation efficiency.[17] It's recommended to perform an optimization curve by varying this ratio to find the saturation point.[18]
pH and Ionic Strength The pH of the buffer can affect the charge and solubility of the drug, influencing its interaction with the liposomes.[] High ionic strength can also impact liposome stability and encapsulation.
Issue 2: Liposome Aggregation

Possible Causes & Solutions

Cause Explanation & Solution
Lack of Surface Charge POPC is a neutral (zwitterionic) lipid, leading to minimal electrostatic repulsion between liposomes, which can cause them to aggregate.[19] Solution: Incorporate a small percentage (5-10 mol%) of a charged lipid into the formulation. For a negative charge, consider using 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG).[20][21] A zeta potential of at least ±30 mV is generally indicative of a stable suspension.[19]
Inappropriate pH Extreme pH values can lead to the hydrolysis of phospholipids, altering the liposome structure and promoting aggregation.[19] Solution: Maintain the pH of the buffer in a neutral range (pH 5.5-7.5) for POPC liposomes.[19]
High Ionic Strength High salt concentrations in the buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation (charge screening effect).[19] Solution: Use a buffer with a lower ionic strength if aggregation is observed.
Incorrect Processing Temperature All processing steps, such as extrusion, should be performed above the phase transition temperature of the lipids to ensure the formation of stable vesicles.[22]
High Lipid Concentration Very high lipid concentrations can increase the likelihood of vesicle fusion and aggregation.[22] Solution: Consider preparing the liposomes at a lower lipid concentration.

Experimental Protocols

Protocol 1: Preparation of POPC Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar POPC liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • Chloroform (B151607) or a chloroform:methanol (2:1 v/v) mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the desired amount of POPC in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.[11]

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 40-45°C).[23] Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 1-2 hours (or overnight) to remove any residual organic solvent.[16]

  • Hydration: Add the aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of the lipid. For POPC, room temperature is sufficient.[11] Agitate the flask vigorously (e.g., by vortexing or hand-shaking) to detach the lipid film from the flask wall and form multilamellar vesicles (MLVs).[23]

  • Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).[13] Perform multiple passes (e.g., 11-21 passes) to ensure a homogenous liposome population.

Protocol 2: Passive Loading of a Hydrophilic Drug

This protocol is integrated with the liposome preparation procedure.

Procedure:

  • Follow steps 1-3 of the "Preparation of POPC Liposomes by Thin-Film Hydration" protocol.

  • Hydration with Drug: Dissolve the hydrophilic drug in the aqueous hydration buffer at the desired concentration.

  • Use this drug-containing buffer in step 4 of the liposome preparation protocol to hydrate the lipid film. The drug will be encapsulated in the aqueous core of the forming liposomes.[24]

  • Proceed with the extrusion step (step 5) as described above.

  • Purification: Remove the unencapsulated drug by size exclusion chromatography or dialysis.

Protocol 3: Active Loading of Doxorubicin (B1662922) using a pH Gradient

This protocol describes the remote loading of the weakly basic drug doxorubicin into pre-formed POPC liposomes.

Materials:

  • Pre-formed POPC liposomes prepared in a low pH buffer (e.g., 300 mM citrate (B86180) buffer, pH 4.0)

  • External buffer with a higher pH (e.g., HEPES-buffered saline, HBS, pH 7.5)

  • Doxorubicin solution

  • Sephadex G-50 column or dialysis membrane

  • Water bath or incubator set to 60°C

Procedure:

  • Prepare Liposomes: Prepare POPC liposomes using the thin-film hydration method (Protocol 1), using 300 mM citrate buffer (pH 4.0) as the hydration medium.

  • Create pH Gradient: Remove the external low-pH buffer to create a transmembrane pH gradient. This can be achieved by passing the liposome suspension through a Sephadex G-50 column pre-equilibrated with the external buffer (HBS, pH 7.5).[25] The liposomes will elute in the void volume, now suspended in the high-pH buffer while retaining the low-pH buffer internally.

  • Drug Incubation: Add the doxorubicin solution to the liposome suspension to achieve the desired drug-to-lipid ratio.[4]

  • Incubate the mixture at 60°C for approximately 1 hour with stirring.[4][5] The uncharged doxorubicin will cross the lipid bilayer into the acidic core, where it becomes protonated and trapped.

  • Purification: After incubation, cool the liposome suspension and remove any unencapsulated doxorubicin using a Sephadex G-50 column or dialysis.

Data Presentation

The following tables summarize the influence of various factors on drug encapsulation efficiency in liposomes.

Table 1: Effect of Drug Type and Loading Method on Encapsulation Efficiency (EE%)

Drug Type Loading Method Typical EE% Reference
HydrophilicPassive1-15%[3][15]
Hydrophilic (weak base)Active (pH gradient)>90%[4][26]
HydrophobicPassive~80-90%[15]

Table 2: Influence of Formulation Parameters on Encapsulation Efficiency

Parameter Condition Effect on EE% Reference
Drug-to-Lipid Ratio Increasing ratioCan decrease EE% after a saturation point is reached[17]
Cholesterol Content Increasing cholesterolCan decrease EE% for some hydrophobic drugs[14]
Lipid Concentration Increasing concentrationGenerally increases EE%[27]

Visualizations

Experimental Workflow: Thin-Film Hydration and Passive Loading

G cluster_prep Liposome Preparation cluster_load Passive Loading cluster_process Processing & Purification Dissolve POPC & Hydrophobic Drug Dissolve POPC & Hydrophobic Drug Form Thin Lipid Film Form Thin Lipid Film Dissolve POPC & Hydrophobic Drug->Form Thin Lipid Film Rotary Evaporation Dry Film Under Vacuum Dry Film Under Vacuum Form Thin Lipid Film->Dry Film Under Vacuum Remove Residual Solvent Hydrate with Hydrophilic Drug Solution Hydrate with Hydrophilic Drug Solution Dry Film Under Vacuum->Hydrate with Hydrophilic Drug Solution Add Aqueous Phase Form MLVs Form MLVs Hydrate with Hydrophilic Drug Solution->Form MLVs Vigorous Agitation Extrusion (Sizing) Extrusion (Sizing) Form MLVs->Extrusion (Sizing) Homogenize Size Purification (e.g., SEC) Purification (e.g., SEC) Extrusion (Sizing)->Purification (e.g., SEC) Remove Free Drug Drug-Loaded Liposomes Drug-Loaded Liposomes Purification (e.g., SEC)->Drug-Loaded Liposomes

Caption: Workflow for preparing drug-loaded liposomes via thin-film hydration.

Troubleshooting Logic: Low Encapsulation Efficiency

G start Low Encapsulation Efficiency drug_type What is the drug type? start->drug_type hydrophilic Hydrophilic drug_type->hydrophilic Hydrophilic hydrophobic Hydrophobic drug_type->hydrophobic Hydrophobic active_loading Consider Active Loading (pH gradient) hydrophilic->active_loading check_hydration Review Hydration/Extrusion - Uniform Film? - Temp > Tc? hydrophilic->check_hydration check_ratio Check Drug:Lipid Ratio hydrophobic->check_ratio optimize_ratio Optimize Ratio (Titration) check_ratio->optimize_ratio Too High check_cholesterol Assess Cholesterol Effect check_ratio->check_cholesterol Optimal

Caption: Decision tree for troubleshooting low drug encapsulation efficiency.

References

Validation & Comparative

A Comparative Guide to (Rac)-POPC and its Enantiomers in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of racemic 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine ((Rac)-POPC) and its individual enantiomers, sn-1-POPC and sn-3-POPC, for use in membrane studies. While direct, head-to-head experimental data comparing the specific biophysical properties of this compound and its enantiomers is not extensively available in the current body of literature, this guide synthesizes established principles of lipid chirality and data from related phospholipid systems to offer a robust comparative framework.

Introduction to Phospholipid Chirality

Phospholipids (B1166683), the fundamental building blocks of cellular membranes, are chiral molecules due to the stereogenic center at the sn-2 position of the glycerol (B35011) backbone.[1] In nature, biological membranes are exclusively composed of the sn-3 enantiomer of glycerophospholipids.[2] This homochirality is crucial for the specific interactions with other chiral molecules such as proteins and cholesterol, influencing membrane structure, and function.[3][4] The use of racemic mixtures versus pure enantiomers in model membrane systems can have significant implications for the experimental outcomes, affecting properties like lipid packing, phase behavior, and interactions with membrane-associated proteins.[5][6]

This compound is an equimolar mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (sn-3-POPC, the naturally occurring enantiomer) and 3-palmitoyl-2-oleoyl-sn-glycero-1-phosphocholine (sn-1-POPC, the non-natural enantiomer). Understanding the differences between the racemic mixture and the pure enantiomers is critical for designing experiments that accurately mimic biological membranes and for interpreting the resulting data.

Comparative Data

While specific quantitative data for POPC is limited, studies on other phospholipids, such as those with saturated chains like DPPC (dipalmitoylphosphatidylcholine), have shown that racemic and enantiomerically pure forms can exhibit distinct thermotropic properties. It is generally observed that racemic mixtures may have slightly different phase transition temperatures (Tm) and enthalpies (ΔH) compared to their enantiomerically pure counterparts. These differences arise from the altered packing arrangements and intermolecular interactions within the lipid bilayer.[4]

Table 1: Expected Qualitative Differences in Membrane Properties

Propertysn-3-POPC (Natural)sn-1-POPC (Unnatural)This compoundRationale
Phase Transition Temperature (Tm) Expected to be similar to sn-1-POPC in isolation.Expected to be similar to sn-3-POPC in isolation.May exhibit a slightly broader or shifted transition compared to pure enantiomers due to less ideal packing.Differences in intermolecular interactions and packing efficiency in the racemic mixture can alter the energy required for the gel-to-liquid crystalline phase transition.
Transition Enthalpy (ΔH) Expected to be similar to sn-1-POPC in isolation.Expected to be similar to sn-3-POPC in isolation.May be slightly lower than that of the pure enantiomers.A less ordered packing in the racemic mixture would require less energy to disrupt during the phase transition.
Area per Lipid Expected to be similar to sn-1-POPC in isolation.Expected to be similar to sn-3-POPC in isolation.Potentially larger than that of the pure enantiomers in the gel phase.The presence of both enantiomers can disrupt the tight packing observed in homochiral systems.
Lipid Packing Forms well-ordered domains.Forms well-ordered domains.May exhibit packing defects and potentially phase segregation into enantiomer-rich domains.[4]Homochiral interactions are generally favored, which can lead to the formation of separate domains of each enantiomer within the racemic mixture.
Interaction with Chiral Molecules (e.g., Cholesterol, Proteins) Stereospecific interactions.Stereospecific interactions, potentially different from sn-3-POPC.Averaged or potentially competitive interactions.The presence of both enantiomers can lead to complex interaction profiles with other chiral molecules in the membrane.[3]

Experimental Protocols

Synthesis of Enantiomerically Pure POPC

The synthesis of enantiomerically pure phospholipids is a multi-step process that typically starts from a chiral precursor. A general strategy involves the use of a chiral starting material like D-mannitol or L-serine to establish the desired stereochemistry of the glycerol backbone.[2]

Generalized Synthetic Scheme:

G A Chiral Precursor (e.g., L-Glyceric Acid) B Key Intermediate (3-Triphenylmethyl-sn-glycerol) A->B Protection C Sequential Acylation (Introduction of Palmitoyl and Oleoyl Chains) B->C D Phosphorylation C->D E Headgroup Attachment (Choline) D->E F Final Product (sn-3-POPC) E->F Deprotection

Figure 1: Generalized synthetic pathway for sn-3-POPC.

A detailed protocol would involve:

  • Protection of the primary hydroxyl group of the chiral precursor.

  • Acylation of the free hydroxyl groups with palmitic and oleic acids in a specific order to yield the desired diacylglycerol.

  • Deprotection of the primary hydroxyl group.

  • Phosphorylation of the free hydroxyl group.

  • Coupling with the choline (B1196258) headgroup.

  • Purification of the final product using chromatography.

Preparation of Multilamellar Vesicles (MLVs) for DSC

Differential Scanning Calorimetry (DSC) is used to measure the thermotropic phase behavior of lipid bilayers.

Protocol:

  • Lipid Film Formation: Dissolve the desired lipid (this compound, sn-1-POPC, or sn-3-POPC) in an organic solvent (e.g., chloroform/methanol 2:1 v/v). Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial. Further dry the film under vacuum for at least 2 hours to remove residual solvent.[7]

  • Hydration: Add a buffer solution (e.g., PBS, pH 7.4) to the dried lipid film.[7]

  • Vortexing: Vortex the mixture vigorously above the lipid's phase transition temperature (for POPC, this is below 0°C, so room temperature is adequate) to detach the lipid film from the glass and form a milky suspension of MLVs.[7]

  • DSC Analysis: Load the MLV suspension into a DSC sample pan. Scan the sample over a desired temperature range (e.g., -20°C to 20°C for POPC) at a controlled rate (e.g., 1°C/min). An identical pan filled with buffer is used as a reference. The resulting thermogram will show peaks corresponding to phase transitions.[8]

Solid-State NMR Spectroscopy of Lipid Bilayers

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure, dynamics, and orientation of lipids within a bilayer.

Protocol:

  • Sample Preparation: Prepare MLVs as described for DSC.

  • Pelleting: Centrifuge the MLV suspension to form a pellet.

  • Rotor Packing: Carefully pack the hydrated lipid pellet into a solid-state NMR rotor.

  • NMR Data Acquisition: Acquire NMR spectra (e.g., ³¹P, ²H, ¹³C) using appropriate pulse sequences. For example, ³¹P NMR can provide information on the phase state and headgroup orientation, while ²H NMR of deuterated lipids can reveal acyl chain order parameters.

G cluster_prep Sample Preparation cluster_analysis Analysis A Dissolve Lipid in Organic Solvent B Create Thin Lipid Film A->B C Hydrate with Buffer B->C D Form MLVs (Vortexing) C->D E Differential Scanning Calorimetry (DSC) D->E F Solid-State NMR Spectroscopy D->F G Thermotropic Properties (Tm, ΔH) E->G H Lipid Packing and Order Parameters F->H

Figure 2: Experimental workflow for membrane characterization.

Signaling Pathways and Logical Relationships

The chirality of membrane lipids can influence signaling pathways by modulating the activity of membrane-bound enzymes and receptors. For instance, the specific stereochemistry of phospholipids can affect the binding and conformation of G-protein coupled receptors (GPCRs), which are crucial for a vast number of cellular signaling cascades.

G cluster_membrane Cell Membrane cluster_stimulus cluster_response cluster_chirality Influence of Lipid Chirality GPCR GPCR G_Protein G-Protein GPCR->G_Protein activates Effector Effector Enzyme G_Protein->Effector modulates Second_Messenger Second Messenger Effector->Second_Messenger produces Ligand External Ligand Ligand->GPCR binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Chirality_Note Lipid chirality can affect: - GPCR conformation and dimerization - G-protein coupling efficiency - Effector enzyme activity

Figure 3: Influence of lipid chirality on a generic GPCR signaling pathway.

Conclusion

The choice between this compound and its enantiomerically pure forms is a critical consideration in membrane research. While pure sn-3-POPC most accurately reflects the composition of biological membranes, the use of this compound can provide insights into the fundamental roles of stereochemistry in lipid-lipid and lipid-protein interactions. Researchers should be aware that racemic mixtures may exhibit different phase behaviors and packing properties compared to their homochiral counterparts. The experimental protocols provided in this guide offer a starting point for the detailed characterization of these systems. Future studies directly comparing the biophysical properties of this compound and its enantiomers are needed to fully elucidate the impact of phospholipid chirality in membrane models.

References

A Comparative Guide to POPC and DPPC Lipid Bilayers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biophysical properties of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) lipid bilayers, offering a comprehensive comparison of their key characteristics, detailed experimental methodologies for their measurement, and visual representations of experimental workflows.

This guide is designed for researchers, scientists, and professionals in drug development seeking to understand the distinct properties of POPC and DPPC, two of the most commonly used phospholipids (B1166683) in model membrane systems and liposomal drug delivery vehicles. The choice between these lipids can significantly impact membrane fluidity, stability, and interactions with membrane-associated proteins and small molecules.

Comparative Analysis of Biophysical Properties

The fundamental differences between POPC and DPPC arise from their acyl chain composition. POPC is an unsaturated lipid with one palmitoyl (B13399708) (16:0) and one oleoyl (B10858665) (18:1) chain, introducing a kink in its structure. In contrast, DPPC is a saturated lipid with two palmitoyl (16:0) chains. This structural variance leads to profound differences in their bilayer properties, as summarized in the table below.

PropertyPOPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)Experimental Technique(s)
Main Phase Transition Temperature (T_m) ~ -2 °C to -7 °C[1][2]~ 41 °C to 42 °C[3][4][5][6]Differential Scanning Calorimetry (DSC)
Area per Lipid (A_L) in Fluid Phase ~ 63 - 70 Ų[7][8][9][10]~ 60 - 64 Ų (at 50 °C)[11][12]Small-Angle Neutron Scattering (SANS), Small-Angle X-ray Scattering (SAXS)
Bilayer Thickness in Fluid Phase ~ 3.4 - 4.2 nm[13][14][15][16]~ 3.8 - 4.1 nm (at 50 °C)[17][18]Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS)
Bending Rigidity (κ) in Fluid Phase ~ 10 x 10⁻²⁰ J[19][20]~ 4 - 5 x 10⁻²⁰ J (at 295 K)[15][21][22]Flicker Noise Spectroscopy, Micropipette Aspiration

Key Observations:

  • Phase Behavior: The most striking difference is the main phase transition temperature (Tm). POPC remains in a fluid (liquid-crystalline) phase at physiological temperatures, while DPPC is in a gel (solid-ordered) phase at room temperature and transitions to a fluid phase above 41°C.[1][3] This makes POPC a suitable model for mimicking the fluid nature of biological membranes at ambient conditions, whereas DPPC is often used to study phase transitions and the properties of more rigid, ordered membrane domains.

  • Lipid Packing: In the fluid phase, POPC molecules occupy a larger area per lipid compared to DPPC.[7][12] The unsaturated oleoyl chain in POPC creates a kink, preventing tight packing and leading to a more disordered and fluid bilayer.

  • Membrane Thickness: The bilayer thickness is influenced by the lipid packing. While both have similar acyl chain lengths, the looser packing of POPC can result in a slightly thinner bilayer compared to DPPC in its fluid state, although values can overlap depending on the experimental conditions.[13][14][17]

  • Mechanical Properties: The bending rigidity, a measure of the membrane's resistance to bending, is generally higher for POPC in the fluid phase compared to DPPC in its fluid phase.[15][19][20][21][22] This is attributed to the different molecular shapes and packing densities.

Experimental Protocols

Accurate characterization of these bilayer properties relies on a suite of biophysical techniques. Below are detailed methodologies for three key experiments.

Differential Scanning Calorimetry (DSC) for Phase Transition Temperature (T_m) Determination

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For lipid bilayers, it is the gold standard for determining the main phase transition temperature (Tm).

Methodology:

  • Liposome (B1194612) Preparation:

    • Dissolve the desired lipid (POPC or DPPC) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, PBS) by vortexing or sonication to form multilamellar vesicles (MLVs). The final lipid concentration is typically in the range of 1-10 mg/mL.

  • DSC Measurement:

    • Accurately transfer a known amount of the liposome dispersion (typically 10-50 µL) into an aluminum DSC pan.

    • Seal the pan hermetically.

    • Use an empty sealed pan as a reference.

    • Place both the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a temperature below the expected transition.

    • Scan the temperature at a constant rate (e.g., 1-5 °C/min) over a range that encompasses the phase transition.

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The phase transition is observed as an endothermic peak in the DSC thermogram.

    • The temperature at the peak maximum is taken as the main phase transition temperature (Tm).

    • The area under the peak is proportional to the enthalpy of the transition (ΔH).

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis A Dissolve Lipid in Organic Solvent B Form Thin Lipid Film A->B Evaporation C Hydrate Film to Form MLVs B->C Buffer Addition D Load Sample into DSC Pan C->D E Temperature Scan D->E F Record Heat Flow E->F G Identify Endothermic Peak F->G H Determine Tm and ΔH G->H

DSC Experimental Workflow
Small-Angle X-ray Scattering (SAXS) for Bilayer Thickness Determination

SAXS is a powerful technique for determining the structure of materials on the nanometer scale. For lipid bilayers, it provides information about the electron density profile, from which the bilayer thickness can be derived.

Methodology:

  • Liposome Preparation: Prepare unilamellar vesicles (ULVs) or multilamellar vesicles (MLVs) as described in the DSC protocol. For ULV preparation, the MLV suspension can be subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • SAXS Data Acquisition:

    • Load the liposome sample into a temperature-controlled sample holder (e.g., a quartz capillary).

    • Expose the sample to a collimated X-ray beam.

    • Record the scattered X-ray intensity as a function of the scattering angle (2θ) or the scattering vector, q (q = 4πsin(θ)/λ, where λ is the X-ray wavelength).

    • Acquire scattering data for a buffer blank for background subtraction.

  • Data Analysis:

    • Subtract the buffer scattering from the sample scattering data.

    • For MLVs, the scattering pattern will exhibit a series of Bragg peaks. The position of these peaks (q_n) is related to the lamellar repeat distance (d) by the equation d = 2πn/q_n, where n is the order of the peak.

    • For ULVs, a continuous scattering profile is obtained.

    • Model the scattering data using appropriate form factors that describe the electron density distribution across the bilayer.

    • The bilayer thickness is a key parameter in these models and can be determined by fitting the model to the experimental data.

SAXS_Workflow cluster_prep Liposome Preparation cluster_saxs SAXS Measurement cluster_analysis Data Analysis A Prepare ULV or MLV Suspension B Load Sample and Buffer A->B C X-ray Exposure B->C D Record Scattering Intensity C->D E Background Subtraction D->E F Model Scattering Data E->F G Determine Bilayer Thickness F->G

SAXS Experimental Workflow
Small-Angle Neutron Scattering (SANS) for Area per Lipid Determination

SANS is analogous to SAXS but uses neutrons instead of X-rays. A key advantage of SANS is the ability to use isotopic substitution (H/D contrast variation) to highlight specific parts of the lipid bilayer. This is particularly useful for accurately determining the area per lipid.

Methodology:

  • Liposome and Solvent Preparation:

    • Prepare ULVs as described previously.

    • Prepare a series of buffers with varying ratios of H₂O and D₂O to achieve different solvent scattering length densities (SLDs).

  • SANS Data Acquisition:

    • Measure the SANS profiles of the liposomes in each of the H₂O/D₂O mixtures.

    • The measurements are performed in a similar manner to SAXS, using a neutron beam and a 2D detector.

    • Also measure the scattering from each of the pure solvent mixtures for background subtraction.

  • Data Analysis:

    • Perform background subtraction for each sample.

    • The scattering data from the different contrasts are simultaneously fitted to a model that describes the neutron scattering length density profile of the bilayer.

    • The area per lipid (A_L) is a critical parameter in this model, as it relates the volume of the lipid components to the thickness of their respective layers. By fitting the model to the data from multiple contrasts, a robust determination of A_L can be achieved.

SANS_Workflow cluster_prep Sample Preparation cluster_sans SANS Measurement cluster_analysis Data Analysis A Prepare ULVs B Prepare H₂O/D₂O Buffer Mixtures A->B C Measure Samples in Different Contrasts B->C D Measure Solvent Blanks C->D E Background Subtraction D->E F Simultaneous Fitting of Multi-Contrast Data E->F G Determine Area per Lipid F->G

SANS Experimental Workflow

Conclusion

The choice between POPC and DPPC for membrane studies and pharmaceutical applications is dictated by the specific research question or desired product characteristics. POPC, with its low phase transition temperature and larger area per lipid, provides a fluid and more biologically representative membrane model at physiological temperatures. It is ideal for studying the dynamics of membrane proteins and the partitioning of drugs into fluid bilayers. DPPC, in contrast, offers a system to investigate phase behavior, the formation of ordered lipid domains (rafts), and the properties of more rigid, less permeable membranes. Its well-defined gel-to-liquid crystalline transition makes it an excellent model for studying the effects of temperature and additives on membrane structure and stability. By understanding the distinct biophysical properties of these two fundamental lipids and employing the appropriate experimental techniques for their characterization, researchers can make informed decisions in the design and interpretation of their experiments and the development of effective lipid-based technologies.

References

The Dance of Lipids: A Comparative Guide to POPC and Sphingomyelin in Cholesterol Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between lipids is paramount for deciphering cellular processes and designing effective therapeutics. This guide provides an objective comparison of how two key lipids, 1-palmoytil-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and sphingomyelin (B164518), interact with cholesterol, a critical modulator of membrane properties.

The differential interaction of cholesterol with POPC versus sphingomyelin is fundamental to the formation of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids. These rafts are crucial hubs for signal transduction, protein trafficking, and cellular entry of pathogens. While both POPC and sphingomyelin are major components of mammalian cell membranes, their distinct molecular structures lead to significantly different affinities for cholesterol, thereby influencing membrane organization and function.

At a Glance: Key Differences in Cholesterol Interaction

FeaturePOPC-Cholesterol InteractionSphingomyelin-Cholesterol Interaction
Binding Affinity Weaker, less favorableStronger, preferential, and highly favorable[1]
Thermodynamics Less exothermicHighly exothermic, indicating a more stable complex[1]
Acyl Chain Ordering Induces moderate orderingInduces significant ordering, leading to a liquid-ordered (Lo) phase[2]
Domain Formation Less prone to form stable, ordered domainsA primary driver for the formation of liquid-ordered (Lo) lipid rafts[3][4]
Hydrogen Bonding Primarily via the phosphatidylcholine headgroupInvolves both the phosphocholine (B91661) headgroup and the amide linkage of the ceramide backbone, contributing to a tighter association[5]
Biological Implication Contributes to the fluid, liquid-disordered (Ld) phase of the membraneEssential for the formation and stability of lipid rafts, which regulate signaling pathways[2][6]

Quantitative Analysis of Lipid-Cholesterol Interactions

The following tables summarize key quantitative data from various experimental techniques, highlighting the distinct nature of POPC- and sphingomyelin-cholesterol interactions.

Table 1: Thermodynamic Parameters of Cholesterol Interaction
Lipid SystemTechniqueParameterValueReference
POPC/CholesterolIsothermal Titration Calorimetry (ITC)Affinity Ratio (RK) vs. pure POPC1[1]
POPC/Sphingomyelin (1:1)/CholesterolIsothermal Titration Calorimetry (ITC)Affinity Ratio (RK) vs. pure POPC~2[1]
Pure Sphingomyelin/Cholesterol (extrapolated)Isothermal Titration Calorimetry (ITC)Affinity Ratio (RK) vs. pure POPC~5[1]
POPC/Sphingomyelin (1:1)/CholesterolIsothermal Titration Calorimetry (ITC)Enthalpy Change (ΔH) vs. POPC-7 kJ/mol[1]
Pure Sphingomyelin/Cholesterol (extrapolated)Isothermal Titration Calorimetry (ITC)Enthalpy Change (ΔH) vs. POPC-13 kJ/mol[1]
Table 2: Structural and Dynamic Properties from Biophysical Studies
Lipid SystemTechniqueParameterObservationReference
POPC-d31/Cholesterol2H NMR SpectroscopyQuadrupolar Splitting (at 60°C)66.5 kHz[2]
PSM-d31/Cholesterol2H NMR SpectroscopyQuadrupolar Splitting (at 60°C)Higher than POPC/Chol, indicating greater order[2]
POPC/Sphingomyelin/CholesterolFRET & Monte Carlo SimulationsInteraction Gibbs Energy (SM/Chol)-350 cal/mol (favorable)[3][4]
POPC/Sphingomyelin/CholesterolFRET & Monte Carlo SimulationsInteraction Gibbs Energy (SM/POPC & Chol/POPC)Weakly repulsive[3][4]
POPC/CholesterolMolecular Dynamics SimulationsArea per POPC moleculeDecreases with increasing cholesterol[7]
Sphingomyelin/CholesterolMolecular Dynamics SimulationsArea per Sphingomyelin moleculeSignificant condensation effect[8]
DOPC:SM:CholesterolAtomic Force Microscopy (AFM)Domain Height Difference (lo vs ld)lo domains are ~1 nm higher[9]

Experimental Methodologies

A variety of sophisticated biophysical techniques are employed to characterize the interactions between lipids and cholesterol. Below are detailed overviews of the key experimental protocols.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of molecules. In the context of lipid-cholesterol interactions, it is used to determine the affinity and thermodynamics of cholesterol partitioning into lipid bilayers.

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Vesicles Prepare Large Unilamellar Vesicles (LUVs) (POPC or SM/POPC) Titration Titrate LUVs into Cyclodextrin-Cholesterol Solution Vesicles->Titration Cyclodextrin Prepare Cholesterol-loaded Methyl-β-cyclodextrin Solution Cyclodextrin->Titration Measurement Measure Heat Changes after each injection Titration->Measurement BindingIsotherm Generate Binding Isotherm Measurement->BindingIsotherm Thermodynamics Fit data to determine Kd, ΔH, and ΔS BindingIsotherm->Thermodynamics

Caption: Workflow for Isothermal Titration Calorimetry experiments.

Protocol:

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., pure POPC or a mixture of POPC and sphingomyelin) are prepared by extrusion.

  • Cholesterol Solubilization: Cholesterol is solubilized in an aqueous buffer using methyl-β-cyclodextrin, which acts as a carrier.

  • Titration: The lipid vesicle suspension is placed in the ITC syringe and titrated into the sample cell containing the cholesterol-cyclodextrin solution.

  • Data Acquisition: The heat released or absorbed after each injection is measured, yielding a binding isotherm.

  • Data Analysis: The binding isotherm is fitted to a suitable model to extract thermodynamic parameters such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1][10]

Solid-State 2H NMR Spectroscopy

This technique provides detailed information about the order and dynamics of lipid acyl chains in a bilayer. By using deuterium-labeled lipids, researchers can probe the orientational order of specific segments of the lipid molecules.

Protocol:

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared with deuterium-labeled lipids (e.g., POPC-d31 or PSM-d31) and varying concentrations of cholesterol.

  • NMR Spectroscopy: 2H NMR spectra are acquired over a range of temperatures.

  • Data Analysis: The quadrupolar splitting in the NMR spectra is measured. A larger splitting indicates a higher degree of acyl chain order. The first moments (M1) of the spectra are also calculated to quantify the average order parameter.[2]

Fluorescence Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores (a donor and an acceptor) that can be used to probe the proximity of molecules in a lipid bilayer. It is a powerful tool for studying the formation of lipid domains.

Protocol:

  • Probe Incorporation: Donor and acceptor fluorescent probes are incorporated into the lipid vesicles during their preparation.

  • Vesicle Preparation: LUVs containing the desired lipid composition and the FRET pair are formed.

  • Fluorescence Spectroscopy: The fluorescence emission of the donor and acceptor is measured.

  • FRET Efficiency Calculation: The efficiency of energy transfer is calculated from the fluorescence intensities. Changes in FRET efficiency can indicate the co-localization or segregation of the probes, and thus the formation of lipid domains.[3][4][11]

Biological Context: Regulation of EGFR Signaling by Lipid Rafts

The preferential interaction of sphingomyelin and cholesterol is the driving force behind the formation of lipid rafts. These microdomains act as platforms for concentrating or excluding specific proteins, thereby regulating their activity. A prominent example is the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.

The localization of EGFR within sphingomyelin-cholesterol-rich lipid rafts can modulate its signaling cascade. In contrast, a membrane composed primarily of POPC and cholesterol would lack these stable raft structures, leading to a different signaling outcome. The diagram below illustrates the EGFR signaling pathway and its dependence on lipid raft integrity.

Caption: EGFR signaling pathway modulation by lipid rafts.

In sphingomyelin-rich membranes, EGFR can localize to lipid rafts, where it can interact with other signaling molecules like Src kinase, leading to the robust activation of downstream pathways such as the PI3K/Akt pathway, which promotes cell survival.[2][3] In a POPC-rich environment, the absence of stable rafts leads to a more diffuse distribution of EGFR and potentially altered or attenuated signaling.

Conclusion

The interaction of cholesterol with sphingomyelin is fundamentally different from its interaction with POPC. The strong, favorable, and ordering interaction between sphingomyelin and cholesterol drives the formation of liquid-ordered lipid rafts, which are critical for the spatial organization and regulation of cellular signaling pathways. In contrast, the weaker interaction between POPC and cholesterol contributes to the more fluid, liquid-disordered regions of the membrane. This dichotomy is a cornerstone of our current understanding of membrane biology and has significant implications for drug development, particularly for therapies targeting membrane-associated proteins and signaling cascades. Researchers must consider the specific lipid environment when studying these processes to gain a more accurate and physiologically relevant understanding of cellular function.

References

A Comparative Guide to Validating Protein Function in POPC Nanodiscs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of validating protein function in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) nanodiscs against alternative membrane mimetic systems. Supported by experimental data, this guide delves into the methodologies and functional outcomes for key protein classes, demonstrating the utility of POPC nanodiscs in providing a near-native lipid bilayer environment.

The use of membrane mimetics is crucial for the structural and functional characterization of membrane proteins, which are central to cellular signaling and are major drug targets. Among the various systems available, including liposomes and detergent micelles, POPC nanodiscs have emerged as a powerful tool. They offer a soluble, stable, and more physiologically relevant environment, allowing for precise control over the lipid composition and the oligomeric state of the incorporated protein.[1] This guide will explore the validation of protein function within these sophisticated model membranes.

Superior Performance in a Native-like Environment

POPC nanodiscs provide a more native-like lipid bilayer that enhances the functional integrity of reconstituted membrane proteins compared to traditional systems like detergent micelles and, in some aspects, liposomes. This is evident in studies across various protein families, including G-protein coupled receptors (GPCRs), cytochrome P450 enzymes, and ion pumps like Ca2+-ATPase.

G-Protein Coupled Receptors (GPCRs): Enhanced Stability and Signaling Fidelity

GPCRs reconstituted in POPC nanodiscs exhibit higher stability and more efficient G-protein coupling compared to detergent-solubilized preparations. For instance, the neurotensin (B549771) receptor 1 (NTSR1) shows a significantly higher binding affinity for its cognate G-protein (Gαi1β1γ1) when incorporated into nanodiscs as opposed to detergent micelles, with dissociation constants (Kd) of 76 nM and 1.4 μM, respectively.[2] This demonstrates the critical role of the lipid bilayer in facilitating productive protein-protein interactions essential for signal transduction. Furthermore, GPCRs in nanodiscs are capable of activating G-proteins to a degree similar to that observed in their native membrane environments, a functionality that is often lost in detergent solutions.[3]

Cytochrome P450 Enzymes: Improved Catalytic Activity

The function of cytochrome P450 (CYP) enzymes, crucial for drug metabolism, is also significantly enhanced in POPC nanodiscs. The reduction kinetics of CYP3A4, a key human drug-metabolizing enzyme, are more complete in nanodiscs compared to liposomes or detergent-solubilized forms.[4] Studies have also shown that the catalytic activity of CYP3A4, measured by testosterone (B1683101) hydroxylation, is increased by 40% in nanodiscs containing a mixture of 30% POPS and 70% POPC compared to those with pure POPC.[5] This highlights the ability to fine-tune the lipid environment in nanodiscs to optimize enzyme function.

Ca2+-ATPase: Preservation of Native Activity

For ion pumps like the sarcoplasmic reticulum (SR) Ca2+-ATPase, POPC nanodiscs provide an environment that preserves its native activity levels. The ATPase activity in a POPC bilayer is comparable to that observed in native SR vesicles.[6] This is a significant advantage over detergent-solubilized states where the protein's function can be compromised.

Quantitative Comparison of Protein Function

The following tables summarize the quantitative data from various studies, comparing the functional parameters of proteins in POPC nanodiscs with other membrane mimetic systems.

ProteinParameterPOPC NanodiscsLiposomesDetergent MicellesReference
Cytochrome P450 3A4 (CYP3A4) Testosterone Hydroxylation RateIncreased by 40% (with 30% POPS)--[5]
Reduction by CPRFull completionIncomplete reduction in oligomers-[4]
Neurotensin Receptor 1 (NTSR1) G-protein Binding Affinity (Kd)76 nM-1.4 μM[2]
β2-Adrenergic Receptor (β2AR) Gs Heterotrimer ActivationConsiderably more GTP turnover-Lower GTP turnover[3]
SR Ca2+-ATPase ATPase ActivityComparable to SR vesicles--[6]
Ca2+ Affinity (Kd)0.26 ± 0.01 μM (similar to SR vesicles)--[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Reconstitution of Membrane Proteins in POPC Nanodiscs

This protocol outlines the general steps for incorporating a purified membrane protein into POPC nanodiscs.

Materials:

  • Purified membrane protein of interest, solubilized in a suitable detergent (e.g., DDM).

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1.

  • POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid film.

  • Sodium cholate (B1235396).

  • Bio-Beads™ SM-2 Adsorbent.

  • Reconstitution Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5 mM EDTA.

Procedure:

  • Lipid Solubilization: Resuspend the POPC lipid film in Reconstitution Buffer containing sodium cholate to a final lipid concentration of 50 mM and cholate concentration of 100 mM. Incubate at room temperature with gentle agitation until the solution is clear.

  • Mixing of Components: In a separate tube, mix the purified membrane protein, MSP, and the solubilized POPC lipids at a specific molar ratio. A common starting ratio for a GPCR is 1:2:100 (Protein:MSP:POPC).

  • Detergent Removal and Self-Assembly: Add Bio-Beads to the mixture at a ratio of 0.8 g of beads per 1 mL of reconstitution mixture. Incubate at 4°C with gentle rotation for at least 4 hours to remove the detergent. This initiates the self-assembly of the nanodiscs.

  • Purification: Remove the Bio-Beads by centrifugation. Purify the reconstituted nanodiscs from empty nanodiscs and protein aggregates using size-exclusion chromatography (SEC) on a column such as a Superdex 200. The fractions containing the protein-loaded nanodiscs can be identified by SDS-PAGE and/or functional assays.

Cytochrome P450 Activity Assay (NADPH Depletion)

This assay measures the catalytic activity of a reconstituted CYP enzyme by monitoring the consumption of its co-substrate, NADPH.

Materials:

  • CYP-containing POPC nanodiscs.

  • Cytochrome P450 reductase (CPR) reconstituted in POPC nanodiscs.

  • NADPH.

  • Substrate for the specific CYP enzyme (e.g., testosterone for CYP3A4).

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the CYP-nanodiscs, CPR-nanodiscs (typically at a 1:2 molar ratio), and the substrate in Assay Buffer.

  • Initiation of Reaction: Start the reaction by adding NADPH to a final concentration of 100-200 μM.

  • Monitoring NADPH Oxidation: Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time using a spectrophotometer.

  • Calculation of Activity: The rate of NADPH consumption can be calculated using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). The specific activity is expressed as nmol of NADPH consumed per minute per nmol of CYP.

GPCR Ligand Binding Assay (Radioligand Binding)

This protocol determines the affinity of a ligand for a GPCR reconstituted in nanodiscs.

Materials:

  • GPCR-containing POPC nanodiscs.

  • Radiolabeled ligand (e.g., [³H]-labeled antagonist).

  • Unlabeled ("cold") ligand for competition assays.

  • Binding Buffer: 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EDTA.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, incubate a fixed concentration of GPCR-nanodiscs with increasing concentrations of the radiolabeled ligand. For competition assays, incubate with a fixed concentration of radiolabeled ligand and increasing concentrations of unlabeled ligand.

  • Equilibration: Allow the binding reaction to reach equilibrium by incubating at room temperature for 1-2 hours.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will retain the nanodiscs with the bound radioligand.

  • Washing: Wash the filters with ice-cold Binding Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The binding data can be analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Ca2+-ATPase Activity Assay (Inorganic Phosphate Detection)

This assay measures the rate of ATP hydrolysis by Ca2+-ATPase by quantifying the release of inorganic phosphate (Pi).

Materials:

  • Ca2+-ATPase-containing POPC nanodiscs.

  • ATP.

  • Assay Buffer: 50 mM MOPS-KOH pH 7.0, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, and varying concentrations of CaCl₂ to achieve desired free Ca²⁺ concentrations.

  • Malachite green reagent for Pi detection.

Procedure:

  • Reaction Setup: Pre-incubate the Ca2+-ATPase-nanodiscs in the Assay Buffer with a specific free Ca²⁺ concentration at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.

  • Time Course and Termination: At various time points, take aliquots of the reaction mixture and stop the reaction by adding a solution of sodium dodecyl sulfate (B86663) (SDS).

  • Phosphate Detection: Add the malachite green reagent to the terminated reaction aliquots. The reagent will form a colored complex with the released inorganic phosphate.

  • Measurement: After a short incubation, measure the absorbance at 620-660 nm.

  • Calculation of Activity: Create a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each sample. The ATPase activity is expressed as nmol of Pi released per minute per mg of protein.

Visualizing Molecular Interactions and Processes

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways discussed in this guide.

experimental_workflow cluster_reconstitution Protein Reconstitution in POPC Nanodiscs Protein in Micelle Protein in Micelle Mixing Mixing Protein in Micelle->Mixing MSP MSP MSP->Mixing POPC Lipids POPC Lipids POPC Lipids->Mixing Detergent Removal Detergent Removal Mixing->Detergent Removal Self-Assembly Self-Assembly Detergent Removal->Self-Assembly Purification (SEC) Purification (SEC) Self-Assembly->Purification (SEC) Functional Nanodisc Functional Nanodisc Purification (SEC)->Functional Nanodisc

Experimental workflow for protein reconstitution.

gpcr_signaling cluster_membrane POPC Nanodisc Bilayer GPCR GPCR (inactive) GPCR_active GPCR (active) GPCR->GPCR_active Conformational Change G-Protein Gαβγ-GDP GPCR_active->G-Protein Coupling Ligand Ligand Ligand->GPCR Binding G-Protein_active Gα-GTP + Gβγ G-Protein->G-Protein_active GDP/GTP Exchange Effector Effector G-Protein_active->Effector Activation Second Messenger Second Messenger Effector->Second Messenger Production

Simplified GPCR signaling pathway.

p450_cycle P450-Fe3+ P450 (Fe³⁺) P450-Fe3+-S P450 (Fe³⁺) Substrate P450-Fe3+->P450-Fe3+-S P450-Fe2+-S P450 (Fe²⁺) Substrate P450-Fe3+-S->P450-Fe2+-S 1st e⁻ P450-Fe2+-S-O2 P450 (Fe²⁺) Substrate-O₂ P450-Fe2+-S->P450-Fe2+-S-O2 P450-Fe3+-S-OOH P450 (Fe³⁺) Substrate-OOH P450-Fe2+-S-O2->P450-Fe3+-S-OOH 2nd e⁻, H⁺ P450-Fe4+=O P450 (Fe⁴⁺=O) Compound I P450-Fe3+-S-OOH->P450-Fe4+=O H2O H2O P450-Fe3+-S-OOH->H2O P450-Fe3+-SOH P450 (Fe³⁺) Product P450-Fe4+=O->P450-Fe3+-SOH Substrate Oxidation P450-Fe3+-SOH->P450-Fe3+ Product Product P450-Fe3+-SOH->Product Substrate Substrate Substrate->P450-Fe3+ CPR_e- CPR (e⁻) CPR_e-->P450-Fe3+-S CPR_e-->P450-Fe2+-S-O2 O2 O2 O2->P450-Fe2+-S e-, H+ e⁻, 2H⁺

Cytochrome P450 catalytic cycle.

ca_atpase_cycle E1 E1 (High Ca²⁺ affinity) E1_Ca E1·2Ca²⁺ E1->E1_Ca Binding E1P_Ca E1~P·2Ca²⁺ E1_Ca->E1P_Ca Phosphorylation E2P_Ca E2-P·2Ca²⁺ E1P_Ca->E2P_Ca Conformational Change ADP E1P_Ca->ADP E2P E2-P E2P_Ca->E2P Release E2 E2 (Low Ca²⁺ affinity) E2P->E2 Dephosphorylation 2Ca_lumen E2P->2Ca_lumen E2->E1 Conformational Change Pi E2->Pi 2Ca_cyto 2Ca_cyto->E1 Ca_lumen_label 2Ca²⁺ (lumen) 2Ca_lumen->Ca_lumen_label ATP ATP->E1_Ca ADP_label ADP ADP->ADP_label Pi_label Pi Pi->Pi_label Ca_cyto_label 2Ca²⁺ (cytosol) Ca_cyto_label->2Ca_cyto ATP_label ATP ATP_label->ATP

Sarcoplasmic Reticulum Ca2+-ATPase cycle.

References

A Comparative Analysis of POPC and POPE in Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) are two of the most commonly studied phospholipids (B1166683) in membrane biophysics and drug delivery research. While they share identical acyl chains—a saturated palmitoyl (B13399708) (16:0) chain at the sn-1 position and a monounsaturated oleoyl (B10858665) (18:1) chain at the sn-2 position—their biophysical behaviors in a bilayer environment differ significantly due to a single molecular substitution: the headgroup. This guide provides an objective comparison of their properties, supported by experimental data, to aid researchers in selecting the appropriate lipid for their model membrane systems.

Structural Differences at a Glance

The fundamental distinction between POPC and POPE lies in their polar headgroups. POPC possesses a bulky phosphocholine (B91661) group, whereas POPE has a smaller phosphoethanolamine group. This seemingly minor change has profound implications for intermolecular interactions, lipid packing, and overall bilayer architecture.[1] The smaller POPE headgroup can engage in strong intermolecular hydrogen bonding, a feature not as prominent with the sterically hindered choline (B1196258) group of POPC.

Caption: Chemical structures of POPC and POPE.

Comparative Data of Biophysical Properties

The structural differences between POPC and POPE manifest in distinct macroscopic properties of the bilayers they form. The data below, compiled from molecular dynamics simulations and experimental studies, highlights these key differences.

PropertyPOPCPOPESignificance of Difference
Phase Transition Temp (Tm) ~ -2 to -3 °C (270 K)[1][2]~ 25 °C (298 K)[3]POPE's higher Tm indicates stronger intermolecular forces and a more stable gel phase.
Area per Lipid (AL) ~63-70 Ų[4][5]~61-62 Ų[4]POPE lipids pack more tightly, resulting in a smaller surface area per molecule.
Bilayer Thickness (P-P distance) ~35.5 Å[4]~36.0 Å (in mixed bilayers)[4]The tighter packing of POPE leads to a slightly thicker, more condensed bilayer.
Acyl Chain Order LowerHigherPOPE acyl chains are more ordered and rigid due to reduced headgroup repulsion and H-bonding.[6][7]
Hydration More hydrated at interface[6]Less hydrated at interface[6]The larger POPC headgroup accommodates more water, while POPE's H-bonds create a more dehydrated interface.
Intrinsic Curvature Near-zero (Cylindrical Shape)Negative (Conical Shape)[7]POPE promotes the formation of curved, non-lamellar structures (e.g., inverted hexagonal phase).

In-Depth Analysis of Bilayer Characteristics

Phase Behavior and Packing Density

The most striking difference is the main phase transition temperature (Tm), which is nearly 30°C higher for POPE than for POPC.[2][3] This is a direct consequence of the smaller ethanolamine (B43304) headgroup, which allows for closer packing and the formation of a strong intermolecular hydrogen bond network between the phosphate (B84403) and amine groups of adjacent lipids. This network significantly stabilizes the gel phase in POPE bilayers, requiring more thermal energy to transition to the liquid-crystalline state. In contrast, the bulky choline headgroup of POPC creates steric hindrance and weaker electrostatic interactions, leading to a much lower Tm and looser packing in the liquid phase, as evidenced by its larger area per lipid.[4]

Acyl Chain Order and Membrane Rigidity

Solid-state NMR studies reveal that the acyl chains of POPE are significantly more ordered than those of POPC under identical conditions.[7] The tighter packing enforced by the headgroup interactions in POPE bilayers restricts the conformational freedom (gauche-trans isomerizations) of the hydrocarbon tails.[2][8] The addition of POPE to other lipid membranes has been shown to increase the overall rigidity and order of the bilayer, highlighting its role as a membrane-stiffening agent.[7]

G cluster_POPC POPC Bilayer (Less Ordered) cluster_POPE POPE Bilayer (More Ordered) p1 Larger Headgroup p2 Steric Hindrance p1->p2 p3 Weaker Intermolecular Interactions p2->p3 p4 Looser Packing (Larger Area per Lipid) p3->p4 p5 Higher Acyl Chain Motional Freedom p4->p5 p6 Lower Acyl Chain Order p5->p6 e1 Smaller Headgroup e2 Intermolecular H-Bonding e1->e2 e3 Stronger Intermolecular Interactions e2->e3 e4 Tighter Packing (Smaller Area per Lipid) e3->e4 e5 Restricted Acyl Chain Motional Freedom e4->e5 e6 Higher Acyl Chain Order e5->e6

Caption: Factors influencing acyl chain order in POPC vs. POPE bilayers.
Hydration Profile

The hydration layer at the membrane-water interface differs significantly between the two lipids. The bulkier choline headgroup of POPC prevents deep water penetration, leading to a more hydrated region near the phosphate group.[6] Conversely, the smaller POPE headgroup and its capacity for direct lipid-lipid hydrogen bonding result in a more dehydrated interface, particularly around the glycerol (B35011) and carbonyl regions of the molecule.[4][6] While POPE can bind a slightly higher total number of water molecules due to more hydrogen bonding sites, these water molecules are ordered differently and do not create the same degree of surface hydration as seen with POPC.[4]

Experimental Protocols

The characterization of POPC and POPE bilayers relies on a combination of computational and experimental techniques.

Molecular Dynamics (MD) Simulations
  • Protocol: A bilayer of the desired lipid (e.g., 128 lipids, 64 per leaflet) is constructed in silico. The system is solvated with a water model (e.g., TIP3P) and neutralized with counter-ions. An initial energy minimization is performed, followed by a short equilibration period under constant temperature and pressure (NPT ensemble) to allow the system to relax to its correct density. A longer production run (hundreds of nanoseconds) is then carried out, from which trajectories are saved. Analysis of these trajectories yields data on area per lipid, bilayer thickness, and acyl chain order parameters.[1][2][8]

Differential Scanning Calorimetry (DSC)

  • Protocol: Multilamellar vesicles (MLVs) are prepared by drying the lipid from an organic solvent to form a thin film, followed by hydration with a buffer solution and vortexing. The resulting lipid suspension is loaded into a DSC sample pan. A reference pan contains only the buffer. The pans are heated and cooled at a constant rate (e.g., 1-10°C/min). The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. The peak of the endothermic transition upon heating corresponds to the main phase transition temperature (Tm).[9]

G cluster_workflow DSC Experimental Workflow start Start: Dry Lipid (POPC or POPE) step1 1. Lipid Film Formation (Rotary Evaporation) start->step1 step2 2. Hydration (Add Buffer) step1->step2 step3 3. Vesicle Formation (Vortexing/Extrusion) step2->step3 step4 4. DSC Sample Loading step3->step4 step5 5. Thermal Scan (Heating/Cooling Cycle) step4->step5 step6 6. Data Analysis (Thermogram Peak) step5->step6 end_node Result: Phase Transition Temperature (Tm) step6->end_node

Caption: Generalized workflow for determining Tm using DSC.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: Lipid samples, often chain-deuterated, are prepared as hydrated multilamellar vesicles. The sample is packed into an NMR rotor and analyzed using a solid-state NMR spectrometer. Deuterium (B1214612) (²H) NMR is particularly powerful for this application. The quadrupolar splitting observed in the ²H NMR spectrum is directly proportional to the order parameter (SCD) for a specific C-²H bond along the acyl chain. By analyzing lipids with deuterium labels at different positions, a complete order parameter profile of the acyl chain can be constructed, providing a detailed picture of membrane fluidity and order.[7][10]

Summary and Implications

The choice between POPC and POPE for constructing model membranes has significant consequences for the resulting bilayer's properties.

  • POPC forms bilayers that are highly fluid at physiological temperatures, less densely packed, and more hydrated. It is an excellent model for the bulk, disordered regions of eukaryotic plasma membranes.

  • POPE forms more ordered, rigid, and tightly packed bilayers with a strong tendency to adopt negative curvature. It is crucial for modeling bacterial membranes (which are rich in PE) and for studying processes involving membrane fusion, fission, and the structure of non-lamellar phases.

For drug development professionals, these differences are critical. The permeability, partitioning, and activity of a drug candidate can be heavily influenced by the lipid packing, rigidity, and hydration of the target membrane. A drug interacting with the fluid POPC-rich outer leaflet of a cancer cell may behave differently than one targeting the rigid POPE-rich inner membrane of a bacterium. Therefore, a careful consideration of these fundamental lipid properties is essential for the design and interpretation of membrane interaction studies.

References

A Researcher's Guide to Phospholipid Selection: POPC in Focus for Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of phospholipid is a critical determinant of a liposomal drug delivery system's success. This guide provides an objective comparison of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) with other commonly used phospholipids (B1166683)—distearoylphosphatidylcholine (DSPC), dimyristoylphosphatidylcholine (B1235183) (DMPC), dipalmitoylphosphatidylcholine (DPPC), and soy phosphatidylcholine (Soy PC). Supported by experimental data, this document delves into the key performance indicators of liposomes formulated with these lipids, offering insights into their stability, drug loading capabilities, and release kinetics.

The fundamental difference between these phospholipids lies in the nature of their fatty acid chains. Saturated phospholipids like DSPC, DPPC, and DMPC have straight, single-bonded acyl chains, which allow for tight packing and the formation of rigid, ordered membranes. In contrast, POPC and Soy PC are unsaturated phospholipids, containing double bonds in their acyl chains. These "kinks" disrupt tight packing, leading to more fluid and permeable membranes.[1] These structural variations have profound implications for the functional characteristics of liposomes.

Comparative Analysis of Physicochemical Properties

The selection of a phospholipid significantly influences the physicochemical properties of liposomes, including particle size, surface charge (zeta potential), polydispersity index (PDI), encapsulation efficiency, and drug release profile. The following tables summarize quantitative data from various studies, offering a comparative overview of liposomes formulated with POPC and other common phospholipids.

Table 1: Physicochemical Properties of Liposomes Formulated with Different Phospholipids
PhospholipidParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference(s)
POPC 93 - 195+40 to +540.17 - 0.28[2]
DSPC 93 - 195+40 to +540.17 - 0.28[2]
DMPC 93 - 195+40 to +540.17 - 0.28[2]
DPPC 93 - 195+40 to +540.17 - 0.28[2]
Soy PC ~105-14.2-[3]

Note: The data presented is a range from a study where various cationic lipids were combined with these phospholipids. The specific values can vary depending on the overall formulation and preparation method.

Table 2: Phase Transition Temperature (Tm) of Different Phospholipids
PhospholipidPhase Transition Temperature (Tm) (°C)Reference(s)
POPC -2[2]
DSPC 55[2]
DMPC 24[2]
DPPC 41[2]
Soy PC Low (typically below 0°C)[4]

The phase transition temperature is a crucial parameter influencing membrane fluidity and drug release. Liposomes are typically prepared at a temperature above the Tm of the primary phospholipid.[5][6]

Table 3: Comparative Encapsulation Efficiency and Drug Release
PhospholipidEncapsulation Efficiency (%)Drug Release CharacteristicsReference(s)
POPC Dependent on drug and methodGenerally faster release due to higher membrane fluidity[1][7]
DSPC High for some drugs (>90%)Slower, more sustained release due to rigid membrane[1][8]
DMPC VariableRelease rate between DSPC and DPPC[1]
DPPC VariableSlower release than unsaturated lipids[1][8]
Soy PC 85% (for a specific formulation)Faster release due to high degree of unsaturation[3]

Note: Encapsulation efficiency and drug release are highly dependent on the encapsulated drug's properties (hydrophilic/lipophilic), the preparation method, and the presence of other excipients like cholesterol.

Experimental Protocols

Reproducible and well-characterized liposome (B1194612) formulations are essential for meaningful comparative studies. The following are detailed methodologies for key experiments in liposome preparation and characterization.

Liposome Preparation: Thin-Film Hydration Method

The thin-film hydration technique is a widely used method for preparing multilamellar vesicles (MLVs).[5][9][10]

  • Lipid Dissolution: Dissolve the desired phospholipid (e.g., POPC) and other components like cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[11]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[9][11]

  • Drying: Dry the lipid film under a high vacuum for at least one hour to remove any residual solvent.[11]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature (Tm) of the phospholipid. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).[9][11]

Liposome Sizing: Extrusion

To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.[12][13]

  • Assembly: Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Heating: Heat the extruder to a temperature above the Tm of the phospholipid.

  • Extrusion: Force the MLV suspension through the membrane multiple times (typically 11-21 passes) to produce LUVs with a diameter close to the membrane's pore size.[14][15]

Characterization of Liposomes

DLS is a non-invasive technique used to measure the hydrodynamic diameter and zeta potential of nanoparticles in suspension.[16][17]

  • Sample Preparation: Dilute the liposome suspension with an appropriate buffer to a suitable concentration for measurement.[18]

  • Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes to determine their size. For zeta potential, an electric field is applied, and the particle velocity is measured to determine the surface charge.[16][18]

  • Data Analysis: The software calculates the average particle size, polydispersity index (PDI), and zeta potential. A PDI value below 0.3 is generally considered acceptable for a monodisperse liposome population.[11]

DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in materials as a function of temperature.[6][19]

  • Sample Preparation: Place a small, known amount of the liposome suspension into an aluminum DSC pan and seal it. Prepare a reference pan with the same amount of buffer.

  • Measurement: Place the sample and reference pans in the DSC instrument. The instrument heats both pans at a controlled rate and measures the difference in heat flow required to maintain them at the same temperature.

  • Data Analysis: A thermogram is generated, plotting heat flow versus temperature. The peak of an endothermic transition corresponds to the phase transition temperature (Tm) of the phospholipid bilayer.

EE% is the percentage of the initial drug that is successfully entrapped within the liposomes.[][21]

  • Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded liposomes. Common methods include centrifugation, dialysis, or size exclusion chromatography.[][22]

  • Quantification of Entrapped Drug: Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) or solvent to release the encapsulated drug.[11]

  • Drug Analysis: Quantify the amount of the entrapped drug using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[][22]

  • Calculation: Calculate the EE% using the following formula: EE% = (Amount of entrapped drug / Total amount of initial drug) x 100

Visualizing the Process: Experimental Workflow

The following diagram illustrates the general workflow for the preparation and characterization of liposomes.

Liposome_Workflow Experimental Workflow for Liposome Formulation and Characterization cluster_prep Liposome Preparation cluster_sizing Sizing cluster_char Characterization dissolution 1. Lipid Dissolution in Organic Solvent film_formation 2. Thin Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration with Aqueous Buffer (MLV Formation) film_formation->hydration extrusion 4. Extrusion (LUV Formation) hydration->extrusion dls 5a. Particle Size & Zeta Potential (DLS) extrusion->dls dsc 5b. Phase Transition Temp. (DSC) extrusion->dsc ee 5c. Encapsulation Efficiency (%) extrusion->ee

Caption: A flowchart of the liposome preparation and characterization process.

Signaling Pathways and Logical Relationships

The choice of phospholipid has a direct impact on the biophysical properties of the liposome, which in turn dictates its interaction with biological systems. The following diagram illustrates this relationship.

Phospholipid_Properties_Interaction Influence of Phospholipid Choice on Liposome-Cell Interaction cluster_lipid Phospholipid Properties cluster_liposome Liposome Physicochemical Properties cluster_interaction Biological Interaction acyl_chain Acyl Chain (Saturated vs. Unsaturated) fluidity Membrane Fluidity acyl_chain->fluidity stability Stability & Drug Retention acyl_chain->stability headgroup Headgroup (e.g., PC, PE, PG) surface_charge Surface Charge headgroup->surface_charge drug_release Drug Release at Target Site fluidity->drug_release circulation In Vivo Circulation Time stability->circulation cellular_uptake Cellular Uptake surface_charge->cellular_uptake size Particle Size size->cellular_uptake size->circulation cellular_uptake->drug_release

Caption: Relationship between phospholipid properties and biological outcomes.

References

Cholesterol's Differential Impact on POPC and DPPC Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesterol, an essential component of mammalian cell membranes, plays a critical role in modulating the biophysical properties of the lipid bilayer. Its effects, however, are profoundly dependent on the nature of the surrounding phospholipid molecules. This guide provides a detailed comparison of the influence of cholesterol on two commonly studied phospholipids (B1166683): 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), a monounsaturated lipid, and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a saturated lipid. Understanding these differences is crucial for research in membrane biophysics, drug delivery, and the study of lipid rafts.

Quantitative Analysis of Cholesterol's Effects

The interaction of cholesterol with POPC and DPPC membranes leads to distinct changes in their structural and dynamic properties. The following tables summarize key quantitative data from various experimental and computational studies.

Parameter POPC Membrane DPPC Membrane Cholesterol Concentration (mol%) Experimental Technique Reference
Area per Lipid (APL) (Ų) Decrease of ~12 ŲDecrease of ~14-16 Ų30%Molecular Dynamics (MD) Simulations[1][2]
Bilayer Thickness (nm) Significant IncreaseMore pronounced IncreaseIncreasing concentrationsMolecular Dynamics (MD) Simulations[1]
Acyl Chain Order (Scd) Moderate IncreaseStrong IncreaseIncreasing concentrationsMolecular Dynamics (MD) Simulations[1]
Main Phase Transition Temperature (Tm) Gradual DepressionProgressive Decrease, broader transitionIncreasing concentrationsDifferential Scanning Calorimetry (DSC), FTIR Spectroscopy[3][4]
Membrane Roughness (Rq) (pm) Initial decrease, then increase-0 to >1.5 Chol/POPC ratioAtomic Force Microscopy (AFM)[5]

Table 1: Comparative Effects of Cholesterol on POPC and DPPC Membrane Properties.

In-Depth Look at Experimental Methodologies

The data presented above is derived from a variety of sophisticated experimental and computational techniques. Below are detailed protocols for some of the key methods used to elucidate the effects of cholesterol on lipid bilayers.

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic or coarse-grained view of the dynamic behavior of lipid membranes.

  • System Setup: A bilayer containing a specific ratio of phospholipids (POPC or DPPC) and cholesterol is constructed using software like CHARMM-GUI. The bilayer is then solvated with water molecules (e.g., TIP3 model).

  • Force Fields: Commonly used force fields include CHARMM36 for all-atom simulations and MARTINI for coarse-grained simulations.[6][7]

  • Simulation Protocol: The system undergoes energy minimization, followed by a series of equilibration steps under constant number of particles, volume, and temperature (NVT) and then constant number of particles, pressure, and temperature (NPT) ensembles. Production runs are then performed for several nanoseconds to microseconds to collect data on various membrane properties.[8]

  • Analysis: Trajectories are analyzed to calculate parameters such as area per lipid, bilayer thickness, and deuterium (B1214612) order parameters (Scd) for the acyl chains.[8][9]

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures.

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a lipid film (e.g., DPPC with a specific mole percent of cholesterol) with a buffer solution.

  • DSC Measurement: The MLV suspension is placed in a sample pan, and an identical pan with buffer serves as a reference. The pans are heated and cooled at a constant rate (e.g., 0.5 °C/min).[10]

  • Data Analysis: The difference in heat flow between the sample and reference is recorded as a function of temperature. The peak of the resulting thermogram corresponds to the main phase transition temperature (Tm). The enthalpy (ΔH) of the transition can be calculated from the area under the peak.[3][11]

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can visualize the topography and measure the mechanical properties of lipid bilayers on a solid support.

  • Sample Preparation: Supported lipid bilayers (SLBs) are formed by vesicle fusion on a smooth substrate like mica.

  • Imaging: A sharp tip mounted on a cantilever scans the surface of the bilayer. The deflection of the cantilever is measured by a laser, providing a topographical image of the membrane surface, revealing features like lipid domains.[12][13]

  • Force Spectroscopy: The tip can be indented into the membrane to measure its mechanical properties, such as the breakthrough force, which correlates with membrane order and stiffness.[14]

Visualizing the Impact: Cholesterol's Organizing Effect

The following diagrams, generated using the DOT language, illustrate the differential effects of cholesterol on the organization of POPC and DPPC membranes.

Cholesterol_Effect_POPC cluster_0 Pure POPC Membrane (Liquid-Disordered) cluster_1 POPC with Cholesterol (More Ordered) POPC1 POPC2 POPC3 POPC4 POPC_C1 Chol1 POPC_C2 Chol2 Addition + Cholesterol Addition->POPC_Chol_Node Pure_POPC_Node->Addition

Caption: Cholesterol induces moderate ordering in the fluid POPC bilayer.

Cholesterol_Effect_DPPC cluster_0 Pure DPPC Membrane (Gel Phase) cluster_1 DPPC with Cholesterol (Liquid-Ordered) DPPC1 DPPC2 DPPC3 DPPC4 DPPC_C1 Chol1 DPPC_C2 Chol2 Addition + Cholesterol Addition->DPPC_Chol_Node Pure_DPPC_Node->Addition

Caption: Cholesterol induces a highly ordered state in the DPPC bilayer.

Comparative Analysis and Key Differences

The primary distinction between the effects of cholesterol on POPC and DPPC membranes stems from the saturation of their acyl chains.

  • Condensing Effect: Cholesterol exhibits a stronger condensing effect on DPPC membranes, leading to a more significant reduction in the area per lipid and a greater increase in bilayer thickness compared to POPC membranes.[1] This is attributed to the ability of the rigid cholesterol molecule to pack more efficiently with the straight, saturated acyl chains of DPPC.

  • Ordering Effect: The ordering effect of cholesterol is substantially more pronounced in DPPC bilayers.[1] Cholesterol restricts the conformational freedom of the saturated DPPC acyl chains, inducing a highly ordered "liquid-ordered" (Lo) phase. In contrast, the kinked, unsaturated oleoyl (B10858665) chain of POPC hinders tight packing with cholesterol, resulting in a less dramatic increase in order.

  • Phase Behavior: In pure DPPC, a sharp gel-to-liquid crystalline phase transition is observed. The addition of cholesterol broadens this transition and can eventually eliminate it at high concentrations, leading to the formation of the Lo phase.[3] For POPC, which is in a liquid-disordered (Ld) phase at physiological temperatures, cholesterol induces a transition towards a more ordered state but does not typically induce a gel phase.

  • Lipid Raft Formation: The differential interaction of cholesterol with saturated and unsaturated lipids is fundamental to the formation of lipid rafts in more complex biological membranes. Cholesterol preferentially associates with saturated lipids like DPPC and sphingolipids, leading to the formation of Lo domains (rafts) that are thicker and more ordered than the surrounding Ld phase, which is enriched in unsaturated lipids like POPC.[15][16]

Conclusion

References

Safety Operating Guide

Navigating the Disposal of (Rac)-POPC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of (Rac)-POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), a common phospholipid used in research. Adherence to these procedures will help minimize risks and ensure compliance with environmental regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound in a controlled and safe manner. While specific phospholipids (B1166683) may not be classified as hazardous waste under certain regulations, such as 40 CFR 372, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and review the specific Safety Data Sheet (SDS) for the product in use.[1]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2]

  • Ventilation: Handle the material in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.[3][4]

  • Spill Management: In the event of a spill, contain the material to prevent it from entering drains or waterways.[4][5] For dry spills, use dry clean-up procedures to avoid generating dust.[5] For wet spills, absorb the material and place it in a suitable, labeled container for disposal.[5]

Quantitative Data Summary

The following table summarizes key handling and storage information pertinent to the safe management of phospholipids like this compound.

ParameterGuidelineSource
Storage Temperature Store at ≤ -15°C[4]
Handling Avoid inhalation, ingestion, and contact with skin and eyes.[4]
Container Keep container tightly closed when not in use.[4]
Waste Segregation Separate lipid waste from other waste streams.[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound should always be conducted in accordance with your institution's specific waste management policies. The following is a general procedural workflow:

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as chemical waste.

    • Segregate this waste from other laboratory waste streams, such as sharps, biohazardous waste, and regular trash.[6][7] Do not mix it with other chemicals unless instructed to do so by your EHS office.

  • Containment and Labeling:

    • Collect the this compound waste in a compatible, leak-proof container.[4][6] The original container is often a suitable choice if it is in good condition.

    • Clearly label the waste container with its contents, including the full chemical name: "this compound" or "1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine". The label should also include the words "Hazardous Waste" or "Chemical Waste" as per your institution's guidelines.[7]

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area for chemical waste.[8] This area should be secure and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the chemical waste.

    • Provide them with all necessary information about the waste, including its composition and volume.

  • Documentation:

    • Maintain a record of the waste generated and its disposal, as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_segregation Segregation & Containment cluster_disposal Final Disposal start Begin this compound Disposal Process assess Is the this compound contaminated with hazardous material? start->assess segregate_haz Segregate as Hazardous Waste assess->segregate_haz  Yes segregate_nonhaz Segregate as Non-Hazardous Chemical Waste assess->segregate_nonhaz No contain Contain in a labeled, sealed, compatible container segregate_haz->contain segregate_nonhaz->contain contact_ehs Contact Institutional EHS for waste pickup contain->contact_ehs disposal Dispose via approved waste vendor contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

By following these guidelines and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.

References

Personal protective equipment for handling (Rac)-POPC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine). It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in both its powdered and reconstituted forms.

Equipment Specification Purpose Handling Scenario
Eye Protection Safety glasses with side shields, or chemical splash goggles.[1][2]To protect eyes from dust particles and splashes.Required for all handling procedures.
Hand Protection Disposable nitrile or latex gloves.[3]To prevent skin contact.Required for all handling procedures.
Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.[3][4]Required for all handling procedures.
Respiratory Protection Type N95 (US) or P1 (EN 143) dust mask.[1]For protection from nuisance levels of dust.[1]Recommended when handling the powdered form, especially when weighing or transferring. Not required for handling the substance in solution under normal conditions with adequate ventilation.[1]

Operational and Disposal Plans

Proper operational procedures and waste disposal are critical for laboratory safety and environmental compliance.

Handling and Storage

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name and CAS number (26853-31-6) on the label match the order.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • The recommended storage temperature is -20°C.[1]

  • Keep the container tightly closed to protect from air and moisture.[1]

  • This compound is light-sensitive and should be stored accordingly.[1]

  • For optimal stability, store under an inert gas.[1]

Preparation and Use:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the powdered form to minimize dust generation.[1][4]

  • When weighing the powdered form, do so carefully to avoid creating airborne dust.

  • For reconstitution, add the solvent slowly and cap the vial securely before mixing.

Spill Management

In the event of a spill:

  • Avoid dust formation.[1]

  • Do not breathe vapors, mist, or gas.[1]

  • Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[1]

  • Ensure the disposal container is properly labeled.

Disposal Plan

Contaminated materials and unused this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: Collect spilled powder, used weighing papers, and contaminated consumables (e.g., pipette tips) in a designated, sealed container.[1][4]

  • Liquid Waste: Collect solutions of this compound and contaminated solvents in a designated, sealed waste container.

  • Labeling: Clearly label all waste containers with the contents, including the name "this compound" and any solvents used.

  • Final Disposal: Do not let the product enter drains.[1] Arrange for pick-up and disposal by a licensed chemical waste management company.

Experimental Workflow and Safety Protocols

G Figure 1. PPE Selection Workflow for this compound Handling cluster_prep Preparation cluster_ppe PPE Selection cluster_handling Handling Procedure cluster_disposal Disposal start Start Handling This compound assess_form Assess Physical Form start->assess_form powder Powdered Form assess_form->powder Solid solution Solution/Reconstituted assess_form->solution Liquid wear_respirator Wear N95/P1 Dust Mask powder->wear_respirator wear_basic_ppe Wear Lab Coat, Gloves, and Safety Glasses solution->wear_basic_ppe proceed Proceed with Handling Procedure wear_basic_ppe->proceed wear_respirator->wear_basic_ppe spill Spill or End of Experiment proceed->spill dispose Dispose of Waste in Sealed Container spill->dispose

Caption: This diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.